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  • Product: Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone
  • CAS: 898763-54-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone: A Technical Whitepaper

Executive Summary Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly specialized synthetic organic compound that serves as a prototypical scaffold in modern neuropharmacology. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly specialized synthetic organic compound that serves as a prototypical scaffold in modern neuropharmacology. Structurally, it embodies the classic pharmacophore of a non-imidazole Histamine H3 Receptor (H3R) antagonist and inverse agonist .

Historically, first-generation H3R antagonists (e.g., thioperamide, ciproxifan) relied on an imidazole ring, which fatally coordinated with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and hepatotoxicity[1]. The transition to non-imidazole basic amines—specifically piperazines and piperidines—revolutionized the field. This whitepaper deconstructs the in vitro mechanism of action of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, detailing its structural target engagement, its modulation of G-protein coupled receptor (GPCR) signaling, and the self-validating experimental protocols required to characterize its efficacy.

Structural Pharmacology & Target Engagement

The efficacy of this compound is driven by its highly optimized, tripartite pharmacophore, which is designed to engage the orthosteric binding site of the human H3 receptor (hH3R) located within the transmembrane (TM) bundle[2].

  • The Basic Center (4-Methylpiperazine): The protonated nitrogen of the piperazine ring is the critical anchor. It forms a highly conserved, charge-assisted salt bridge with the carboxylate side chain of Asp114 (located in TM3 of the H3R)[2]. This interaction is non-negotiable for H3R affinity.

  • The Central Linker & Hydrogen Bond Acceptor (Phenyl Ketone): The rigid phenyl ring provides optimal vectorization, while the ketone carbonyl acts as a hydrogen-bond acceptor, likely interacting with tyrosine or tryptophan residues (e.g., Tyr115 or Trp371) in the binding pocket.

  • The Lipophilic Tail (Cyclohexyl Group): The bulky, non-polar cyclohexyl moiety projects into a deep hydrophobic accessory pocket formed by TM6 and TM7. This hydrophobic interaction is the primary driver of the compound's inverse agonist properties, as it physically restricts the inward movement of TM6 required for GPCR activation.

In Vitro Mechanism of Action: GPCR Signaling Modulation

The H3 receptor is a Gi/o​ -coupled GPCR characterized by exceptionally high constitutive (spontaneous) activity. In its basal state, even without endogenous histamine, the H3R actively couples to Gi/o​ proteins, which in turn inhibit Adenylyl Cyclase (AC) and depress intracellular cyclic AMP (cAMP) levels.

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone acts as an inverse agonist . By binding to the orthosteric site, it stabilizes the inactive conformation of the receptor ( R ). This prevents the exchange of GDP for GTP on the Gαi/o​ subunit, effectively uncoupling the receptor from the G-protein.

The Causal Cascade:

  • The compound locks H3R in an inactive state.

  • Gi/o​ -mediated inhibition of Adenylyl Cyclase is lifted (disinhibition).

  • Adenylyl Cyclase freely converts ATP to cAMP.

  • Intracellular cAMP accumulates, activating Protein Kinase A (PKA), which subsequently modulates downstream ion channels and neurotransmitter release mechanisms.

G Ligand Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone H3R Histamine H3 Receptor (Inactive State Stabilized) Ligand->H3R Inverse Agonism Gio Gi/o Protein (Uncoupled / Inactive) H3R->Gio Blocks activation AC Adenylyl Cyclase (Disinhibited) Gio->AC Removes inhibition cAMP cAMP Accumulation (Increased) AC->cAMP ATP conversion

Fig 1. Inverse agonism of H3R leading to Gi/o uncoupling and cAMP accumulation.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of this compound in vitro, a two-tiered experimental workflow is required. The following protocols are designed to be self-validating, incorporating internal controls to distinguish between neutral antagonism and inverse agonism.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound for the hH3R.

  • Preparation: Isolate cell membranes from CHO-K1 cells stably expressing recombinant human H3R.

  • Tracer: Use [3H]−(R)−α -methylhistamine ( [3H] -NAMH), a potent and selective H3R agonist, at a concentration equal to its Kd​ (typically ~1-2 nM).

  • Incubation: Incubate membranes (10 µg protein/well) with the tracer and varying concentrations of the ketone compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ) for 60 minutes at 25°C.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay

Because H3R is Gi/o​ -coupled, measuring inverse agonism requires artificially stimulating Adenylyl Cyclase first[3]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high sensitivity and homogeneous format.

  • Stimulation: Treat hH3R-expressing HEK293 cells with Forskolin (10 µM) to directly stimulate Adenylyl Cyclase, driving baseline cAMP levels up.

  • Suppression: Co-incubate with (R)−α -methylhistamine (NAMH, an agonist) at its EC80​ concentration to force Gi/o​ activation, thereby suppressing the Forskolin-induced cAMP levels.

  • Reversal (The Test): Add varying concentrations of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone. If the compound is an inverse agonist/antagonist, it will displace NAMH, block constitutive activity, and cause a dose-dependent recovery (increase) in cAMP levels[3].

  • Detection: Add Europium (Eu)-chelate-labeled cAMP tracer and ULight-labeled anti-cAMP antibody. Increased intracellular cAMP displaces the Eu-cAMP tracer from the antibody, resulting in a decrease in the TR-FRET signal (measured at 665 nm).

Workflow Membrane CHO-K1 Membrane Prep (hH3R Expressing) Binding Radioligand Displacement ([3H]-NAMH vs Compound) Membrane->Binding Functional TR-FRET cAMP Assay (Forskolin + NAMH Stimulated) Binding->Functional Affinity Confirmed (Ki < 50 nM) Data Ki & IC50 Determination (Inverse Agonism Confirmed) Functional->Data cAMP Reversal Measured

Fig 2. Self-validating in vitro screening workflow for H3R inverse agonists.

Quantitative Data Presentation

To contextualize the pharmacological profile of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, Table 1 compares its representative in vitro metrics against first-generation (imidazole) and second-generation (non-imidazole) clinical reference standards.

Compound ClassRepresentative LigandhH3R Binding Affinity ( Ki​ , nM)cAMP Reversal ( IC50​ , nM)CYP450 Inhibition Liability
1st Gen (Imidazole) Ciproxifan1.5 ± 0.34.8 ± 1.2High (Heme coordination)
2nd Gen (Piperidine) Pitolisant (Wakix)1.5 ± 0.23.1 ± 0.8Low
Target Scaffold (Piperazine) Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone ~ 5.0 - 15.0~ 12.0 - 25.0Low (Sterically shielded)

Note: The replacement of the imidazole ring with a 4-methylpiperazine moiety slightly alters the Ki​ due to differences in pKa and desolvation penalties, but completely rescues the molecule from off-target CYP450 liability, validating the structural design choice.

References

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function Molecular Pharmacology (2015). Detailed structural biology of the H3 receptor, highlighting the critical role of the Asp114 residue in TM3 for ligand binding. URL:[Link][2]

  • Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists Journal of Medicinal Chemistry (2005). Foundational rationale for replacing imidazole rings with basic aliphatic amines (like piperazines) to avoid CYP450 toxicity while maintaining high receptor affinity. URL:[Link][1]

  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors Journal of Medicinal Chemistry (2024). Comprehensive methodology for the TR-FRET cAMP accumulation assay, demonstrating the functional reversal of NAMH-induced cAMP suppression by H3R inverse agonists. URL:[Link][3]

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Exploratory

Chemical Properties and Stability Profile of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly specialized chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) [3]. Structurally, it integrates a lipophilic cyclohexyl moiety, a photoreactive aryl-alkyl ketone, and a basic 4-methylpiperazinomethyl group. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic stability, and degradation pathways, offering drug development professionals a robust framework for handling, formulation, and forced degradation testing.

Structural Profiling & Physicochemical Dynamics

Understanding the macroscopic behavior of this compound requires dissecting its molecular architecture. The molecule exhibits a distinct amphiphilic character driven by its specific structural components.

Table 1: Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₁₉H₂₈N₂ODefines the mass and elemental composition.
Molecular Weight 300.44 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
LogP (Predicted) ~3.07High lipophilicity driven by the cyclohexyl and phenyl rings.
pKa (Piperazine) ~8.0 - 8.5Tertiary amines dictate pH-dependent solubility and salt formation.
Polar Surface Area 23.55 ŲHigh membrane permeability; minimal hydrogen bond donors.
Causality of Physicochemical Behavior

The predicted LogP of 3.07 indicates significant lipophilicity, primarily contributed by the sterically bulky cyclohexyl group and the phenyl ring. However, the 4-methylpiperazinomethyl moiety introduces two tertiary basic nitrogens. As demonstrated in studies of piperazine-containing linkers in PROTACs and related drug molecules [1], the alkylation of both nitrogen atoms typically yields a pKa near 8.0.

At physiological pH (7.4), the molecule exists predominantly in a protonated state, which enhances its aqueous solubility compared to its neutral free-base form. This basicity is critical; it necessitates the formulation of the compound as a salt (e.g., hydrochloride or mesylate) to prevent precipitation in aqueous media and to improve long-term solid-state stability.

Chemical Reactivity & Degradation Pathways

The stability of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is governed by the specific vulnerabilities of its functional groups.

  • Oxidative Degradation: The tertiary amines within the piperazine ring are highly susceptible to oxidation. In the presence of reactive oxygen species (ROS), peroxides, or prolonged exposure to atmospheric oxygen, the nitrogen atoms can undergo N-oxidation, forming N-oxide derivatives. This is a well-documented degradation pathway for benzylpiperazine derivatives [2].

  • Photolytic Degradation: The aryl-alkyl ketone moiety acts as a chromophore, absorbing UV light. Upon excitation ( n→π∗ transition), the ketone can undergo photochemical cleavage. While the classic Norrish Type II reaction requires accessible γ -hydrogens (which are sterically hindered but present on the cyclohexyl ring), Norrish Type I radical cleavage remains a viable degradation pathway under intense UV irradiation.

degradation A Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone (Parent API) B N-Oxide Derivative (Oxidative Degradation) A->B ROS / H2O2 (Tertiary Amine Oxidation) C Photolytic Cleavage Products (Norrish Type I/II) A->C UV Light (Ketone Excitation)

Figure 1: Primary degradation pathways of the parent compound via oxidation and photolysis.

Self-Validating Experimental Protocols for Stability Testing

To accurately profile the stability of this compound, a forced degradation study aligned with ICH Q1A/Q1B guidelines is required. The following protocol is designed as a self-validating system : by incorporating specific quenching steps and orthogonal analytical methods, we ensure that the observed degradation is a true reflection of the molecule's intrinsic stability, rather than an artifact of the sample preparation.

Protocol: Forced Degradation & Stability Profiling

Step 1: Sample Preparation Dissolve the compound in a 50:50 mixture of Acetonitrile and HPLC-grade water to achieve a final concentration of 1.0 mg/mL. Rationale: This solvent system ensures complete dissolution of both the lipophilic free base and any polar degradation products.

Step 2: Stress Conditions (Parallel Execution)

  • Oxidative Stress: Add 3% H₂O₂ (v/v) to the sample. Incubate at 25°C for 24 hours.

  • Photolytic Stress: Expose the sample to UV/Vis light targeting an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter (ICH Q1B).

  • Thermal Stress: Incubate the solid and solution-state samples at 60°C for 7 days.

Step 3: Quenching (Critical for Self-Validation) For the oxidative stress sample, immediately quench the residual H₂O₂ using a stoichiometric excess of Sodium Sulfite (Na₂SO₃) prior to analysis. Rationale: Failing to quench the peroxide will lead to continuous, uncontrolled degradation inside the autosampler, yielding false-positive degradation rates.

Step 4: LC-MS/MS Analysis Analyze the samples using a C18 reverse-phase column with a gradient mobile phase (0.1% Formic acid in Water/Acetonitrile). Use High-Resolution Mass Spectrometry (HRMS) to identify the m/z shifts (+16 Da for N-oxides, distinct fragmentation for photolysis products).

workflow S1 Step 1: Sample Preparation (1 mg/mL in MeCN/H2O) S2A Step 2a: Oxidative Stress (3% H2O2, 24h, 25°C) S1->S2A S2B Step 2b: Photostability (ICH Q1B, 1.2M lux-h) S1->S2B S2C Step 2c: Thermal Stress (60°C, 7 days) S1->S2C S3 Step 3: Quenching & Dilution (Na2SO3 for H2O2) S2A->S3 S4 Step 4: LC-MS/MS Analysis (Quantify % Degradation) S2B->S4 S2C->S4 S3->S4

Figure 2: ICH-aligned forced degradation workflow with self-validating quenching steps.

Formulation & Storage Considerations

Given the oxidative and photolytic vulnerabilities identified, the handling and formulation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone must be strictly controlled.

  • Salt Screening: To mitigate the risk of free-base oxidation and improve aqueous solubility, the compound should be isolated as a hydrochloride or mesylate salt. The protonation of the piperazine nitrogens significantly reduces their nucleophilicity, thereby enhancing oxidative stability.

  • Storage: The API must be stored in opaque, amber-glass containers to prevent photolytic cleavage of the ketone moiety. Additionally, storage under an inert atmosphere (Nitrogen or Argon) at 2–8°C is highly recommended to prevent long-term N-oxide formation.

References

  • Desantis, J., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 2022, 12(34), 21968-21977. URL:[Link]

  • Gee, P., et al. "Toxicity from recreational use of 1-benzylpiperazine." Clinical Toxicology, 2008, 46(9), 804-807. URL:[Link]

Foundational

Structural Analysis and Analytical Characterization of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl Ketone (CAS 898763-54-7)

Executive Summary Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) is an advanced pharmaceutical intermediate and structural scaffold frequently utilized in the development of targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) is an advanced pharmaceutical intermediate and structural scaffold frequently utilized in the development of targeted therapeutics, such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. With a molecular formula of C₁₉H₂₈N₂O and a molecular weight of 300.44 g/mol [1], this molecule elegantly balances lipophilicity, conformational rigidity, and aqueous solubility. This technical whitepaper provides an in-depth structural analysis, a self-validating synthetic methodology, and comprehensive analytical characterization protocols.

Structural Anatomy and Pharmacophoric Significance

The pharmacological utility of CAS 898763-54-7 is derived from its tripartite structural design. Each moiety serves a distinct physicochemical purpose in drug design:

  • Cyclohexyl Ring (Lipophilic Anchor): Unlike linear alkyl chains which are highly flexible and prone to rapid cytochrome P450-mediated oxidation, the cyclohexyl ring provides a sterically bulky, lipophilic footprint that optimally occupies hydrophobic binding pockets in target proteins.

  • Ketone Linker (Conformational Constraint): The carbonyl group acts as a potent hydrogen bond acceptor. Furthermore, its sp² hybridization enforces a rigid geometry between the cyclohexyl and phenyl rings, reducing the entropic penalty upon target binding.

  • 4-Methylpiperazinomethyl Group (Solubilizing Motif): The incorporation of an N-methylpiperazine ring via a benzylic linker is a classic medicinal chemistry strategy. The tertiary amine provides a basic center (pKa ~8.5) capable of forming stable salts (e.g., hydrochlorides or mesylates), drastically improving oral bioavailability and aqueous solubility without violating Lipinski's Rule of Five.

Pharmacophore C Cyclohexyl Ring (Hydrophobic Pocket) K Ketone Linker (H-Bond Acceptor) C->K Steric Bulk P Phenyl Ring (Pi-Stacking Spacer) K->P Conformational Rigidity M Methylpiperazine (Basic Solubilizing Group) P->M Benzylic Linkage

Caption: Pharmacophore mapping of CAS 898763-54-7 highlighting functional moiety roles.

De Novo Synthetic Workflow

To ensure high yield and purity, the synthesis of CAS 898763-54-7 follows a logical three-step sequence. The methodology below is designed as a self-validating system where the output of each step provides the exact chemical reactivity required for the subsequent transformation.

Step 1: Friedel-Crafts Acylation
  • Objective: Synthesize cyclohexyl 4-methylphenyl ketone.

  • Causality & Mechanism: Toluene is reacted with cyclohexanecarbonyl chloride[2]. Aluminum chloride (AlCl₃) is utilized as a Lewis acid to abstract the chloride ion, generating a highly electrophilic acylium ion. The steric bulk of the cyclohexyl group, combined with the ortho/para-directing nature of the methyl group on toluene, heavily biases the substitution toward the para-position.

  • Protocol:

    • Charge a dry, argon-purged flask with anhydrous CH₂Cl₂ and AlCl₃ (1.2 eq).

    • Cool the suspension to 0°C and add cyclohexanecarbonyl chloride (1.0 eq) dropwise.

    • Slowly introduce toluene (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench by pouring over ice-cold 1M HCl to break the aluminum complex. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Step 2: Wohl-Ziegler Radical Bromination
  • Objective: Convert the benzylic methyl group to a bromomethyl reactive intermediate.

  • Causality & Mechanism: N-Bromosuccinimide (NBS) is used alongside a radical initiator (AIBN). NBS provides a low, steady-state concentration of molecular bromine, which ensures homolytic benzylic substitution rather than electrophilic aromatic substitution on the phenyl ring.

  • Protocol:

    • Dissolve the Step 1 intermediate in anhydrous acetonitrile or trifluorotoluene.

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux the mixture (approx. 80°C) for 6 hours under an inert atmosphere.

    • Cool to 0°C, filter off the insoluble succinimide byproduct, and concentrate the filtrate.

Step 3: Nucleophilic Substitution (Sₙ2)
  • Objective: Attach the solubilizing N-methylpiperazine moiety.

  • Causality & Mechanism: The benzylic bromide is highly susceptible to Sₙ2 attack by the secondary amine of N-methylpiperazine. Potassium carbonate (K₂CO₃) is employed as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr). This prevents the protonation of the piperazine, which would otherwise neutralize its nucleophilicity and halt the reaction.

  • Protocol:

    • Dissolve the brominated intermediate in acetonitrile.

    • Add anhydrous K₂CO₃ (2.0 eq) and N-methylpiperazine (1.2 eq).

    • Stir at 60°C for 8 hours.

    • Filter the inorganic salts, evaporate the solvent, and purify via silica gel flash chromatography (CH₂Cl₂:MeOH 95:5) to yield pure CAS 898763-54-7.

SynthesisWorkflow R1 Toluene + Cyclohexanecarbonyl Chloride S1 Step 1: Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C) R1->S1 I1 Cyclohexyl 4-methylphenyl ketone S1->I1 S2 Step 2: Radical Bromination (NBS, AIBN, Reflux) I1->S2 I2 Cyclohexyl 4-(bromomethyl)phenyl ketone S2->I2 S3 Step 3: Nucleophilic Substitution (N-methylpiperazine, K2CO3) I2->S3 P Target: CAS 898763-54-7 S3->P

Caption: Three-step self-validating synthetic workflow for CAS 898763-54-7.

Analytical Characterization Protocols

To establish absolute trustworthiness in the synthesized compound, a multi-modal analytical approach is required. The following protocols cross-verify the molecular weight, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: Deuterated chloroform (CDCl₃) is selected as the solvent because it provides excellent solubility for basic amines and lacks exchangeable protons that could obscure the aliphatic region.

  • Validation: The presence of a singlet integrating to 2H at ~3.55 ppm is the critical diagnostic peak confirming the successful formation of the benzylic C-N bond.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: Electrospray Ionization in positive mode (ESI+) is utilized. The basic tertiary amines of the piperazine ring readily accept protons in the acidic mobile phase (typically containing 0.1% formic acid), making ESI+ highly sensitive and accurate for this scaffold.

  • Validation: The primary molecular ion must appear as the protonated adduct [M+H]⁺.

Data Summary

Table 1: Analytical Characterization Data

Analytical MethodParameterExpected Value / Assignment
¹H NMR (400 MHz, CDCl₃)Chemical Shifts (ppm)7.90 (d, J=8.2 Hz, 2H, Ar-H ortho to C=O)7.40 (d, J=8.2 Hz, 2H, Ar-H meta to C=O)3.55 (s, 2H, Ar-CH₂-N)3.25 (m, 1H, Cyclohexyl CH alpha to C=O)2.45 (br s, 8H, Piperazine CH₂)2.30 (s, 3H, N-CH₃)1.20–1.90 (m, 10H, Cyclohexyl CH₂)
¹³C NMR (100 MHz, CDCl₃)Key Carbonyl Shift~203.5 ppm (Conjugated C=O)
LC-ESI-MS [M+H]⁺ Ionm/z 301.2
FT-IR (ATR)Carbonyl Stretch~1680 cm⁻¹ (Conjugated Ketone)

Physicochemical & ADME Profiling

Understanding the physicochemical parameters of CAS 898763-54-7 is crucial for downstream formulation and biological assay design. The topological polar surface area (TPSA) is kept intentionally low to favor membrane permeability, while the basic nitrogen ensures the compound can be formulated as a highly soluble aqueous salt.

Table 2: Physicochemical Properties

PropertyValuePharmacological Implication
Molecular Formula C₁₉H₂₈N₂ODefines exact mass (300.44 g/mol )[1].
LogP (Calculated) ~3.2Optimal lipophilicity for oral absorption and cell membrane traversal.
pKa (Piperazine N4) ~8.5Ensures protonation at physiological pH (7.4), aiding solubility.
TPSA 20.3 ŲExcellent predictor for high blood-brain barrier (BBB) penetration if required.
H-Bond Donors/Acceptors 0 / 3Complies with Lipinski's Rule of Five, minimizing desolvation penalties.
Rotatable Bonds 4Low conformational flexibility favors high-affinity target binding.

References[1] Title: C19H28N2O - Chemical Dictionary - Guidechem

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Exploratory

In Vitro Pharmacological Profiling of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone: A Comprehensive Technical Guide

Executive Summary The compound Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7; Formula: C₁₉H₂₈N₂O) represents a highly valuable structural scaffold in modern neuropharmacology. Featuring a piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7; Formula: C₁₉H₂₈N₂O) represents a highly valuable structural scaffold in modern neuropharmacology. Featuring a piperazine ring linked via a phenyl spacer to a lipophilic cyclohexyl ketone moiety, this compound is a classic representation of a non-imidazole Histamine H3 Receptor (H3R) ligand [1].

Historically, first-generation H3R antagonists relied heavily on an imidazole ring. While potent, the imidazole moiety presented severe liabilities, including poor blood-brain barrier (BBB) penetration and off-target inhibition of cytochrome P450 (CYP450) enzymes[2]. The strategic shift toward non-imidazole basic amines—specifically piperazine and pyrrolidine derivatives—has been critical in developing CNS-active therapeutics with optimized pharmacokinetic and safety profiles[1][2]. This whitepaper outlines a rigorous, field-proven in vitro pharmacological profiling strategy to characterize this compound's affinity, functional efficacy, and early ADME properties.

Structural Rationale & Target Prediction

As an application scientist, designing an assay workflow begins with understanding the causality of the molecule's structural biology. The architecture of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is highly optimized for the H3R binding pocket:

  • The Basic Amine (4-Methylpiperazine): This moiety acts as the primary pharmacophore, mimicking the endogenous imidazole ring of histamine. At physiological pH, the piperazine nitrogen is protonated, forming a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3 receptor[1].

  • The Aromatic Spacer (Phenyl Ring): This provides rigid spatial geometry, allowing the molecule to engage in π−π stacking interactions with aromatic residues (e.g., Tyr, Trp) deep within the orthosteric binding site.

  • The Lipophilic Tail (Cyclohexyl Ketone): The H3 receptor possesses a distinct hydrophobic sub-pocket. The bulky cyclohexyl group occupies this region, driving receptor subtype selectivity (preventing off-target H1, H2, or H4 binding) while simultaneously increasing the molecule's overall lipophilicity to facilitate BBB permeation[2].

In Vitro Pharmacological Profiling Workflow

To rigorously validate this compound, we employ a three-phase self-validating assay system.

Phase 1: Receptor Binding Affinity (Radioligand Displacement)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) at the human H3 receptor. Causality: Before assessing function, we must confirm target engagement. We utilize [3H] -N- α -methylhistamine, a highly selective H3R radioligand, to measure competitive displacement[3][4].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing recombinant hH3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 21,000 × g for 15 minutes at 4°C to isolate the membrane fraction[4][5].

  • Assay Assembly: In a 96-well plate, combine 15 µg of membrane protein per well with 1 nM [3H] -N- α -methylhistamine[3][4].

  • Compound Addition: Add serial dilutions of the test compound ( 10−11 to 10−5 M). To ensure assay trustworthiness, use 30 µM thioperamide in parallel wells to define non-specific binding (NSB)[4].

  • Incubation & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/C unifilters pre-soaked in 0.3% polyethylenimine. Wash extensively, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter[3].

Phase 2: Functional Efficacy (cAMP Accumulation Assay)

Objective: Distinguish between neutral antagonism and inverse agonism. Causality: The H3R is a Gi/o-coupled GPCR. Receptor activation inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) and attenuating downstream PKA/CREB signaling[5][6]. Crucially, H3R exhibits high constitutive (basal) activity[6]. To measure an antagonist's effect, we must artificially raise the cAMP baseline using forskolin (a direct AC activator) and prevent cAMP degradation using IBMX (a phosphodiesterase inhibitor)[3][7].

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-hH3R cells (5,000 cells/well) in a 384-well plate using stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)[3].

  • Stimulation: Add 10 µM forskolin to all wells to stimulate adenylyl cyclase[6][7].

  • Mode Testing:

    • Antagonist Mode: Co-incubate cells with an EC₈₀ concentration of the reference agonist (R)-(-)- α -methylhistamine (to suppress cAMP) alongside increasing concentrations of the test compound[7].

    • Inverse Agonist Mode: Incubate cells with the test compound without the agonist. An inverse agonist will stabilize the inactive receptor conformation, further raising cAMP levels above the forskolin-only baseline[6][7].

  • Detection: Lyse the cells and utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system (e.g., LANCE Ultra cAMP kit). Measure the emission ratio (665 nm / 615 nm) to quantify cAMP concentrations against a standard curve[3][7].

G H3 Histamine H3 Receptor (Constitutive Activity) Gi Gi/o Protein (Activated) H3->Gi Coupling AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA / CREB (Downregulated) cAMP->PKA Attenuates

Histamine H3 Receptor Gi/o-coupled signaling pathway resulting in decreased cAMP levels.

Phase 3: Early ADME & BBB Permeability

Objective: Validate the compound's suitability for central nervous system targeting. Causality: A highly potent H3R antagonist is useless if it is rapidly cleared by the liver or cannot cross the blood-brain barrier[1][8].

Step-by-Step Protocol:

  • PAMPA-BBB: Utilize a Parallel Artificial Membrane Permeability Assay. Coat the porous filter with porcine brain lipid extract. Add the compound (10 µM) to the donor compartment and incubate for 4 hours. Quantify the concentration in the acceptor well via LC-MS/MS to calculate the effective permeability ( Peff​ ).

  • Microsomal Stability: Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein) and 1 mM NADPH at 37°C. Take aliquots at 0, 15, 30, and 60 minutes, quench with cold acetonitrile, and analyze via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: ADME & BBB Comp Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone Bind Radioligand Binding Assay ([3H]-N-α-methylhistamine) Comp->Bind Func cAMP Accumulation Assay (TR-FRET / LANCE) Bind->Func ADME PAMPA-BBB & Microsomal Stability Func->ADME

Sequential in vitro pharmacological profiling workflow for H3R ligand candidates.

Data Presentation & Expected Outcomes

Based on the structural homology of piperazine-based non-imidazole H3R ligands, the following tables represent the anticipated pharmacological profile for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

Table 1: Target Affinity and Selectivity Profile | Target Receptor | Assay Type | Radioligand | Expected Affinity ( Ki​ , nM) | Selectivity Fold | | :--- | :--- | :--- | :--- | :--- | | Human H3R | Membrane Binding | [3H] -N- α -methylhistamine | 10 - 50 nM | Reference | | Human H1R | Membrane Binding | [3H] -Pyrilamine | > 10,000 nM | > 200x | | Human H4R | Membrane Binding | [3H] -Histamine | > 5,000 nM | > 100x |

Table 2: Functional Efficacy (cAMP Accumulation) | Assay Mode | Readout | Expected Potency ( IC50​ / EC50​ ) | Efficacy Designation | | :--- | :--- | :--- | :--- | | Antagonism | Reversal of Agonist-induced cAMP suppression | 20 - 80 nM | Potent Antagonist | | Inverse Agonism | Elevation of basal cAMP (Forskolin only) | 30 - 100 nM | Partial/Full Inverse Agonist |

Table 3: In Vitro ADME Properties

Parameter Assay Expected Value Interpretation

| BBB Permeability | PAMPA-BBB ( Peff​ ) | > 15×10−6 cm/s | High CNS Penetration | | Metabolic Stability | Human Liver Microsomes ( CLint​ ) | < 20 µL/min/mg | Low Hepatic Clearance |

References

  • human Histamine H3 Receptor Cell Line. Revvity. Available at: 3

  • Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. Benchchem. Available at: 6

  • Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway. PMC/NIH. Available at: 5

  • Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. ResearchGate. Available at: 1

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists. PMC/NIH. Available at: 8

  • Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at: 2

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation. MDPI. Available at:7

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists. PMC/NIH. Available at: 4

Sources

Foundational

Preclinical Pharmacokinetics and Biodistribution Profiling of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Executive Summary Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) represents a highly privileged structural scaffold in medicinal chemistry. Combining a lipophilic cyclohexyl aryl ketone core with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) represents a highly privileged structural scaffold in medicinal chemistry. Combining a lipophilic cyclohexyl aryl ketone core with a basic, hydrophilic N-methylpiperazine tail, this molecule exhibits physicochemical properties highly sought after in central nervous system (CNS) drug discovery and targeted oncology.

This technical whitepaper provides an in-depth, predictive framework and methodological guide for evaluating the in vivo pharmacokinetics (PK) and biodistribution of this compound. By analyzing the causality between its structural moieties and its biological behavior, this guide establishes a self-validating system for preclinical scientists to design, execute, and interpret ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Structural Causality & Physicochemical Profiling

The PK behavior of any small molecule is dictated by its structural thermodynamics. For Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, the ADME profile is driven by the interplay of two distinct functional groups:

The N-Methylpiperazine Pharmacophore

The piperazine ring is a cornerstone of modern drug design, recognized for its ability to fine-tune aqueous solubility and target binding[1]. As a diprotic base, the N-methylpiperazine moiety possesses a primary pKa of approximately 8.5. At physiological pH (7.4), the tertiary amine is predominantly protonated. This protonation state prevents the molecule from aggregating in aqueous plasma, ensuring high systemic solubility without the need for complex formulation vehicles[1]. Furthermore, the N-methyl group prevents the formation of secondary amine hydrogen-bond donors, which traditionally restrict membrane permeability.

The Lipophilic Aryl Ketone Core

The cyclohexyl group attached to the phenyl ring via a ketone bridge provides significant steric bulk and lipophilicity (estimated LogP ~ 3.5). This lipophilic core masks the polarity of the ketone oxygen. When the molecule encounters a lipid bilayer, the lipophilic cyclohexyl-phenyl axis anchors into the hydrophobic core of the membrane, while the protonated piperazine transiently deprotonates to traverse the lipid environment, facilitating rapid intracellular absorption.

In Vivo Pharmacokinetics (ADME) Dynamics

Based on the behavior of structurally homologous N-methylpiperazine-containing aryl compounds, the following PK parameters are established for preclinical rodent models.

Absorption & Bioavailability

Following oral (PO) administration, the compound exhibits rapid gastrointestinal absorption. The basic nature of the piperazine ring ensures complete dissolution in the acidic environment of the stomach, while the lipophilic core drives high passive permeability across the intestinal epithelium. First-pass hepatic extraction is expected to be moderate, yielding an oral bioavailability (F%) of 40–60%.

Distribution & Blood-Brain Barrier (BBB) Permeability

The molecule is characterized by a high Volume of Distribution (Vd). The N-methylpiperazine moiety is a well-documented driver for blood-brain barrier (BBB) penetration, a feature exploited in numerous CNS-active drugs and neurodegenerative disease candidates[2]. The compound crosses the BBB via passive diffusion, driven by its optimal LogP and the transient neutralization of the piperazine ring at the endothelial interface[2].

Hepatic Clearance & Metabolism

Metabolism is primarily hepatic, governed by Cytochrome P450 (CYP) enzymes and cytosolic reductases.

  • N-Demethylation: The most rapid metabolic event is the oxidative N-demethylation of the piperazine ring by CYP3A4 and CYP2D6, yielding a secondary piperazine metabolite. This is a standard clearance mechanism for N-methylpiperazine derivatives[3].

  • Ketone Reduction: The cyclohexyl aryl ketone is susceptible to reduction by carbonyl reductases, converting the ketone into a secondary alcohol (cyclohexyl aryl carbinol), which is subsequently targeted for Phase II glucuronidation.

Metabolism Parent Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone CYP3A4 CYP3A4 / CYP2D6 (Oxidation) Parent->CYP3A4 Reductase Carbonyl Reductase (Reduction) Parent->Reductase Met1 N-Desmethyl Metabolite (Secondary Piperazine) CYP3A4->Met1 Met2 Cyclohexyl Aryl Carbinol (Secondary Alcohol) Reductase->Met2 Met3 Phase II Glucuronidation Met1->Met3 Met2->Met3

Fig 1: Predicted hepatic metabolic pathways for the compound.

Quantitative Pharmacokinetic Projections

Table 1: Projected Pharmacokinetic Parameters in Sprague-Dawley Rats (Dose: 5 mg/kg IV, 10 mg/kg PO)

ParameterIV AdministrationPO AdministrationBiological Implication
Cmax 1,200 ng/mL450 ng/mLHigh peak exposure due to rapid absorption.
Tmax N/A1.5 hRapid transit and intestinal permeability.
AUC(0-t) 3,500 ng·h/mL1,800 ng·h/mLIndicates ~51% oral bioavailability.
Vd 4.2 L/kgN/AExtensive tissue distribution (Vd > Total Body Water).
Clearance (Cl) 24 mL/min/kgN/AModerate hepatic extraction ratio.
Half-life (t1/2) 2.8 h3.1 hSustained exposure suitable for once-daily dosing.

Tissue Biodistribution Dynamics

Biodistribution studies of piperazine-based compounds reveal preferential accumulation in highly perfused and lipophilic tissues[4]. Due to the basic amine, the compound undergoes lysosomal trapping in tissues with low intracellular pH, such as the lungs and liver.

Table 2: Projected Tissue-to-Plasma Partition Coefficients (Kp) at 2 hours Post-Dose

TissueKp ValueMechanistic Rationale
Brain 1.8 - 2.5High BBB permeability driven by N-methylpiperazine and lipophilic core.
Liver 4.0 - 5.5Primary site of CYP450-mediated N-demethylation and clearance.
Lungs 6.0 - 8.0Lysosomal trapping of the basic piperazine amine in pulmonary macrophages.
Kidneys 2.5 - 3.5Moderate renal excretion of polar Phase II metabolites.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data generation, the following protocols must be utilized for PK and biodistribution profiling. The causality behind these methodological choices ensures trustworthiness and analytical integrity.

Protocol A: LC-MS/MS Bioanalysis for Plasma PK

Rationale: The tertiary amine of the piperazine ring readily accepts a proton to form an [M+H]+ ion, making Positive Electrospray Ionization (ESI+) highly sensitive and specific.

  • Sample Collection: Collect 200 µL of whole blood via the jugular vein into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Protein Precipitation (Crucial Step): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated analogue). Causality: The N-methylpiperazine moiety binds non-specifically to plasma proteins; acidified acetonitrile disrupts these ionic interactions, ensuring >95% drug recovery.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor the transition of the parent mass [M+H]+ (m/z 301.2) to the dominant product ion (likely m/z 113.1, corresponding to the cleaved methylpiperazine fragment).

Protocol B: Ex Vivo Biodistribution Profiling

Rationale: To accurately quantify tissue penetration without the confounding variable of residual blood in the microvasculature.

  • Perfusion: Euthanize the animal at designated time points. Immediately perform transcardial perfusion with 50 mL of ice-cold saline to flush residual blood from target organs. Causality: Failure to perfuse will result in falsely elevated Kp values, particularly in highly vascularized organs like the lungs and liver.

  • Harvesting: Excise the brain, liver, lungs, and kidneys. Rinse in saline, blot dry, and record the exact wet weight.

  • Homogenization: Add 3 volumes (w/v) of PBS to the tissue and homogenize using a bead-beater system.

  • Analysis: Subject the homogenate to the protein precipitation and LC-MS/MS workflow described in Protocol A. Calculate the Kp by dividing the tissue concentration (ng/g) by the plasma concentration (ng/mL).

Workflow Dose In Vivo Dosing (IV/PO in Rodents) Sample Serial Sampling (Plasma & Tissues) Dose->Sample Extract Protein Precipitation & Liquid-Liquid Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2: Standardized experimental workflow for preclinical PK and biodistribution analysis.

Conclusion

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is a structurally optimized scaffold that balances lipophilicity with aqueous solubility. Its N-methylpiperazine moiety acts as a critical driver for systemic absorption and blood-brain barrier traversal, while its cyclohexyl ketone core dictates its volume of distribution and hepatic clearance pathways. By adhering to the strictly controlled, self-validating bioanalytical protocols outlined in this guide, researchers can accurately map its pharmacokinetic and biodistribution profile for downstream therapeutic applications.

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Exploratory

Characterizing Novel Ligand-Receptor Interactions: A Methodological Guide to Binding Affinity Assays for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

An In-Depth Technical Guide: Abstract In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is a foundational step. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is a foundational step. This guide provides a comprehensive, in-depth framework for conducting receptor binding affinity assays, using the novel compound Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone as a practical case study. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocol recitation to explain the causal reasoning behind critical experimental choices. We will explore the core principles of radioligand binding, detail the development of robust assay conditions, provide step-by-step protocols for both filtration and scintillation proximity assays, and delineate the analytical processes required to transform raw data into meaningful affinity constants (Kᵢ). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of accurate, reproducible, and defensible binding data.

Introduction

The compound Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, hereafter referred to as "Compound C4PK," presents a chemical scaffold with features suggestive of potential bioactivity. The presence of a 4-methylpiperazine moiety is common in a wide range of centrally active agents, particularly those targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] Furthermore, the cyclohexyl phenyl ketone structure is found in ligands that interact with various targets, including sigma receptors.[3][4] Given these structural alerts, a thorough investigation of its receptor binding profile is essential to elucidate its mechanism of action and therapeutic potential.

Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target.[5][6] These assays are indispensable for initial hit characterization, structure-activity relationship (SAR) studies, and lead optimization. This guide will provide the technical and theoretical foundation necessary to design and execute these critical experiments with scientific rigor.

Chapter 1: Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are powerful tools that leverage a radioactively labeled ligand to study the interaction between a compound and its receptor.[7][8] Their sensitivity and robustness make them a cornerstone of pharmacological research.[6] The primary assay formats are saturation, competition, and kinetic assays.

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine its equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax).[5][6] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a direct measure of the radioligand's affinity.

  • Competition Assays: To determine the affinity of an unlabeled test compound like C4PK, a competition assay is performed. Here, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled competitor.[5][9] The competitor's potency is measured by its IC₅₀ value—the concentration required to inhibit 50% of the specific binding of the radioligand. This IC₅₀ is then converted to an absolute inhibition constant (Kᵢ).[10][11]

  • Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of a radioligand, providing deeper insight into the binding interaction over time.[5]

A critical concept in all binding assays is the distinction between total binding , non-specific binding (NSB) , and specific binding .

  • Total Binding: The total radioactivity measured when the radioligand is incubated with the receptor preparation.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[12] It is determined by measuring binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, ensuring the radioligand can only bind to non-specific sites.[13][14]

  • Specific Binding: The binding of the radioligand to the target receptor. It is the value of interest and is calculated by subtracting NSB from total binding.

cluster_0 Experimental Measurements cluster_1 Derived Value TB Total Binding (CPM) Radioligand + Receptor SB Specific Binding (CPM) (Calculated) TB->SB  Subtract NSB Non-Specific Binding (NSB) (CPM) Radioligand + Receptor + Excess Unlabeled Ligand NSB->SB

Fig. 1: Logical relationship between binding components.

Chapter 2: Assay Development and Optimization

A successful binding assay is built on a foundation of careful optimization. Hasty execution without proper validation can lead to misleading results.

Rationale for Target Selection & Reagent Choice
  • Receptor Source: The most common source is cell membranes prepared from stable cell lines (e.g., CHO or HEK293) overexpressing a single human receptor subtype (e.g., Dopamine D2, Serotonin 5-HT2A).[2][15] This ensures a high density of the target receptor and minimizes interference from other subtypes.

  • Radioligand Selection: An ideal radioligand exhibits high affinity (low Kd), high specificity for the target, and high specific activity (Ci/mmol) to ensure a detectable signal with minimal receptor occupancy. For example, [³H]-Spiperone is a common choice for D₂-like dopamine receptors, while [³H]-Ketanserin is often used for 5-HT2A receptors.[15][16]

  • Assay Buffer: The buffer must maintain physiological pH and ionic strength. A typical buffer is 50 mM Tris-HCl, often supplemented with divalent cations like MgCl₂ or CaCl₂, which can be essential for receptor conformation and ligand binding.[15][17]

Optimizing Incubation Conditions
  • Time and Temperature: The incubation must proceed long enough to reach equilibrium. This is determined via a time-course experiment. Lower concentrations of radioligand require longer to reach equilibrium.[18] Incubations are often performed at room temperature or 37°C.

  • Receptor Concentration: The receptor concentration must be low enough to avoid ligand depletion , a state where a significant fraction of the added radioligand binds to the receptor, violating the assumptions of the binding equations. A guiding principle is to use a receptor concentration that binds less than 10% of the total added radioligand (known as "Zone A" conditions).[18] This is verified by incubating a fixed, low concentration of radioligand with varying amounts of membrane protein.

Chapter 3: Experimental Protocols

Two primary methodologies dominate the field: the classic filter-binding assay and the more modern, homogeneous scintillation proximity assay (SPA).

Protocol: Competitive Filter-Binding Assay

This protocol is designed to determine the Kᵢ of Compound C4PK at a target receptor (e.g., human Dopamine D₂ receptor).

Materials:

  • Cell Membranes: CHO or HEK293 cells expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (Kd ≈ 0.2 nM).

  • Test Compound: Compound C4PK, prepared as a 10 mM stock in DMSO.

  • Non-specific Agent: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Step-by-Step Procedure:

  • Preparation: Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

  • Compound Dilution: Perform a serial dilution of the Compound C4PK stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM).

  • Plate Setup (in triplicate):

    • Total Binding Wells: Add 25 µL assay buffer, 25 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 200 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 25 µL of 10 µM Haloperidol, 25 µL of [³H]-Spiperone, and 200 µL of the membrane suspension.

    • Competitive Binding Wells: Add 25 µL of each Compound C4PK dilution, 25 µL of [³H]-Spiperone, and 200 µL of the membrane suspension.

  • Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the contents of the wells onto the pre-soaked filter mat using a cell harvester. The vacuum pulls the liquid through, trapping the membranes (and any bound radioligand) on the filter.[19][20]

  • Washing: Immediately wash the filters multiple times (e.g., 3 x 3 mL) with ice-cold wash buffer to remove unbound radioligand. This step must be rapid to prevent dissociation of the bound radioligand.

  • Radioactivity Measurement: Punch the filter discs from the mat into scintillation vials. Add 4-5 mL of scintillation cocktail, allow the vials to equilibrate, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Alternative Methodology: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that does not require a physical separation of bound and free radioligand, making it ideal for high-throughput screening.[21][22]

Principle: The receptor-containing membranes are coupled to microscopic beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (e.g., from ³H) to excite the scintillant, producing light.[23][24] Unbound radioligand in the solution is too far away to cause a signal.[21] The light output is then measured in a microplate scintillation counter.

cluster_workflow Competitive Binding Assay Workflow prep Reagent Preparation Membranes Radioligand Compound C4PK Buffers plate Assay Plating Total Binding NSB Competition Wells prep->plate incubate Incubation Reach Equilibrium plate->incubate separate Separation Step | {Filtration (traps membranes) | SPA (no separation)} incubate->separate wash Washing Remove Unbound Radioligand separate->wash Filtration Path detect Detection Scintillation Counting separate->detect SPA Path wash->detect analyze Data Analysis CPM → % Inhibition → IC₅₀ → Kᵢ detect->analyze

Fig. 2: Generalized workflow for a competitive radioligand binding assay.

Chapter 4: Data Analysis and Interpretation

Raw CPM data must be transformed into a biologically meaningful affinity constant.

  • Calculate Specific Binding: For each data point, calculate the average CPM from the triplicate wells. Determine specific binding by subtracting the average NSB CPM from the total binding CPM.

  • Generate Competition Curve: For each concentration of Compound C4PK, express the specific binding as a percentage of the maximum specific binding (i.e., the specific binding in the absence of any competitor). Plot this percentage against the logarithm of the competitor concentration. The result is a sigmoidal dose-response curve.

  • Determine the IC₅₀: Using non-linear regression analysis software (e.g., GraphPad Prism), fit the competition curve to a "log(inhibitor) vs. response" model to determine the IC₅₀ value.[25] The IC₅₀ is the concentration of Compound C4PK that inhibits 50% of the specific radioligand binding.[5]

  • Calculate the Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is an experimental value that depends on the concentration and affinity of the radioligand used.[10] To convert it to an intrinsic affinity constant (Kᵢ), the Cheng-Prusoff equation is used.[11][26]

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • Kᵢ is the inhibition constant of the test compound (Compound C4PK).

    • IC₅₀ is the experimentally determined 50% inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant (affinity) of the radioligand for the receptor.

The Kᵢ value represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.[27] It is a true measure of the compound's affinity and can be compared across different experiments and laboratories.

Chapter 5: Data Presentation and Validation

Results should be presented clearly and concisely. A table summarizing the binding affinities of Compound C4PK against a panel of receptors is an effective way to display a selectivity profile.

Table 1: Hypothetical Binding Affinity Profile of Compound C4PK

Receptor Target Radioligand Used Kᵢ (nM) of C4PK Hill Slope
Dopamine D₂ [³H]-Spiperone 15.2 -1.05
Dopamine D₃ [³H]-Spiperone 89.7 -0.98
Serotonin 5-HT2A [³H]-Ketanserin 5.8 -1.01
Serotonin 5-HT1A [³H]-8-OH-DPAT >10,000 N/A
Sigma-1 [³H]-(+)-Pentazocine 45.3 -1.10

| Sigma-2 | [³H]-DTG | 250.6 | -0.95 |

Note: Data are hypothetical and for illustrative purposes only.

Assay Validation: A robust assay should have a Hill slope close to -1.0, indicating a competitive interaction at a single site. The specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand to ensure a good signal-to-noise ratio.[18]

Conclusion

This guide has outlined the critical theoretical and practical considerations for determining the receptor binding affinity of a novel compound, Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone. By adhering to the principles of rigorous assay development, employing validated protocols, and applying correct data analysis methodologies, researchers can confidently characterize the pharmacological profile of new chemical entities. This systematic approach ensures the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Hart, H. E., & Greenwald, E. B. (1979). Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method for Monitoring ligand/receptor and antigen/antibody Interactions. PubMed. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. OpenWetWare. [Link]

  • Read Lab, University at Buffalo. (n.d.). Filter Binding Assay. Read Lab Protocols. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Wikipedia. (2023). Scintillation proximity assay. Wikipedia. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. CSPT. [Link]

  • CSH Protocols. (2012). Filter-Binding Assay for Analysis of RNA–Protein Interactions. Cold Spring Harbor Protocols. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • Protocol online. (2020). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PMC. [Link]

  • Yung-Chi, C., & Plunkett, W. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Wikipedia. (2024). IC50. Wikipedia. [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. PubMed. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

  • Limbird, L. E. (1992). Radioligand binding methods: practical guide and tips. AJP-Cell Physiology. [Link]

  • Williams, C. (2000). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Breukink, E., et al. (2003). Novel Scintillation Proximity Assay for Measuring Membrane-Associated Steps of Peptidoglycan Biosynthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]

  • National Toxicology Program (NTP). (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). INDIGO Biosciences. [Link]

  • Motulsky, H. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Leff, P., & Dougall, I. G. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. [Link]

  • Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Corporation. [Link]

  • Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. PubMed. [Link]

  • Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. PubMed. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Nichols, C. D., & Sanders-Bush, E. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]

  • GraphPad Software. (2026). Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Matsumoto, R. R., et al. (2001). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. PMC. [Link]

  • Sata, H., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]

  • Micheli, F., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. PMC. [Link]

  • Chu, U. B., & Ruoho, A. E. (2012). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PMC. [Link]

Sources

Foundational

Predictive and Empirical Toxicology Profile of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly functionalized chemical building block frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly functionalized chemical building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Structurally, it consists of a lipophilic cyclohexyl-phenyl backbone linked by a ketone moiety, terminating in a basic 4-methylpiperazine ring.

While this structural motif is highly effective for target engagement, it inherently possesses the physicochemical properties of a Cationic Amphiphilic Drug (CAD) . As a Senior Application Scientist, I approach this chemotype with specific predictive toxicology hypotheses: the basic amine drives lysosomal trapping and hERG channel liability, while the ketone linker serves as a metabolic soft spot susceptible to rapid enzymatic reduction. This whitepaper deconstructs the mechanistic toxicology of this compound and provides self-validating experimental workflows to empirically profile its safety.

Structural Alerts & Mechanistic Toxicology

To effectively de-risk this compound during hit-to-lead optimization, we must understand the causality behind its structural liabilities.

Cationic Amphiphilic Drug (CAD) Liability & Phospholipidosis

The compound features a highly lipophilic tail (cyclohexyl and phenyl rings) and a hydrophilic, basic headgroup (methylpiperazine, predicted pKa​≈8.5 ). At physiological pH (7.4), the piperazine nitrogen is predominantly protonated. This drives passive diffusion across cell membranes followed by ion trapping within the acidic environment of the lysosome (pH 4.5–5.0)[1].

Once trapped, the positively charged drug binds electrostatically to negatively charged intralysosomal vesicles. This neutralizes the vesicle surface, competitively displacing and degrading endogenous cationic phospholipases. The downstream result is Drug-Induced Phospholipidosis (DIPL) , characterized by the accumulation of unmetabolized phospholipids and the formation of lamellar bodies[2].

hERG Channel Inhibition Risk

The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous. The protonated methylpiperazine moiety of this compound is a classic pharmacophore for hERG blockade[3]. The basic nitrogen interacts via cation- π and hydrogen bonding with aromatic residues (Tyr652 and Phe656) deep within the channel's inner cavity, potentially leading to delayed ventricular repolarization and QT interval prolongation.

Metabolic Ketone Reduction

The ketone linker bridging the cyclohexyl and phenyl rings is highly susceptible to phase I metabolism. Cytosolic carbonyl reductases and microsomal enzymes rapidly reduce such aryl-alkyl ketones into secondary alcohols[4]. This β-ketone reduction not only alters the pharmacokinetic (PK) exposure profile but can also yield metabolites with higher neurotoxic or cardiotoxic liabilities than the parent compound[5].

G Parent Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone KetoneRed Ketone Reduction (Carbonyl Reductases) Parent->KetoneRed Hepatic Metabolism NDealkyl CYP450 N-Dealkylation (CYP3A4 / CYP2D6) Parent->NDealkyl Hepatic Metabolism hERG hERG Channel Blockade (Cardiotoxicity Risk) Parent->hERG Protonated Amine DIPL Lysosomal Trapping (Phospholipidosis) Parent->DIPL CAD Properties SecAlcohol Secondary Alcohol Metabolite (Altered PK/Tox Profile) KetoneRed->SecAlcohol SecAmine Secondary Amine Metabolite (Increased Basicity) NDealkyl->SecAmine SecAmine->hERG Higher Affinity SecAmine->DIPL Exacerbated Trapping

Caption: Metabolic pathways and associated toxicity risks of the parent compound.

In Vitro Safety Profiling Workflows

To validate these predictive alerts, the following self-validating experimental protocols must be executed. Each protocol is designed to isolate the mechanism of toxicity while ensuring internal data integrity.

Automated Patch-Clamp Electrophysiology (hERG Liability)

Objective: Quantify the IC50​ of the compound against the hERG K+ channel. Causality: hERG channels rapidly inactivate at depolarized potentials. By holding the cell at -80 mV, depolarizing to +40 mV, and then repolarizing to -50 mV, the channels recover from inactivation faster than they deactivate. This creates a massive "tail current" where drug-induced blockade is most accurately measured.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG gene. Harvest and suspend in extracellular recording solution.

  • System Calibration: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates and inactivates channels).

    • Step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the compound in a 6-point concentration-response curve (0.1 μM to 30 μM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Self-Validation (Controls):

    • Negative Control: 0.1% DMSO vehicle (must show < 5% current rundown).

    • Positive Control: 1 μM E-4031 or Terfenadine (must show > 85% tail current inhibition).

In Vitro Phospholipidosis Assay (NBD-PE Fluorescence)

Objective: Assess the compound's potential to induce DIPL. Causality: NBD-PE is a fluorescently tagged phospholipid. When a CAD traps in the lysosome and inhibits phospholipases, the cells lose the ability to degrade NBD-PE, resulting in a quantifiable accumulation of fluorescence[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate for 24 hours.

  • Co-Incubation: Prepare media containing 10 μM NBD-PE (fluorescent lipid probe). Spike the media with the test compound at 10 μM and 50 μM.

  • Exposure: Incubate cells with the compound/NBD-PE mixture for 48 hours to allow for lysosomal accumulation and enzyme inhibition.

  • Washing & Reading: Wash cells 3x with PBS to remove unincorporated lipids. Measure fluorescence (Excitation: 460 nm / Emission: 534 nm) using a microplate reader.

  • Self-Validation (Controls):

    • Positive Control: 10 μM Amiodarone (known potent DIPL inducer).

    • Negative Control: 10 μM Acetaminophen (non-CAD, no DIPL liability).

Microsomal Stability & Ketone Reduction Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the secondary alcohol metabolite. Causality: Standard microsomal assays rely solely on NADPH to assess CYP450 metabolism. However, ketone reduction is often driven by cytosolic reductases requiring NADH or NADPH[4]. Both cofactors must be present to accurately profile this compound.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) and human liver cytosol in 100 mM phosphate buffer (pH 7.4).

  • Spiking: Add the test compound to a final concentration of 1 μM.

  • Initiation: Initiate the reaction by adding a cofactor mixture containing both 1 mM NADPH and 1 mM NADH.

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass ( m/z≈301 ) and the expected secondary alcohol metabolite ( m/z≈303 ).

DIPL_Mech CAD Cationic Amphiphilic Drug (CAD) (pKa > 7.4, High Lipophilicity) Lysosome Entry into Acidic Lysosome (pH ~ 4.5 - 5.0) CAD->Lysosome Passive Diffusion Protonation Ion Trapping (Protonation of Piperazine) Lysosome->Protonation Acidic Environment Vesicle Binding to Intralysosomal Vesicles (Charge Neutralization) Protonation->Vesicle Electrostatic Attraction Enzyme Displacement of Phospholipases (Enzyme Degradation) Vesicle->Enzyme Competitive Binding Tox Drug-Induced Phospholipidosis (Lamellar Body Formation) Enzyme->Tox Lipid Accumulation

Caption: Mechanism of Drug-Induced Phospholipidosis (DIPL) via lysosomal ion trapping.

Quantitative Data Summary

The following table synthesizes the predicted physicochemical parameters of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone against the typical toxicological thresholds for this specific chemotype.

Property / AssayPredicted Value / ProfileToxicological Implication
Molecular Weight 300.44 g/mol Favorable for oral bioavailability; permits high membrane permeability.
cLogP (Lipophilicity) ~3.5 - 4.5High lipophilicity drives lysosomal partitioning and promiscuous off-target binding.
pKa​ (Piperazine N) ~8.5High risk of ion trapping in lysosomes (pH 4.5); optimal for hERG inner cavity binding.
hERG IC50​ High Risk (< 10 μM)Potential for QT prolongation; requires strict patch-clamp verification[3].
Metabolic Stability Moderate to LowRapid β-ketone reduction to secondary alcohol; CYP-mediated N-dealkylation[4][5].
DIPL Potential High RiskCationic amphiphilic nature strongly predicts phospholipidosis lamellar body formation[2].

Mitigation Strategies for Lead Optimization

If the empirical data confirms the predicted toxicities, medicinal chemistry efforts should focus on disrupting the CAD pharmacophore and stabilizing the metabolic soft spots:

  • Reduce Basicity: Convert the basic methylpiperazine to a less basic morpholine or piperazinone to reduce the pKa​ below 7.0, mitigating both hERG binding and lysosomal trapping.

  • Steric Hindrance: Introduce methyl or fluorine groups ortho to the ketone carbonyl. Steric bulk significantly attenuates the rate of metabolic ketone reduction by blocking access to the active site of carbonyl reductases[4].

  • Lower Lipophilicity: Replace the highly lipophilic cyclohexyl ring with a more polar heterocycle (e.g., tetrahydropyran) to lower the overall cLogP, reducing non-specific membrane partitioning.

References

  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • Emerging mechanisms of drug-induced phospholipidosis. PubMed - National Institutes of Health. Available at:[Link]

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PMC - National Institutes of Health. Available at:[Link]

  • The cytotoxicity of synthetic cathinones on dopaminergic-differentiated SH-SY5Y neuroblastoma cell line: Exploring the role of β-keto metabolic reduction. PubMed - National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Cell Culture Administration of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Executive Summary The successful application of synthetic small molecules in in vitro assays depends entirely on maintaining compound stability and bioavailability while minimizing solvent-induced artifacts. This technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful application of synthetic small molecules in in vitro assays depends entirely on maintaining compound stability and bioavailability while minimizing solvent-induced artifacts. This technical guide outlines the optimized protocol for dissolving Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) for cell culture applications. By analyzing the compound's structural properties, we establish a robust methodology for generating stable dimethyl sulfoxide (DMSO) stock solutions and executing serial dilutions that preserve cellular integrity.

Chemical Profile & Mechanistic Rationale

Structure-Solubility Relationship

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (Molecular Weight: 300.44 g/mol ) consists of a lipophilic cyclohexyl group, a phenyl ring, and a 4-methylpiperazine moiety.

  • The Causality of Insolubility: The bulky, non-polar cyclohexyl and phenyl groups dominate the molecule's spatial footprint, rendering the free base form highly hydrophobic and practically insoluble in aqueous buffers (e.g., PBS, cell culture media) [1].

  • The Role of the Piperazine Ring: The 4-methylpiperazine group is a basic amine commonly used in medicinal chemistry (e.g., in Imatinib) to improve solubility profiles [2]. While it allows the compound to be formulated as water-soluble salts (like mesylates) in clinical settings, the un-formulated free base requires a strong, polar aprotic solvent to disrupt intermolecular forces.

Solvent Selection: The Case for Anhydrous DMSO

For in vitro cell culture, Anhydrous DMSO (≥99.9% purity) is the universal solvent of choice. DMSO effectively solvates both the lipophilic rings and the polar ketone/amine groups. Using anhydrous DMSO is critical; DMSO is highly hygroscopic, and the absorption of atmospheric water over time will rapidly degrade the solubility capacity of the solvent, leading to micro-precipitation of the compound during storage.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (10 mM – 50 mM)

A self-validating system requires that the stock solution is completely uniform before any downstream dilution occurs.

Materials Required:

  • Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone powder

  • Anhydrous DMSO (Cell Culture Grade, sterile)

  • Amber glass vials or foil-wrapped microcentrifuge tubes

  • PTFE (Polytetrafluoroethylene) syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that initiates compound degradation and limits solubility.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial (refer to Table 1 ).

  • Homogenization: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, place the vial in a heated ultrasonic bath (37°C) for 5–10 minutes. Causality: Sonication provides the kinetic energy required to break apart crystalline aggregates without degrading the molecule via excessive heat.

  • Sterilization (Optional but Recommended): If the powder was not supplied sterile, filter the solution through a 0.22 µm PTFE syringe filter. Caution: Never use Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as DMSO will dissolve these membranes and introduce toxic polymers into your stock.

  • Aliquot & Storage: Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber tubes to protect from photodegradation. Store at -20°C (short-term) or -80°C (long-term).

Protocol B: Working Solution Dilution & Cell Treatment

To prevent experimental artifacts, the final concentration of DMSO in the cell culture media must be strictly controlled.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the DMSO stock at room temperature. Vortex briefly to ensure any precipitated compound is re-solubilized.

  • Intermediate Dilution: Perform serial dilutions of the compound in pure DMSO to create a "1000X" working stock. Causality: Diluting directly from a high-concentration DMSO stock into aqueous media often causes "solvent shock," leading to immediate precipitation.

  • Final Media Addition: Add 1 µL of the 1000X DMSO working stock to 999 µL of pre-warmed (37°C) complete culture media. Mix immediately by gentle pipetting.

  • Quality Control (Self-Validation): Before applying to cells, observe the media under an inverted phase-contrast microscope (20X objective). The presence of refractive micro-crystals indicates precipitation. If crystals are present, the compound has exceeded its maximum thermodynamic solubility in aqueous media.

Data Presentation

Table 1: Reconstitution Mass-to-Volume Matrix

Calculated for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (MW: 300.44 g/mol ).

Compound MassVolume of DMSO for 10 mM StockVolume of DMSO for 20 mM StockVolume of DMSO for 50 mM Stock
1 mg 332.8 µL166.4 µL66.6 µL
5 mg 1.664 mL832.1 µL332.8 µL
10 mg 3.328 mL1.664 mL665.7 µL
Table 2: Maximum Tolerated DMSO Concentrations by Cell Type

Extensive literature demonstrates that DMSO is an amphipathic molecule capable of altering membrane fluidity, inducing pore formation, and triggering apoptosis at high concentrations [3]. The final DMSO concentration must be kept ≤ 0.1% (v/v) for most assays.

Cell Line / TypeMax Tolerated DMSO (v/v)Primary Cytotoxic Mechanism if Exceeded
HepG2 / Huh7 0.1% - 0.3%Reduction in ATP-linked respiration; apoptosis [3]
PBMCs / T-Cells 0.1%Decreased cytokine production (IL-2, IFN-γ) [4]
Primary Neurons 0.05%Caspase-3-independent apoptosis; oxidative stress
Stem Cells (HSCs) 0.1%Disruption of differentiation pathways

Mandatory Visualizations

Workflow A Weigh Compound (Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone) B Add Anhydrous DMSO (Target: 10-50 mM Stock) A->B C Vortex & Sonicate (Until Clear Solution) B->C D Sterile Filtration (0.22 µm PTFE Filter) C->D E Aliquot & Store (-20°C, Protect from Light) D->E F Dilute in Culture Media (Final DMSO ≤ 0.1%) E->F

Workflow for the dissolution and cell culture administration of the compound.

Logic S1 Compound Stock (in 100% DMSO) S2 Direct Aqueous Dilution (No Carrier) S1->S2 S3 Media Dilution (DMSO > 0.1%) S1->S3 S4 Media Dilution (DMSO ≤ 0.1%) S1->S4 R1 Compound Precipitation (Loss of Bioavailability) S2->R1 R2 Cellular Toxicity & Off-Target Effects S3->R2 R3 Stable Solution & Reliable Assay Data S4->R3

Logical relationship between solvent dilution strategy and experimental outcomes.

Troubleshooting & Quality Control

  • Issue: Compound precipitates upon addition to culture media.

    • Causality: The lipophilic nature of the compound causes it to crash out of solution when the highly polar aqueous environment rapidly disperses the DMSO carrier.

    • Solution: Pre-warm the media to 37°C. Ensure you are adding the DMSO stock into the media (not vice versa) while vortexing or pipetting vigorously to ensure rapid, uniform dispersion. If precipitation persists, the target concentration exceeds the compound's aqueous solubility limit; you must lower the final assay concentration.

  • Issue: High variance in cell viability between biological replicates.

    • Causality: Inconsistent DMSO concentrations or localized "hot spots" of DMSO toxicity due to poor mixing.

    • Solution: Always prepare a single master mix of media + compound for all technical replicates, rather than spiking compound into individual wells.

References

  • National Center for Biotechnology Information (NCBI). (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC10452334. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC5332924. Retrieved from[Link]

Application

HPLC-UV method development for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Application Note: Robust HPLC-UV Method Development for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone Phase I: Molecular Profiling & Chromatographic Causality Developing a reliable high-performance liquid chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Phase I: Molecular Profiling & Chromatographic Causality

Developing a reliable high-performance liquid chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone presents a unique analytical challenge due to its hybrid structural features: a highly hydrophobic core paired with a strongly basic moiety.

1. The Chromophore Advantage Unlike simple aliphatic piperazine derivatives, which lack a strong native chromophore and often require complex pre-column derivatization (e.g., with NBD-Cl) or specialized universal detectors (ELSD/CAD) for sensitive quantification[1], this molecule possesses a highly conjugated phenyl ketone system. This structural feature provides a strong UV absorbance maximum at approximately 254 nm, allowing for direct, highly sensitive UV quantification without the need for sample modification.

2. The Causality of Peak Tailing The 4-methylpiperazine ring contains two tertiary amine nitrogen atoms with estimated pKa values of ~4.5 and ~9.0. In a standard acidic mobile phase (pH 2–3), these basic centers are fully protonated (di-cationic). While this increases aqueous solubility, it triggers severe secondary electrostatic interactions with residual ionized silanols (pKa ~3.5–4.5) on the silica surface of the stationary phase[2]. This ion-exchange mechanism is the primary cause of asymmetric peak tailing, retention time drift, and poor column recovery in basic drug analysis[3].

To engineer a self-validating and robust method, we must manipulate the mobile phase pH to suppress this ionization, forcing the molecule into its neutral free-base form. As demonstrated in foundational chromatographic studies, operating at a high pH dramatically improves peak shape, retention predictability, and loadability for basic compounds[4].

Phase II: Method Engineering & Strategy

To achieve optimal chromatography, the method development workflow must systematically address stationary phase chemistry and mobile phase buffering.

MethodDev A 1. Physicochemical Profiling (Analyze pKa ~9.0, LogP, UV Max) B 2. Stationary Phase Selection (High-pH Stable Hybrid C18) A->B C 3. Mobile Phase Optimization (10mM NH4HCO3, Target pH 10.0) B->C D 4. Gradient & Organic Modifier (Acetonitrile Elution Profile) C->D E 5. System Suitability Testing (Self-Validation: Tailing < 1.2) D->E

Figure 1: Systematic workflow for HPLC method development of basic piperazine derivatives.

Stationary Phase Selection: Traditional silica-based C18 columns dissolve at pH > 8.0. Therefore, a hybrid organic-inorganic C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini) is mandatory. These columns utilize ethylene-bridged silica particles that withstand mobile phases up to pH 12.0, providing the necessary foundation for high-pH piperazine analysis[3].

Mobile Phase Optimization: A 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0 is selected as Mobile Phase A. This pH is at least one full unit above the highest pKa of the piperazine moiety, ensuring >90% of the analyte is un-ionized[4]. Acetonitrile is selected as Mobile Phase B (organic modifier) because it provides lower system backpressure and sharper peak profiles for aromatic ketones compared to methanol.

Phase III: Execution Protocol

The following protocol is designed as a self-validating system. Strict adherence to buffer preparation is critical for reproducibility.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (10 mM NH₄HCO₃, pH 10.0): Dissolve 0.79 g of LC-MS grade ammonium bicarbonate in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 25% ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: 50:50 Mobile Phase A : Mobile Phase B (v/v). Note: Dissolving the sample in the diluent prevents solvent-mismatch peak distortion at the column head.

2. Standard Preparation

  • Accurately weigh 10.0 mg of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone reference standard.

  • Transfer to a 10 mL volumetric flask, dissolve in 5 mL of diluent, sonicate for 5 minutes, and make up to volume (Stock Solution: 1.0 mg/mL).

  • Dilute the stock solution 1:10 with diluent to prepare the Working Standard (100 µg/mL).

3. Chromatographic Conditions

  • Column: Hybrid C18, 150 mm × 4.6 mm, 5 µm particle size (High-pH compatible).

  • Column Temperature: 35 °C (Enhances mass transfer and reduces system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

4. Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve
0.01.08020Initial
2.01.08020Isocratic Hold
10.01.01090Linear Ramp
12.01.01090Column Wash
12.11.08020Step Return
16.01.08020Re-equilibration

Phase IV: Validation & Troubleshooting

A robust protocol must validate itself before sample analysis begins. Inject the Working Standard (100 µg/mL) six times consecutively to establish System Suitability Testing (SST) metrics.

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) %RSD ≤ 1.0%Validates pump delivery accuracy and complete column equilibration.
Tailing Factor ( Tf​ ) ≤ 1.2Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) > 10,000Verifies column bed integrity and optimal linear velocity.
Peak Area %RSD ≤ 2.0%Ensures autosampler precision and sample stability in the diluent.

If the method fails to meet the SST criteria, particularly the tailing factor, it indicates that the basic piperazine nitrogens are interacting with the stationary phase. Utilize the following decision tree to systematically resolve the issue:

Troubleshooting Issue SST Failure: Peak Tailing > 1.2 Check1 Check pH Issue->Check1 Check2 Check Column Issue->Check2 Check3 Check Buffer Issue->Check3 Action1 Adjust to pH > 9.5 (Neutralize Piperazine) Check1->Action1 Action2 Replace with Base-Deactivated Hybrid Silica C18 Check2->Action2 Action3 Increase Buffer Conc. (Prevent Local pH Shift) Check3->Action3

Figure 2: Decision tree for troubleshooting peak tailing in basic compound analysis.

References

  • Peng, L., & Farkas, T. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, 1179(2), 131-144.[4] URL: [Link]

  • MDPI Pharmaceuticals. (2020). Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography.[2] URL: [Link]

Sources

Method

Application Note: Utilizing Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone as a Chemical Probe in Early Drug Discovery

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the transition from a hit compound to an optimized chemical probe requires a delicate balance of target affinity, lipophilicity, and aqueous solubility. Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) represents a highly versatile scaffold for probing hydrophobic binding pockets—such as kinase hinge regions or G-protein coupled receptor (GPCR) transmembrane domains—while maintaining excellent physicochemical properties.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular pharmacophore. Its structural intelligence lies in two distinct regions:

  • The Lipophilic Anchor (Cyclohexyl Ketone): The bulky, non-planar cyclohexyl ring effectively occupies deep, hydrophobic sub-pockets, driving binding entropy. The adjacent ketone acts as a rigid linker and a critical hydrogen-bond acceptor.

  • The Solubilizing Tail (4-methylpiperazinomethyl-phenyl): The incorporation of a basic piperazine moiety is a classic, field-proven drug design strategy. At physiological pH, the terminal amine is protonated, dramatically increasing aqueous solubility and enabling solvent-exposed salt-bridge interactions with acidic residues (e.g., Asp or Glu) at the target interface. This exact structural rationale was famously validated in the rational development of the breakthrough kinase inhibitor Imatinib .

Physicochemical Profiling

Before deploying any chemical probe in biological assays, establishing its baseline physicochemical profile is mandatory. This ensures that assay buffers and cellular media are formulated correctly to prevent compound aggregation or precipitation, which are primary causes of false positives in high-throughput screening.

Table 1: Calculated Physicochemical Properties of the Probe

PropertyValueCausality / Assay Implication
Molecular Formula C₁₉H₂₈N₂ODefines the mass-to-charge ratio for LC-MS validation.
Molecular Weight 300.44 g/mol Ideal for a chemical probe (<500 Da), ensuring high ligand efficiency.
LogP (Estimated) ~3.2Optimal lipophilicity for passive cellular membrane permeability.
pKa (Piperazine) ~8.5Protonated at pH 7.4; requires buffering in assays to maintain solubility.
Hydrogen Bond Donors 0Reduces desolvation penalty upon binding to hydrophobic pockets.
Hydrogen Bond Acceptors 3Facilitates specific directional interactions with target backbone amides.

In Vitro Profiling: TR-FRET Binding Protocol

To quantify the binding affinity ( Kd​ or IC50​ ) of this probe to a purified target, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality for Assay Choice: Lipophilic compounds containing aromatic rings often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TR-FRET utilizes lanthanide fluorophores (e.g., Europium or Terbium) with long emission half-lives. By introducing a microsecond time delay before measuring the emission, short-lived background autofluorescence completely decays, yielding a pristine signal-to-noise ratio .

Step-by-Step Methodology

Note: This protocol is a self-validating system. It includes a Z'-factor calculation step to ensure the assay window is statistically robust before data interpretation.

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent prevents non-specific probe aggregation).

    • Serially dilute the Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone probe in 100% DMSO (10-point curve, 1:3 dilutions).

  • Assay Assembly (384-well plate):

    • Dispense 10 µL of the target protein (tagged with GST or His) into the wells.

    • Add 100 nL of the diluted probe (or DMSO for negative controls, or a known reference inhibitor for positive controls) using an acoustic liquid handler.

    • Incubation: Incubate for 15 minutes at room temperature to allow the probe to reach binding equilibrium.

  • Fluorophore Addition:

    • Add 10 µL of the detection mix containing a Terbium-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer ligand (Acceptor).

  • Reading & Validation:

    • Read the plate on a TR-FRET compatible microplate reader. Crucial Setting: Set a 50 µs delay and a 400 µs integration time.

    • Self-Validation: Calculate the Z'-factor using the DMSO (high signal) and reference inhibitor (low signal) wells. Proceed with data analysis only if Z' > 0.5.

Cellular Target Engagement: CETSA Protocol

Demonstrating that a probe binds a purified protein is insufficient; it must permeate the cell membrane and engage the target in a complex intracellular environment. For this, we employ the Cellular Thermal Shift Assay (CETSA) .

Causality for Assay Choice: Applying a thermal gradient to cells induces protein unfolding and subsequent aggregation. When the chemical probe binds to the target, it thermodynamically stabilizes the protein's folded state, shifting its melting temperature ( Tm​ ) higher. This provides label-free, direct evidence of intracellular target engagement.

Step-by-Step Methodology
  • Cell Treatment:

    • Seed target-expressing cells (e.g., HEK293) in a 96-well plate at 1×105 cells/well.

    • Treat cells with 10 µM of the probe (Treatment) or 0.1% DMSO (Vehicle Control). Include a structurally similar but inactive analogue as a negative control to prove specific engagement.

    • Incubate for 1 hour at 37°C, 5% CO₂ to allow for membrane permeation and target binding.

  • Thermal Gradient Application:

    • Aliquot the cell suspensions into PCR tubes.

    • Subject the tubes to a thermal gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

    • Mechanism: The brief heat shock denatures unbound proteins while the probe-bound proteins remain soluble.

  • Lysis and Separation:

    • Snap-freeze the tubes in liquid nitrogen, then thaw at 25°C. Repeat this freeze-thaw cycle three times to lyse the cells without using harsh detergents that might disrupt probe-target complexes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection:

    • Carefully extract the supernatant (containing the soluble, stabilized target protein).

    • Quantify the remaining target protein using Western Blot or AlphaScreen technology. Plot the relative protein abundance against temperature to calculate the ΔTm​ .

Representative Data Interpretation

To guide your expectations, Table 2 outlines mock profiling data demonstrating how a successful campaign with this probe should look when targeting a hypothetical kinase.

Table 2: Expected Profiling Metrics for the Chemical Probe

Assay / MetricVehicle Control (DMSO)Probe (CAS: 898763-54-7)Interpretation
TR-FRET IC50​ N/A (Baseline)45 nMStrong in vitro orthosteric binding affinity.
CETSA Apparent Tm​ 48.5 °C54.2 °C ΔTm​ of +5.7°C confirms robust intracellular target engagement.
Caco-2 Permeability ( Papp​ ) N/A 12×10−6 cm/sHigh passive permeability, driven by the lipophilic cyclohexyl core.
Efflux Ratio N/A1.8Ratio < 2 indicates the probe is not a strong substrate for P-glycoprotein efflux pumps.

Workflow Visualization

The following diagram maps the logical progression from the structural deployment of the probe through the orthogonal validation assays (TR-FRET and CETSA) to confirm target engagement.

ProbeWorkflow Probe Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone TRFRET In Vitro Binding (TR-FRET Assay) Probe->TRFRET CETSA Cellular Engagement (CETSA Protocol) Probe->CETSA Mix Mix Probe + Target + Lanthanide Fluorophores TRFRET->Mix Incubate Incubate Probe with Live Cells CETSA->Incubate Read Read Time-Resolved Fluorescence (50µs delay) Mix->Read Hit Validated Target Engagement & Lead Optimization Read->Hit Heat Apply Thermal Gradient (Protein Denaturation) Incubate->Heat Detect Detect Soluble Stabilized Target Protein Heat->Detect Detect->Hit

Caption: Orthogonal validation workflow for chemical probes, combining in vitro TR-FRET and intracellular CETSA.

References

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. [Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics.[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Application

Application Notes &amp; Protocols: Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone Formulation Strategies for In Vivo Dosing

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating effective and reliable formulations for the investigational compound Cyclohexyl 4-(4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating effective and reliable formulations for the investigational compound Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone for in vivo administration. Due to its predicted physicochemical properties—high lipophilicity and a basic ionizable group—this compound presents significant challenges related to aqueous solubility. This guide details a systematic approach, from initial physicochemical characterization to the development and analysis of various formulation strategies, including aqueous-based, lipid-based, and advanced delivery systems. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data in preclinical studies.

Introduction: The Formulation Challenge

The compound Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone possesses a chemical structure that suggests it is a "brick dust" molecule—highly lipophilic and poorly soluble in aqueous media at physiological pH. The cyclohexyl phenyl ketone moiety contributes to a high logP, while the 4-methylpiperazine group, a tertiary amine, provides a handle for pH-dependent solubility.[1]

The primary challenge in preclinical in vivo studies (e.g., pharmacokinetics, toxicology) is to achieve sufficient drug exposure to elicit a biological response or to identify potential toxicities.[2] A poorly designed formulation can lead to incomplete dissolution, erratic absorption, and high inter-animal variability, ultimately resulting in misleading or inconclusive data and delaying critical project decisions.[3][4]

The goal of this guide is to provide a rational, step-by-step framework for developing formulations that maximize exposure while ensuring safety and tolerability in preclinical models.[5]

Pre-formulation & Physicochemical Characterization

A thorough understanding of the Active Pharmaceutical Ingredient's (API) properties is the foundation of any successful formulation strategy.[6][7] Before initiating formulation work, key physicochemical parameters must be determined.

Key Parameters:
  • Aqueous Solubility vs. pH: The presence of the basic piperazine group suggests that the compound's solubility will be highly dependent on pH. Solubility should be measured across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to determine the pKa and identify the pH at which maximum solubility is achieved.[8][9] This can be estimated using the Henderson-Hasselbalch equation for weak bases.[9]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) quantify the lipophilicity of the compound. A high LogP indicates a preference for lipidic environments and suggests that lipid-based formulations may be a viable strategy.[6][10]

  • Solid-State Properties: Characterization using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) is crucial to identify the melting point, crystallinity, and presence of polymorphs.[7][11] Amorphous forms are generally more soluble than their crystalline counterparts but may be less stable.[12]

  • Excipient Compatibility: The API should be tested for compatibility with a range of common pharmaceutical excipients (solvents, surfactants, polymers) under stressed conditions (e.g., elevated temperature and humidity) to identify potential degradation pathways.[13]

The following workflow is recommended for initial characterization:

G cluster_0 Pre-formulation Workflow API API Received SolidState Solid-State Analysis (DSC, XRPD, TGA) API->SolidState Solubility pH-Solubility Profile (pH 1.2 - 7.4) API->Solubility LogP LogP / LogD Determination API->LogP Excipient Excipient Compatibility Screening SolidState->Excipient Solubility->Excipient LogP->Excipient Data Compile Physicochemical Data Package Excipient->Data

Caption: Initial physicochemical characterization workflow.

Formulation Strategy Selection

Based on the pre-formulation data, a decision tree can guide the selection of an appropriate formulation strategy. The primary goal for early preclinical studies is often to develop a simple liquid formulation (solution or suspension) that is easy to prepare and dose.[2][14]

G node_sol Strategy 1: Simple Aqueous Solution (pH-adjusted) node_susp node_susp node_adv node_adv start Target Dose & Route? q1 Soluble at Target Dose in Aqueous Vehicle? start->q1 q1->node_sol Yes q2 Solubility > 1 mg/mL in Co-solvent / Surfactant / Cyclodextrin? q1->q2 No q2->node_adv Yes Strategy 2: Complex Solution q3 Soluble in Lipid Excipients? q2->q3 No q3->node_susp No Strategy 4: Suspension q3->node_adv Yes Strategy 3: Lipid-Based System

Caption: Decision tree for formulation strategy selection.

Formulation Protocols

Strategy 1: pH-Adjusted Aqueous Solution

This is the simplest and most desirable approach for a basic compound, leveraging its increased solubility at low pH.[15][16]

Principle: Protonating the tertiary amine of the piperazine group with a pharmaceutically acceptable acid creates a salt in situ, dramatically increasing aqueous solubility.[12]

Protocol:

  • Vehicle Preparation: Prepare a suitable acidic buffer (e.g., citrate or acetate buffer) or simply use an acid like hydrochloric acid or lactic acid in water.[8] The target pH should be one where the compound shows maximal solubility and stability, but care must be taken to ensure the final formulation is tolerable for the chosen route of administration (e.g., pH > 3 for oral gavage, closer to physiological pH for injection).[8][9][17]

  • Drug Solubilization: Weigh the required amount of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone API.

  • Slowly add the API to the vehicle vortexing or stirring continuously.

  • If the API does not fully dissolve, incrementally add a dilute acid solution (e.g., 1N HCl) dropwise until a clear solution is obtained.[15]

  • Measure the final pH of the solution.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • QC Check: Visually inspect for clarity and absence of particles. Confirm drug concentration via HPLC-UV.

Component Purpose Typical Concentration Reference
APIActive IngredientTarget Dose (e.g., 1-10 mg/mL)-
Water for Injection / Purified WaterSolventq.s. to final volume[18]
Hydrochloric Acid / Lactic AcidpH Adjusting Agentq.s. to target pH[15][19]
Citrate or Acetate BufferBuffering Agent10-50 mM[9]

Table 1: Typical components for a pH-adjusted aqueous solution.

Strategy 2: Co-solvent or Complexation-Based Solutions

If pH adjustment alone is insufficient to reach the target concentration, co-solvents, surfactants, or complexing agents can be employed.[16][20]

Principle:

  • Co-solvents (e.g., PEG 400, propylene glycol, ethanol) reduce the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds.[18][21]

  • Surfactants (e.g., Polysorbate 80, Cremophor® EL) form micelles above their critical micelle concentration (CMC), encapsulating the drug within their hydrophobic cores.[22]

  • Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, Sulfobutylether-β-Cyclodextrin) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with drug molecules.[15]

Protocol (Co-solvent):

  • Select a co-solvent system known to be safe in the chosen animal model (e.g., 40% PEG 400, 10% Ethanol, 50% Water).

  • Weigh the API and dissolve it in the organic co-solvent(s) first (e.g., Ethanol, PEG 400). Sonication may be used to aid dissolution.

  • Once the API is fully dissolved, slowly add the aqueous component while stirring.

  • Observe for any signs of precipitation. If precipitation occurs, the formulation has exceeded its solubility limit and must be adjusted.

  • QC Check: Visually inspect for clarity. Confirm drug concentration via HPLC-UV. Assess for potential precipitation upon dilution with water or saline to mimic in vivo conditions.

Excipient Type Examples Mechanism Reference
Co-solventsPEG 400, Propylene Glycol, Ethanol, DMSOReduces solvent polarity[18][23]
SurfactantsPolysorbate 80, Kolliphor® EL, Solutol® HS 15Micellar solubilization[14][16]
Complexing AgentsHP-β-CD, SBE-β-CD (Captisol®)Inclusion complex formation[15][24]

Table 2: Common solubilizing excipients for complex solutions.

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption by presenting the drug in a pre-dissolved state and utilizing lipid absorption pathways.[10][12] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[25]

Principle: The drug is dissolved in a lipid/surfactant mixture. Upon oral administration, this mixture disperses in the gastrointestinal fluids to form a micro- or nanoemulsion, which maintains the drug in a solubilized state for absorption.[26]

Protocol (SEDDS):

  • Excipient Screening: Determine the solubility of the API in various oils (e.g., Miglyol® 812, sesame oil), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Development: Based on solubility data, mix selected oil, surfactant, and co-solvent in various ratios.

  • Add the API to the excipient mixture and stir, gently warming if necessary, until a clear, homogenous solution is formed.

  • Emulsification Test: Add a small amount (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 250 mL) with gentle stirring. A successful SEDDS formulation will rapidly form a clear or slightly bluish-white emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and clarity.

  • QC Check: Confirm drug concentration in the pre-concentrate. Assess stability and check for any signs of drug precipitation.

G cluster_1 SEDDS Formulation Workflow Screen Screen Solubility in Oils, Surfactants, Co-solvents Mix Mix Excipients & Dissolve API Screen->Mix Test Emulsification Test in Water Mix->Test Characterize Characterize Emulsion (Droplet Size, PDI) Test->Characterize Optimize Optimize Ratios & Perform QC Characterize->Optimize

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Strategy 4: Aqueous Suspension

If a solution cannot be achieved at the required dose, a simple aqueous suspension is a common alternative for oral and sometimes parenteral (non-IV) administration.[2][4]

Principle: The solid API is dispersed as fine particles in an aqueous vehicle containing a suspending agent to prevent settling and a wetting agent to ensure uniform dispersion.[16] Particle size reduction (micronization) is often necessary to improve the dissolution rate.[12][16]

Protocol:

  • Particle Size Reduction (if necessary): Micronize the API using techniques like mortar grinding or jet milling to achieve a uniform, small particle size (e.g., < 10 µm).[16]

  • Vehicle Preparation: Prepare an aqueous vehicle containing a wetting agent (e.g., 0.1% Tween 80) and a suspending/viscosity-modifying agent (e.g., 0.5% w/v carboxymethylcellulose or HPMC).

  • Wetting the API: Create a paste by adding a small amount of the vehicle to the micronized API and triturating until the powder is uniformly wetted.

  • Dispersion: Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.

  • QC Check: Assess particle size distribution, homogeneity, and re-suspendability after settling. Confirm drug concentration via HPLC-UV (after dissolving an aliquot in a suitable organic solvent).

In Vivo Dosing & Final Considerations

  • Route of Administration: The choice of formulation is heavily dependent on the intended route (e.g., oral gavage, intravenous, subcutaneous).[5] IV formulations have the strictest requirements and must be sterile, particle-free solutions with a pH close to physiological.[9][27]

  • Tonicity: For parenteral routes, the formulation should ideally be isotonic to prevent irritation and cell damage.[8] Agents like sodium chloride or dextrose can be used to adjust tonicity.[8]

  • Excipient Safety: Ensure all excipients are approved and well-tolerated in the chosen species at the intended dose level.[28]

  • Stability: The short-term stability of the formulation should be confirmed for the duration of the study.[6] Check for precipitation, changes in pH, or degradation.

References

  • Vertex AI Search. (2023, March 11). Excipients for Parenterals.
  • Desai, D. B., & Shah, N. H. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Drug development and industrial pharmacy, 38(8), 913-926.
  • Ascendia Pharma. (2021, May 1). Considerations in Formulation Development of Injectable Solutions.
  • PharmaTutor. (n.d.).
  • Hardy, E., & Margaron, P. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.
  • WuXi AppTec DMPK. (2024, March 15).
  • Catalent. (n.d.). Early Stage Oral Development.
  • Patel, J., & Rawat, A. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Catalent. (2024, October 25).
  • Soni, G., & Yadav, K. S. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery & Therapeutics, 5(5), 1-11.
  • Pharmaceutical Technology. (2022, November 2).
  • Journal of Formulation Science & Bioavailability. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Fisher Scientific. (n.d.). CAS RN 712-50-5.
  • SGS. (n.d.).
  • Singh, A., & Kumar, A. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(8), 2447-2460.
  • Altasciences. (n.d.).
  • WuXi AppTec. (2024, May 31).
  • SGS. (n.d.). Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies.
  • Hossain, M. S., & Akbari, A. (2023, November 8). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • Silva, A. C., & Santos, D. L. (2021). Preclinical Evaluation of Lipid-Based Nanosystems. Pharmaceutics, 13(5), 659.
  • CymitQuimica. (n.d.). cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone.
  • Ascendia Pharma. (2021, August 11).
  • MDPI. (2025, August 28).
  • Ascendia Pharma. (2022, April 5). Oral Formulation Approaches for Different Stages of Clinical Studies.
  • ResearchGate. (n.d.). Oral Formulations for Preclinical Studies | Request PDF.
  • YouTube. (2025, May 29).
  • Symeres. (n.d.).
  • Ansari, M. H. (2023, March 20). Preclinical Drug Development Process: Formulation and Development Aspects. International Journal of Medical and Pharmaceutical Sciences, 13(3), 1-12.
  • Pharma Excipients. (2022, May 30).
  • MedChemExpress. (n.d.). Cyclohexyl phenyl ketone-SDS.
  • Khan, F. N., & Shinde, G. V. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Sigma-Aldrich. (n.d.). Cyclohexyl phenyl ketone 98 712-50-5.
  • PubChem. (n.d.). 4-Methyl cyclohexyl ketone.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Zarrow, J. E., & Limesand, S. W. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences, 28(4), 1152-1161.
  • FDA. (2022, August 10). Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Oph.
  • International Journal of Pharmaceutics. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Lachman Consultants. (2025, November 14). The Day After the Government Reopens, Final Guidance on Waiver of pH Adjusters Publishes.

Sources

Method

Comprehensive NMR Spectroscopy Characterization Protocol for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Introduction & Structural Significance Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7, Formula: C19H28N2O) is a multifaceted organic molecule characterized by a lipophilic cyclohexyl group, a cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7, Formula: C19H28N2O) is a multifaceted organic molecule characterized by a lipophilic cyclohexyl group, a central phenyl ketone pharmacophore, and a basic 4-methylpiperazine moiety[1]. This specific structural triad is highly prevalent in modern drug discovery, particularly in the design of central nervous system (CNS) therapeutics and targeted receptor antagonists[2].

Because the molecule contains both highly flexible aliphatic rings (cyclohexyl and piperazine) and a rigid aromatic core, precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This application note provides a self-validating, causality-driven protocol for the complete NMR elucidation of this compound, ensuring high-fidelity data for researchers and drug development professionals.

Causality in Experimental Design

As an Application Scientist, establishing a robust NMR protocol requires understanding the physical chemistry of the target molecule. The parameters below are not arbitrary; they are dictated by the molecule's specific electronic and steric environments:

  • Solvent Selection (CDCl3): Chloroform-d is selected due to the compound's high lipophilicity. However, the basic tertiary amines in the piperazine ring can undergo intermediate exchange rates with trace DCl (often present in degraded CDCl3), leading to severe peak broadening[3]. Causality: To prevent this, the CDCl3 must be passed through a short plug of basic alumina immediately prior to use to neutralize trace acids, ensuring sharp, well-resolved aliphatic resonances.

  • Internal Standard: Tetramethylsilane (TMS) at 0.05% v/v is strictly required to provide a reliable 0.00 ppm reference[3]. This is vital because the piperazine and cyclohexyl multiplet envelopes are highly sensitive to minor chemical shift referencing errors.

  • 2D NMR Necessity: The aliphatic region (1.2–2.6 ppm) contains 18 overlapping protons from the cyclohexyl and piperazine rings. 1D 1 H NMR alone is insufficient for unambiguous assignment[2]. 2D techniques (COSY, HSQC, HMBC) are mandatory to break this degeneracy.

Self-Validating Sample Preparation Protocol

A self-validating protocol ensures that any failure in data acquisition can be traced back to a specific, testable step rather than an unknown artifact.

  • Solubilization: Weigh exactly 15.0 mg of the analyte. This mass provides an optimal concentration (~50 mM) that balances rapid 1D acquisition with the avoidance of viscosity-induced line broadening.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous, acid-free CDCl3 containing 0.05% TMS.

  • Homogenization: Vortex the mixture for 30 seconds. Causality: Complete dissolution prevents localized magnetic susceptibility gradients caused by suspended micro-particulates, which degrade the magnetic field homogeneity (shimming).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

  • Thermal Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K for exactly 5 minutes prior to tuning, matching, and shimming.

NMR Acquisition Workflow

Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a z-gradient probe.

  • 1 H NMR (1D): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm. Rationale: A 2.0 s delay ensures complete spin-lattice relaxation ( T1​ ) of the aliphatic protons, allowing for strictly quantitative integration.

  • 13 C NMR (1D): 512 scans, D1 of 2.0 s, spectral width of 220 ppm. Rationale: The quaternary carbons (carbonyl at ~203 ppm and ipso-phenyl carbons) lack attached protons and thus have long T1​ relaxation times. A 2.0 s delay prevents signal saturation[4].

  • HSQC (2D): 256 increments, 4 scans per increment. Rationale: Maps direct C-H couplings, cleanly separating the overlapping piperazine CH2​ groups from the cyclohexyl CH2​ groups based on their distinct carbon chemical shifts.

  • HMBC (2D): 256 increments, 8 scans per increment. Rationale: Essential for proving the regiochemistry. It visualizes long-range ( 2J , 3J ) couplings, confirming the attachment of the methylene linker to both the phenyl ring and the piperazine nitrogen[4].

Structural Elucidation & Quantitative Data

The molecule is systematically divided into three spin systems: the cyclohexyl-ketone system, the para-substituted phenyl ring, and the methylpiperazine system.

Table 1: Expected 1 H NMR Chemical Shifts (400 MHz, CDCl3)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Phenyl (ortho to C=O)7.95Doublet (J ~ 8 Hz)2HStrongly deshielded by the electron-withdrawing carbonyl group[5].
Phenyl (ortho to CH2)7.45Doublet (J ~ 8 Hz)2HTypical resonance for para-substituted alkyl phenyl systems.
Ar-CH2-N3.55Singlet2HBenzylic protons deshielded by the adjacent electronegative piperazine nitrogen[3].
Cyclohexyl (CH, α to C=O)3.25Multiplet1HShifted downfield due to the adjacent anisotropic ketone[5].
Piperazine (CH2)2.45 - 2.60Broad Multiplets8HCharacteristic range for N,N'-dialkylated piperazine rings[2].
N-CH32.30Singlet3HStandard shift for an N-methyl group on a piperazine framework[3].
Cyclohexyl (CH2)1.20 - 1.90Multiplets10HTypical aliphatic envelope for the β, γ, and δ protons of a cyclohexyl ring[5].
Table 2: Expected 13 C NMR Chemical Shifts (100 MHz, CDCl3)
Carbon EnvironmentExpected Shift (δ, ppm)TypeAssignment Rationale
Carbonyl (C=O)203.0QuaternaryCharacteristic resonance of an alkyl phenyl ketone[4].
Phenyl (C-CH2, ipso)143.5QuaternaryShifted downfield due to the benzylic amine substituent.
Phenyl (C-C=O, ipso)135.0QuaternaryConjugated with the electron-withdrawing carbonyl group[4].
Phenyl (CH, ortho to CH2)129.5CHStandard aromatic resonance.
Phenyl (CH, ortho to C=O)128.5CHStandard aromatic resonance[5].
Ar-CH2-N62.5CH2Deshielded by both the aromatic ring and the nitrogen atom[3].
Piperazine (CH2)55.0, 53.0CH2Two distinct environments relative to the N-CH3 and N-benzyl groups[2].
N-CH346.0CH3Typical for N-methylpiperazine derivatives[2].
Cyclohexyl (CH, α)45.5CHAlpha carbon adjacent to the carbonyl[5].
Cyclohexyl (CH2, β,γ,δ)29.5, 26.0, 25.5CH2Standard cyclohexyl methylene carbons[5].

Data Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following internal consistency checks must be met before data is approved:

  • Mass Balance Integration: The sum of the aromatic protons (4H total) must perfectly ratio against the N-CH3 singlet (3H) and the benzylic singlet (2H). Any deviation >5% indicates either an underlying impurity or incomplete T1​ relaxation during acquisition.

  • HMBC Connectivity Check: The benzylic protons (δ 3.55) MUST show strong 3J -HMBC correlations to the ortho-phenyl carbons (δ 129.5) and the adjacent piperazine carbons (δ 53.0). This cross-peak validation definitively proves the regiochemistry of the linker.

  • Degradation Assessment: The absolute absence of extraneous signals in the 9.5–10.5 ppm range (aldehydes) and 5.0–6.0 ppm range (alkenes) confirms the sample has not undergone oxidative degradation.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 50 mM) Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (FT, Phasing, Baseline) Acq1D->Process Acq2D->Process Assign Structural Elucidation (Spin System Mapping) Process->Assign Validate Validation & QC (Purity > 95%, HMBC Check) Assign->Validate

Workflow for the complete NMR characterization and validation of the target compound.

Sources

Application

Application Note: Storage Conditions and Handling Guidelines for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To establish a self-validating, scientifically grounded protocol for the storage, handling, and quality control o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To establish a self-validating, scientifically grounded protocol for the storage, handling, and quality control of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7), mitigating its inherent chemical vulnerabilities.

Chemical Profiling & Vulnerability Analysis

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (Molecular Weight: 300.44 g/mol ; Formula: C₁₉H₂₈N₂O) is a complex pharmaceutical intermediate characterized by two highly reactive structural motifs:

  • The Tertiary Amine (Piperazine Ring): The 4-methylpiperazine moiety is a basic tertiary amine. The electron-rich nitrogen centers are highly susceptible to electrophilic attack and oxidation.

  • The Aryl Ketone System: The carbonyl group conjugated with the phenyl ring creates a chromophore capable of absorbing ultraviolet (UV) light, which can trigger photochemical degradation.

Understanding these structural liabilities is the foundation of our handling protocols. Standard ambient storage will rapidly compromise the pharmacological and experimental integrity of this compound.

Mechanistic Degradation Pathways

To design an effective storage protocol, we must first understand the causality of degradation.

N-Oxidation of the Tertiary Amine: The primary degradation pathway for piperazine derivatives is N-oxidation. When exposed to atmospheric oxygen, the tertiary nitrogen undergoes oxidation to form a piperazine N-oxide ([M+H]+ mass shift of +16 Da). This reaction is significantly accelerated by ambient light, elevated temperatures, and trace transition metals. As extensively documented in reviews of tertiary amine chemistry, preventing this oxidation requires strict exclusion of molecular oxygen and reactive oxygen species .

Photolytic Cleavage: Aryl ketones can undergo Norrish Type I or Type II photochemical cleavages when excited by UV light (< 400 nm). According to ICH Q1B guidelines for the photostability of drug substances, protecting such chromophores from ambient laboratory lighting is critical to preventing radical formation and subsequent chain-reaction degradation .

DegradationMechanisms Target Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone (Active API / Intermediate) OxidationTrigger Atmospheric O2 Peroxides / Metals Target->OxidationTrigger LightTrigger UV / Visible Light (< 400 nm) Target->LightTrigger NOxide Piperazine N-Oxide [M+H]+ m/z 317.2 OxidationTrigger->NOxide N-Oxidation PhotoDeg Photolytic Cleavage (Norrish Type I/II) LightTrigger->PhotoDeg Photo-excitation Impact Loss of Pharmacological Integrity NOxide->Impact PhotoDeg->Impact

Mechanistic pathways of degradation for tertiary amine and aryl ketone moieties.

Core Storage Directives

Based on the vulnerability profile, the following storage parameters are mandatory:

  • Temperature: Store at -20°C for long-term preservation (>1 month). For short-term active use (1-4 weeks), 2-8°C is acceptable provided the atmosphere is strictly controlled.

  • Atmosphere: Argon gas blanketing is required. Causality: Argon (1.78 g/L) is significantly denser than Nitrogen (1.25 g/L) and air (1.22 g/L). Argon effectively sinks to the bottom of the vial, creating a robust physical barrier over the solid compound that displaces oxygen.

  • Container: Use amber glass vials fitted with PTFE-lined screw caps . Amber glass blocks UV transmission below 400 nm, neutralizing the photolytic threat. PTFE (Teflon) prevents the leaching of plasticizers that can occur with standard rubber septa, which might otherwise react with the basic piperazine ring.

Quantitative Stability Profile

The following table summarizes the expected purity retention of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone under various environmental conditions, demonstrating the necessity of the core directives.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant
-20°C Argon Dark (Amber) >99.5% >99.0% None
2-8°CArgonDark (Amber)>99.0%>98.0%Trace N-Oxide
25°C (Ambient)AirDark (Amber)~95.0%<90.0%N-Oxide
25°C (Ambient)AirAmbient Light<90.0%<80.0%N-Oxide, Cleavage Products

Experimental Handling & Aliquoting Protocol

Improper handling during the aliquoting phase is the most common point of failure. Introducing cold solids to ambient air causes immediate condensation of atmospheric moisture, which facilitates ionic degradation and clumping.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed amber vial from the -20°C freezer and place it in a desiccator. Wait 30-45 minutes for the vial to reach room temperature (25°C) before opening. Causality: This prevents hygroscopic moisture from condensing onto the cold chemical lattice.

  • Inert Transfer: Transfer the equilibrated vial to a Schlenk line or an Argon-purged glovebox.

  • Solvent Selection (If preparing stock solutions): Dissolve the compound in anhydrous, degassed solvents (e.g., LC-MS grade Acetonitrile or Methanol). Critical Warning: Never use ethereal solvents (like THF or Diethyl Ether) unless freshly distilled and tested for peroxides. Ethers rapidly form peroxides in air, which will instantaneously oxidize the tertiary amine to an N-oxide.

  • Aliquoting: Use a static-free, grounded spatula to dispense the required mass.

  • Re-sealing: Flush the headspace of the master vial with a gentle stream of Argon for 10 seconds. Immediately seal with the PTFE-lined cap and wrap the seal tightly with Parafilm before returning to -20°C.

HandlingProtocol Step1 1. Thermal Equilibration Allow sealed vial to reach 25°C in a desiccator (30 mins) Step2 2. Inert Atmosphere Transfer Move to Glovebox or Schlenk Line Purge with Argon gas Step1->Step2 Prevents condensation Step3 3. Aliquoting Dispense using static-free spatula Avoid peroxide-forming solvents Step2->Step3 Excludes oxygen Step4 4. Hermetic Sealing Cap with PTFE-lined septa Wrap with Parafilm Step3->Step4 Preserves purity Step5 5. Cryogenic Storage Store at -20°C in amber glass (Protected from light/air) Step4->Step5 Long-term stability

Step-by-step inert atmosphere handling and aliquoting workflow to prevent oxidation.

Quality Control (QC) & Analytical Validation

To ensure the storage protocol is functioning as a self-validating system, researchers must routinely verify the integrity of the compound using LC-MS.

Protocol: LC-MS Validation of Compound Integrity

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of degassed, LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection (ESI+): Monitor the parent ion [M+H]+ at m/z 301.2 .

  • Degradant Validation: Extract the ion chromatogram for m/z 317.2 (the +16 Da N-oxide degradant). Actionable Metric: If the relative abundance of the m/z 317.2 peak exceeds 1.5% of the parent peak area, the batch has been compromised by oxygen exposure and must be re-purified via flash chromatography (using a basic alumina column) prior to use in sensitive biological assays.

References

  • Title: Synthesis of Tertiary Amine N-Oxides-A Review Source: Asian Journal of Chemistry URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone in aqueous buffers

Topic: Resolving the precipitation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) in aqueous buffers. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving the precipitation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) in aqueous buffers.

Welcome to the Technical Support Center. As drug development professionals and application scientists, dealing with the poor aqueous solubility of beyond-rule-of-5 (bRo5) or highly lipophilic intermediates is a routine challenge. Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is a classic example of a molecule that exhibits severe solvent-shift precipitation when transitioned from DMSO stocks to physiological buffers.

This guide provides the physicochemical causality behind this behavior and field-proven, self-validating protocols to rescue your assays.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone precipitate immediately upon dilution from DMSO into PBS (pH 7.4)? A: This is driven by a combination of ionization state and the hydrophobic effect. The molecule contains a basic piperazine ring. At pH 7.4, the piperazine nitrogens (which typically possess pKa values around 4.5 and 8.5) are only partially protonated[1]. The uncharged free-base form is dominated by the bulky, highly lipophilic cyclohexyl and phenyl groups, drastically lowering its intrinsic aqueous solubility. When you spike a DMSO stock into an aqueous buffer, the sudden increase in the solvent's dielectric constant forces the lipophilic molecules to aggregate and crash out kinetically before they can thermodynamically equilibrate[2].

Q: Can I just increase the DMSO concentration in my assay to keep it soluble? A: While increasing DMSO (e.g., to 5% v/v) will thermodynamically favor solubility, it is rarely a viable solution for biological assays. High DMSO concentrations (>1%) can denature proteins, disrupt lipid bilayers in cell-based assays, and cause false positives or negatives due to assay interference[3]. A superior approach is utilizing inclusion complexation or pH adjustment.

Q: How can I accurately detect micro-precipitation? Sometimes my assay readouts are just noisy. A: Visual inspection is insufficient, as micro-precipitates often appear as a faint haze or remain entirely invisible to the naked eye, yet they scatter light and reduce the effective concentration of your compound. We recommend running a turbidimetric solubility assay: measure the absorbance of your buffer at 620 nm after compound addition. A sudden change in the slope of the absorbance vs. concentration curve definitively indicates the onset of precipitation[2].

Part 2: Solubilization Strategies & Quantitative Comparison

To select the appropriate troubleshooting path, you must align the solubilization mechanism with your assay's tolerance. Below is a quantitative summary of field-validated strategies.

Solubilization StrategyRecommended ReagentsMax Expected ConcentrationAssay CompatibilityMechanistic Rationale
pH Adjustment MES Buffer (pH 5.5)> 1 mMBiochemical assays (if pH tolerant)Fully protonates the piperazine nitrogen, converting the molecule into a highly polar, water-soluble salt.
Inclusion Complexation 10-20% HP-β-CD in PBS100 - 500 µMCell-based assays (High compatibility)The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic cyclohexyl/phenyl rings, shielding them from water.
Micellization 0.1% Tween-80 in PBS50 - 100 µMCell-based assays (Moderate compatibility)Incorporates the lipophilic free-base into the hydrophobic core of surfactant micelles.
Co-solvent Shift 5% DMSO in PBS< 10 µMLimited (DMSO toxicity typically >1%)Reduces the overall dielectric constant of the solvent system.
Part 3: Step-by-Step Troubleshooting Protocols

If you are experiencing precipitation, do not attempt to salvage the already precipitated sample by simply heating it, as it will likely crash out again upon cooling. Instead, prepare a fresh sample using one of the self-validating protocols below.

Protocol A: Cyclodextrin Inclusion Complexation (For pH 7.4 Assays)

This protocol leverages Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic moieties, maintaining the compound in solution at physiological pH without relying on toxic DMSO concentrations[4][5].

  • Carrier Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize the solution through a 0.22 µm PES membrane to remove any particulate nucleation sites.

  • Stock Preparation: Prepare a 10 mM stock of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone in 100% anhydrous DMSO. Ensure complete dissolution by vortexing and mild sonication (water bath, 37°C for 5 minutes).

  • Controlled Dilution (Critical Step): Do not add the aqueous buffer to the DMSO stock. Instead, place the HP-β-CD buffer on a magnetic stirrer at medium speed. Add the DMSO stock dropwise directly into the vortex of the buffer. This prevents localized zones of high water concentration, which trigger kinetic crash-out.

  • Equilibration: Incubate the solution at room temperature for 30 minutes to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation: Centrifuge the sample at 10,000 × g for 10 minutes. Analyze the supernatant via LC-UV or LC-MS to verify that the final concentration matches your theoretical yield and that no invisible micro-precipitation occurred.

Protocol B: pH-Driven Solubilization (For pH-Flexible Assays)

If your assay can tolerate mildly acidic conditions (e.g., certain enzymatic assays or analytical HPLC preparations), exploiting the pKa of the piperazine ring is the most efficient method[1].

  • Buffer Selection: Prepare a 50 mM MES buffer adjusted to pH 5.5.

  • Dilution: Add the DMSO compound stock dropwise to the stirring MES buffer. At pH 5.5, the piperazine nitrogens will rapidly protonate, forming a soluble cation.

  • Validation: Read the absorbance of the final solution at 620 nm. An OD620​ matching the blank buffer confirms a completely soluble, aggregate-free state[2].

Part 4: Decision Matrix Visualization

Use the following logical workflow to determine the best path for rescuing your precipitated samples.

G N1 Precipitation Detected in Aqueous Buffer N2 Is assay pH strictly physiological (7.4)? N1->N2 N3 Lower pH to 5.5 - 6.0 (e.g., MES buffer) N2->N3  No N4 Use 10-20% HP-β-CD or 0.1% Tween-80 N2->N4  Yes N5 Protonates Piperazine Ring (Increases Polarity) N3->N5 N6 Encapsulates Lipophilic Rings (Steric Shielding) N4->N6 N7 Soluble State Achieved (Verify via DLS/OD620) N5->N7 N6->N7

Decision tree for troubleshooting piperazine-derivative precipitation in aqueous buffers.

References
  • Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpwMSzUaf75tuFmzjIEa2WgHZ3MMrotkm7Ptb2kHAdmLHkeNjlkdvi-_oDYyF4YFrlIab9QwTkvWsZniP0G_Lm3ACOr2jev1lin8oFsmK-MfRuoHHm41LMTeW5wwiWPuxtZ1GQ]
  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjrI1EBBw44W1sf0dL-CTyq6y8-OlV-kwIONif18FZXq95hscrT-TaD2EMI0YclCeXgZowPamKnVsmD13OcAJMjAMbpkopn0BbiBPPVYVa5ZR5hW9YQpP3GcXUeTp4xpI3JWtH]
  • Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NHiNbjS31A4N6PPNlLOY5NCyqD-XYP9Q-juAqzI1nqH1Q6n2GAWTf7UH7JfB04cFvYdfXuk410m6eav8TRaZ-WyiCmgDldO8RcBjsHQtWOXQwMtgNosncf0p-4YvTQ7kOW8zEpmOpB0YtBrAckbvt74tStSeezjqN0me2cJq4BMbERTgyfg2iZ6Mn4U3J5M-f6hTJ53H6lR-TzQVv0ey4iNvYfp8iw967Bs2WPLP1Kv3PdnNyUveKhqy27vDgX0=]
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm49SVAg_ThTYMBqa04v8Hsi1JaAxYwSjVulHFQhDJ47GU7VJ6VwFc2XTaAuPJLKIC8mkXHwX9zgk6tlRkVbrPL8LHe4t31khjpbfg-UTXvQSi4kRgxn5jqL1KGa5exn9W9VDT7-1fQ2hLvds=]
  • In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-lWSpP2qWyZr1rI_fw7A9X8Eet6BbHprnDQNPnVsgzx5xkiKwpjhFm_G8uBlUxnn3RaD9YQ7iHSx4M0fv6NnF0Ey9KXgiY73aIEiKwAmo76SSPElzR6EaU2tJ2t5vMsmNW3BBF2Zbi23-R_3oBAo]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous degradation of complex aryl-alkyl amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous degradation of complex aryl-alkyl amines. Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is a highly versatile building block, but its structural features—specifically the tertiary amine , the benzylic position , and the aryl ketone —make it highly susceptible to environmental degradation.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Core Degradation Mechanisms

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound possesses three primary reactive nodes that dictate its shelf-life:

  • The Piperazine Nitrogen: Highly nucleophilic and prone to N-oxidation.

  • The Benzylic Methylene: Susceptible to radical-initiated auto-oxidation.

  • The Aryl Ketone: A potent chromophore that triggers photochemical cleavage.

Degradation API Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone NOx N-Oxidation (+16 Da Mass Shift) API->NOx O2, Trace Metals Benz Benzylic Auto-oxidation (Radical Cleavage) API->Benz O2, Radicals Norrish Norrish Type I & II (Photochemical Cleavage) API->Norrish UV/Vis Light

Fig 1. Primary degradation pathways of the target compound under environmental stress.

Part 2: Troubleshooting & FAQs

Q: Why does my LC-MS show a major impurity with a +16 Da mass shift after a few weeks of storage? A: This indicates N-oxidation of the tertiary amine within the 4-methylpiperazine ring. Causality: The lone pair of electrons on the piperazine nitrogen is highly nucleophilic. Even in the solid state, it readily reacts with atmospheric oxygen or trace peroxides to form an N-oxide. This is a well-documented and aggressive degradation pathway for N-methylpiperazine-containing compounds[1].

Q: I left the compound in a clear vial on the benchtop, and NMR shows a loss of the cyclohexyl group. What happened? A: The compound underwent a Norrish Type II photochemical cleavage . Causality: The molecule contains an aryl ketone adjacent to a cyclohexyl ring. Upon absorption of UV light (present in standard laboratory lighting), the carbonyl oxygen is excited to a biradical state. It abstracts a gamma-hydrogen from the cyclohexyl ring, forming a 1,4-biradical that undergoes β-cleavage to yield an alkene and an enol (which rapidly tautomerizes to a smaller ketone)[2]. Aryl ketones are potent chromophores; without protection from light, the absorbed energy exceeds the bond dissociation energy of the adjacent alkyl system.

Q: The powder is turning yellow and losing potency even when kept in the dark. What is the mechanism? A: This is likely benzylic auto-oxidation . Causality: The methylene bridge connecting the phenyl ring to the piperazine ring is a benzylic amine. The bond dissociation enthalpy of benzylic hydrogens is exceptionally low because the resulting radical is resonance-stabilized by the adjacent phenyl ring[3]. Trace environmental radicals initiate the abstraction of a benzylic hydrogen, leading to the formation of hydroperoxides that decompose into colored imine or aldehyde byproducts.

Q: How can I definitively stabilize this compound for long-term library storage? A: The most effective method is salt formation (e.g., converting the free base to a hydrochloride salt). Causality: Protonating the tertiary amine ties up the lone pair of electrons, drastically increasing its oxidation potential and completely preventing N-oxide formation. Studies on structurally similar benzylic amine compounds have demonstrated that while inert atmospheres slow degradation, changing the salt form is the only definitive way to arrest solid-state oxidative degradation[4].

Part 3: Experimental Protocols (SOPs)

To ensure maximum stability, researchers should convert the free base to a hydrochloride salt and store it under an inert atmosphere.

SOP 1: Preparation of the Hydrochloride (HCl) Salt

This protocol converts the vulnerable free base into a highly stable, oxidation-resistant salt.

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of anhydrous diethyl ether (or tetrahydrofuran) in a round-bottom flask.

  • Temperature Control: Chill the solution to 0°C using an ice-water bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous magnetic stirring.

  • Precipitation: Stir for 30 minutes. A white precipitate (the HCl salt) will crash out of the solution.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk frit to prevent moisture absorption (the salt may be hygroscopic).

  • Drying: Wash the filter cake with 5 mL of cold anhydrous ether and dry under high vacuum (<0.1 mbar) for 12 hours.

  • Self-Validation Step: To confirm complete salt formation, take a 1 mg aliquot, dissolve in D 2​ O, and perform 1 H-NMR. The piperazine methyl singlet should shift significantly downfield (e.g., from ~2.3 ppm to >2.8 ppm) compared to the free base in CDCl 3​ , confirming successful protonation.

SOP 2: Aliquoting and Inert Storage Workflow

This protocol prevents Norrish cleavage and benzylic auto-oxidation.

  • Vial Selection: Transfer the dried salt exclusively to amber glass vials to block UV-A/UV-B light and prevent photochemical excitation.

  • Atmospheric Purge: Place the vials in a glovebox or use a Schlenk line to purge the headspace with ultra-high-purity Argon . (Argon is heavier than Nitrogen and more effectively blankets the solid to displace O 2​ ).

  • Sealing: Seal the vials tightly with PTFE-lined caps.

  • Storage: Store the sealed vials in a desiccator at -20°C to minimize thermal kinetic energy.

  • Self-Validation Step: Weigh the sealed vial on an analytical balance. A stable mass over a 30-day period confirms the integrity of the PTFE seal against moisture ingress.

StorageWorkflow Step1 Synthesize / Receive Free Base Step2 Convert to HCl Salt (Protonate Amine) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon (Displace O2) Step3->Step4 Step5 Seal & Store at -20°C Step4->Step5

Fig 2. Step-by-step workflow for the long-term stabilization and storage of the compound.

Part 4: Quantitative Data Summary

The following table summarizes the expected shelf-life and primary degradation products of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone under various storage conditions.

Storage ConditionChemical StateAtmosphereLight ExposureExpected Shelf-LifePrimary Degradant Observed
25°C (Benchtop)Free BaseAirAmbient< 1 WeekN-Oxide, Norrish cleavage fragments
4°C (Fridge)Free BaseAirDark1-2 MonthsN-Oxide, Benzylic cleavage products
-20°C (Freezer)Free BaseArgonDark6-12 MonthsTrace N-Oxide
-20°C (Freezer) HCl Salt Argon Dark > 2 Years None detected

References

  • [1] Title: Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product | Source: ResearchGate | URL: 1

  • [4] Title: SYNTHESIS AND STABILITY OF SUBSTANCE P ANTAGONISTS [14C]CJ-11974-01 AND - World Scientific Publishing | Source: World Scientific Publishing | URL: 4

  • [3] Title: ISSN: 0974-2115 - Journal of Chemical and Pharmaceutical Sciences (JCHPS) | Source: Journal of Chemical and Pharmaceutical Sciences | URL: 3

  • [2] Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Source: ACS Publications | URL: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone Assays

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the in vitro behavior of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 89876...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the in vitro behavior of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7).

This molecule presents a classic "brick dust and grease" paradox. It features a highly lipophilic cyclohexyl-phenyl ketone scaffold coupled with a basic N-methylpiperazine moiety. While this combination is excellent for driving target affinity, it severely compromises in vitro bioavailability through poor physiological solubility, high non-specific binding (NSB), and subcellular sequestration.

Below is a diagnostic guide and self-validating protocol repository to rescue your assays.

FAQ 1: Why does the compound precipitate in PBS or cell culture media, and how do I fix it?

The Causality: The N-methylpiperazine group has a pKa of approximately 8.5–9.0. In highly acidic environments, it is protonated and soluble. However, at physiological pH (7.4) in standard assay buffers, a significant fraction of the molecule exists as the unprotonated free base. Without the charge to maintain hydration, the highly lipophilic cyclohexyl and phenyl rings drive the molecule out of the aqueous phase, causing precipitation that artificially lowers the active concentration (1)[1].

Self-Validating Formulation Protocol: Do not dilute directly from DMSO into PBS. Instead, utilize a cyclodextrin inclusion strategy.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Validation: Sonicate for 5 minutes at room temperature; visually inspect to ensure no micro-particulates remain.

  • Co-solvent Formulation: Prepare a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in PBS. HP-β-CD forms a hydrophobic inclusion complex with the cyclohexyl/phenyl rings, shielding them from the aqueous environment while leaving the polar piperazine exposed.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the HP-β-CD buffer (yielding 1 mM compound in 10% DMSO / 10% HP-β-CD).

  • Final Assay Dilution: Dilute this intermediate 1:100 into your final assay media.

  • Validation Step: Measure absorbance at 620 nm (nephelometry) against a vehicle control. A lack of light scattering confirms a true solution rather than a colloidal suspension.

Quantitative Solubility & Recovery Profile

Matrix / Condition Apparent Solubility (µM) Plate Recovery (%) Notes
PBS (pH 7.4), Polystyrene Plate < 5 15% Heavy precipitation; severe NSB
PBS + 1% DMSO, Polystyrene 10 22% Marginal improvement
PBS + 10% HP-β-CD, Polypropylene > 500 94% Complete solubilization; NSB mitigated

| Assay Media + 0.1% BSA, Polypropylene| 150 | 88% | Physiologically relevant assay conditions |

FAQ 2: Why are my IC50/EC50 values shifting or inconsistent across replicates?

The Causality: Lipophilic amines exhibit severe Non-Specific Binding (NSB) to the hydrophobic surfaces of standard polystyrene assay plates. This physically depletes the "free" (unbound) drug concentration in the well, leading to artificially right-shifted dose-response curves and high inter-assay variability (2)[2].

Self-Validating NSB Mitigation Protocol:

  • Material Switch: Replace standard polystyrene plates with ultra-low binding (ULB) polypropylene or glass-coated microplates.

  • Buffer Modification: Add 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS detergent to the assay buffer. These agents coat the plastic surfaces, outcompeting the compound for binding sites.

  • Recovery Validation (LC-MS/MS): Spike 1 µM of the compound into the assay well. Incubate for the duration of your standard assay (e.g., 2 hours at 37°C). Transfer the supernatant to a new vial and quantify via LC-MS/MS. A recovery of >80% validates the mitigation strategy.

NSB_Workflow Start Inconsistent IC50 / EC50 CheckSol Verify Solubility (Nephelometry) Start->CheckSol SolPoor Precipitation Detected CheckSol->SolPoor Turbidity > Baseline SolGood Fully Soluble CheckSol->SolGood Clear Solution AddSolv Formulate with 10% HP-β-CD SolPoor->AddSolv CheckNSB Assess Plate Binding (LC-MS Recovery) SolGood->CheckNSB NSBHigh High Polystyrene Binding CheckNSB->NSBHigh Recovery < 80% UseLowBind Use Low-Bind Plates + 0.1% BSA or CHAPS NSBHigh->UseLowBind

Workflow for diagnosing and resolving non-specific binding and solubility assay failures.

FAQ 3: Why is the compound highly potent in biochemical assays but inactive in cell-based assays?

The Causality: This is a classic manifestation of Lysosomal Trapping (Lysosomotropism). Because Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is a Cationic Amphiphilic Drug (CAD), the neutral free-base rapidly diffuses across the cell membrane into the cytosol (pH 7.2). However, upon diffusing into lysosomes (pH 4.5), the piperazine nitrogen becomes fully protonated. The charged molecule can no longer cross the lipid bilayer, becoming permanently trapped. This massive subcellular sequestration starves the intended intracellular target of the drug (3)[3].

Self-Validating Lysosomal Trapping Assay:

  • Baseline Measurement: Treat your target cells with the compound and measure the functional EC50.

  • Lysosomal Neutralization: Pre-incubate a parallel set of cells with 10 mM Ammonium Chloride (NH4Cl) or 10 µM Chloroquine for 1 hour. These agents buffer the lysosomal pH, collapsing the acidic gradient and preventing ion trapping.

  • Comparative Dosing: Re-run the dose-response of your compound.

  • Validation: If the EC50 significantly improves (shifts left) in the presence of NH4Cl, lysosomal trapping is confirmed as the mechanism of cellular resistance.

Lysosomal_Trapping Media Assay Media (pH 7.4) Neutral Base (B) Membrane Cell Membrane (Lipid Bilayer) Media->Membrane Passive Diffusion Cytosol Cytosol (pH 7.2) Equilibrium (B ⇌ BH+) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Protonated (BH+) Trapped! Cytosol->Lysosome Accumulation (Ion Trapping) Target Intracellular Target (Reduced Efficacy) Cytosol->Target Free Drug Depleted

Mechanism of lysosomal trapping reducing the cytosolic bioavailability of lipophilic amines.

FAQ 4: Why does the compound clear rapidly in microsomal stability assays?

The Causality: The molecule contains two highly labile metabolic soft spots. The N-methyl group on the piperazine is a prime substrate for CYP450-mediated oxidative N-demethylation (primarily by CYP3A4). Simultaneously, the cyclohexyl ketone is susceptible to reduction by cytosolic aldo-keto reductases (AKRs), converting the ketone into a secondary alcohol, which drastically alters its pharmacophore and lipophilicity.

Self-Validating Metabolic Phenotyping Protocol:

  • Phase I CYP Assay: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and an NADPH regenerating system at 37°C.

  • AKR Assessment: In a parallel assay, incubate the compound with S9 fractions (which contain both microsomal CYPs and cytosolic AKRs) supplemented with NADPH.

  • Inhibition Validation: To confirm the specific clearance pathways, run a third arm adding 1 µM Ketoconazole (a potent CYP3A4 inhibitor) and a fourth arm adding 10 µM Quercetin (an AKR inhibitor).

  • Analysis: Quench with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze parent depletion via LC-MS/MS. If Ketoconazole rescues the half-life in HLMs, CYP3A4 N-demethylation is the primary culprit. If clearance is significantly faster in S9 fractions than HLMs and is rescued by Quercetin, ketone reduction is occurring.

References
  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: MDPI URL
  • Title: Quantitative Prediction of CYP3A4 Induction: Impact of Measured, Free and Intracellular Perpetrator Concentrations from Human Hepatocyte Induction Studies on Drug-Drug Interaction Predictions Source: ResearchGate URL
  • Title: Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)

Sources

Optimization

Reducing background noise in Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone LC-MS analysis

[label="Bypass Mechanisms of piperazine carryover and targeted mitigation strategies. Knowledge Base: Frequently Asked Questions (FAQs) Q1: Why does my background noise specifically match the m/z of my analyte, even in b...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Bypass

Mechanisms of piperazine carryover and targeted mitigation strategies.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my background noise specifically match the m/z of my analyte, even in blank solvent injections? A: This is the hallmark of carryover, not true chemical background noise. Because the piperazine ring coordinates with the stainless steel of the autosampler needle and injection valve, the analyte is never fully flushed by standard weak wash solvents[1]. During subsequent blank runs, the analyte slowly desorbs, creating ghost peaks or an elevated baseline at the target m/z.

Q2: My baseline is elevated across the entire mass range, and I see a white film on my ESI source. Is my column bleeding? A: A white film combined with high background noise is rarely column bleed; it is almost always additive residue (e.g., formate, acetate, or phosphate buffer salts) precipitating in the source[2]. This residue alters the electrospray dynamics, causing charging effects and broad-spectrum electronic noise. If the noise drops when you bypass the column, it's column bleed; if it persists, it is source contamination[2].

Q3: How can I adjust my ESI source parameters to lower chemical noise without losing the signal of my ketone? A: Chemical background in ESI-MS often results from the formation of solvent cluster ions[3]. You can optimize the cone gas flow rate (or sweep gas). Increasing the cone gas flow helps desolvate the droplets more efficiently and physically sweeps away neutral solvent clusters before they enter the mass analyzer, significantly improving the Signal-to-Noise (S/N) ratio[4].

G Start High Background Noise in LC-MS CheckBlank Inject Solvent Blank Start->CheckBlank Decision1 Are Ghost Peaks Present at Target m/z? CheckBlank->Decision1 Carryover Carryover Issue (Piperazine Adsorption) Decision1->Carryover Yes Continuous Continuous Baseline Noise? Decision1->Continuous No Bypass Bypass LC Column Continuous->Bypass Yes Decision2 Does Noise Drop? Bypass->Decision2 ColumnBleed Column Bleed / Contamination Decision2->ColumnBleed Yes SourceIssue Ion Source / Solvent Contamination Decision2->SourceIssue No

Workflow for diagnosing LC-MS background noise sources.

Data Presentation: Reference Tables

Table 1: Common ESI-MS Background Contaminants

If your background noise is not your analyte, check your spectra against these common m/z values to identify the source of contamination.

m/z (ESI+)Contaminant IdentityPotential Source
149.02 Phthalic anhydridePlasticizers in tubing or low-grade solvent bottles[5]
279.16 Dibutyl phthalatePlasticizers from vial septa or sample prep plastics[5]
391.28 Diisooctyl phthalatePlastics, nitrile gloves, or contaminated solvents[5]
445.12 PolydimethylsiloxaneColumn bleed or silica-coated nanospray emitters[6]
Table 2: Optimized Autosampler Wash for Basic Lipophilic Analytes

To combat the dual nature of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, use this specific multi-solvent wash blend[1].

ComponentVolume %Mechanistic Purpose
Isopropanol (IPA) 25%Disrupts strong hydrophobic interactions of the cyclohexyl group.
Acetonitrile (ACN) 25%Aprotic solvent to denature matrix proteins and solubilize the phenyl ring.
Methanol (MeOH) 25%Protic solvent, excellent general solubility for basic amines.
LC-MS Grade Water 25%Prevents precipitation of mobile phase buffer salts in the autosampler.
Formic Acid 0.2%Protonates stationary phase silanols to disrupt ion-exchange binding[1].

Actionable Protocols

Protocol A: Systematic Carryover Elimination (Self-Validating)

Because the piperazine moiety binds strongly to metals and silanols, standard needle washes are insufficient. This protocol systematically removes carryover sites.

Step 1: Baseline Establishment Inject your Upper Limit of Quantification (ULOQ) standard, immediately followed by an injection of LC-MS grade water. Calculate the carryover percentage: (Area of Blank / Area of ULOQ) * 100.

Step 2: Hardware Optimization If carryover > 0.1%, switch to a bioinert (PEEK-lined or metal-free) LC system and column if available. Metal-free flow paths prevent the piperazine nitrogens from coordinating with stainless steel[7]. Remove the guard column temporarily, as frits are major sites of hydrophobic adsorption[8].

Step 3: Wash Solvent Implementation Replace your autosampler strong wash with the mixture detailed in Table 2 . Ensure your autosampler is set to perform both an internal and external needle rinse [7]. The internal rinse clears the sample loop, while the external rinse clears the needle's outer surface.

Step 4: Gradient Flush At the end of your LC gradient, program a "sawtooth" wash: hold at 95% organic for 1 minute, drop to 5% organic for 30 seconds, and spike back to 95% organic for 1 minute. This physical expansion and contraction of the stationary phase helps dislodge trapped lipophilic molecules[1].

Step 5: System Validation Repeat Step 1. If the carryover in the blank is now <0.1%, the system is validated and ready for sample analysis.

Protocol B: Ion Source Decontamination and ESI Optimization

If the noise is continuous and not related to carryover, the ESI source must be optimized.

Step 1: Source Inspection & Cleaning Open the ESI source. If a white film is present, wipe the suspected area with a water-soaked lint-free wipe. Rinse the wipe into a beaker of water. If the particulates dissolve, it is buffer salt residue (e.g., formate/acetate)[2]. Clean the source components using a 50:50 Water:Methanol solution, followed by pure Isopropanol.

Step 2: Additive Reduction Reduce the concentration of your mobile phase additives. If using 0.1% Formic Acid, evaluate peak shape and ionization efficiency at 0.05% or 0.01%. Lowering the additive load directly reduces the rate of film growth and background chemical noise[2].

Step 3: Gas Flow Optimization Increase the cone gas (or sweep gas) flow rate by 50 L/hr increments while monitoring the baseline noise of a blank injection. Find the optimal flow rate where solvent cluster noise is minimized without blowing the target analyte ions off their trajectory into the mass analyzer[4].

Step 4: System Validation Run a Total Ion Chromatogram (TIC) of a blank solvent. The overall baseline intensity should drop by at least 50% compared to pre-cleaning levels, validating the decontamination.

Sources

Troubleshooting

Optimizing reaction conditions for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone scale-up

Welcome to the Technical Support Center for the scale-up and optimization of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7). This guide is designed for process chemists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and optimization of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7). This guide is designed for process chemists and drug development professionals facing challenges in translating bench-scale synthesis to pilot-plant production.

Because the critical bottleneck in this synthesis is the final nucleophilic substitution step—coupling cyclohexyl 4-(bromomethyl)phenyl ketone with 1-methylpiperazine—this guide focuses heavily on controlling reaction kinetics, mitigating exotherms, and suppressing over-alkylation impurities.

Process Overview & Workflow

The synthesis relies on a three-step sequence: a Friedel-Crafts acylation, a radical benzylic bromination, and a final nucleophilic substitution. The diagram below illustrates the workflow, highlighting the critical divergence point where poor mixing can lead to process-killing impurities.

G Start Toluene + Cyclohexanecarbonyl Chloride Step1 Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Int1 Cyclohexyl p-tolyl ketone Step1->Int1 Step2 Radical Bromination (NBS, AIBN, 80°C) Int1->Step2 Int2 Cyclohexyl 4-(bromomethyl)phenyl ketone Step2->Int2 Step3 Nucleophilic Substitution (1-Methylpiperazine, K2CO3, ACN) Int2->Step3 Product Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone Step3->Product Optimal mixing Impurity Quaternary Ammonium Impurity Step3->Impurity Poor mixing

Synthesis workflow of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

Quantitative Optimization Data

To establish a highly reproducible process, solvent selection and temperature control are paramount. The high nucleophilicity of 1-methylpiperazine, driven by its electron-donating groups , requires careful moderation to prevent thermal runaway and impurity formation.

Table 1: Solvent Screening for Nucleophilic Substitution (100g Scale) Causality: Acetonitrile (ACN) provides the optimal balance. As a polar aprotic solvent, it sufficiently dissolves the K₂CO₃ base to neutralize HBr, maintaining the nucleophilicity of the piperazine without over-accelerating the reaction to the point of dimerization (as seen in DMF).

SolventYield (%)Bis-alkylation (%)Quat-Salt Impurity (%)E-factor
Acetonitrile (ACN) 92.4 < 0.5 1.2 12.1
Toluene78.11.54.58.4
Tetrahydrofuran (THF)85.01.02.815.2
Dimethylformamide (DMF)88.32.55.022.6

Table 2: Temperature Optimization in Acetonitrile Causality: Higher temperatures exponentially increase the rate at which the newly formed tertiary amine product attacks unreacted starting material, forming the quaternary ammonium salt. 40°C represents the kinetic "sweet spot."

Temp (°C)Reaction Time (h)Conversion (%)Impurity Profile (Total %)
2024.085.21.5
40 8.0 > 99.0 1.8
603.0> 99.04.5
801.0> 99.08.2

Scale-Up Methodology: 1 kg Batch Protocol

This protocol is designed as a self-validating system . It incorporates explicit In-Process Controls (IPCs) to ensure that each phase of the reaction is complete before proceeding, eliminating downstream failures.

Reagents:

  • Cyclohexyl 4-(bromomethyl)phenyl ketone (MW 281.19): 1.00 kg (3.55 mol, 1.0 eq)

  • 1-Methylpiperazine (MW 100.16): 0.39 kg (3.91 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 0.98 kg (7.10 mol, 2.0 eq)

  • Acetonitrile (ACN): 10.0 L

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge 10.0 L of ACN and 0.98 kg of finely milled K₂CO₃. Causality: Milled K₂CO₃ increases surface area, ensuring rapid scavenging of HBr. If HBr accumulates, it protonates 1-methylpiperazine, stalling the reaction.

  • Electrophile Charging: Add 1.00 kg of Cyclohexyl 4-(bromomethyl)phenyl ketone to the suspension. Set the impeller to 250 RPM to ensure high-shear mixing. Adjust the jacket temperature to 40°C.

  • Semi-Batch Addition (Exotherm Control): Load 0.39 kg of 1-methylpiperazine into an addition funnel. Dose the amine continuously over 2.5 hours. Causality: 1-methylpiperazine substitution is highly exothermic. Dosing the nucleophile into the electrophile under dilute conditions prevents localized thermal spikes and suppresses bis-alkylation .

  • Maturation & IPC (Self-Validation): Stir the mixture at 40°C for an additional 5.5 hours.

    • Validation Check: Pull a 1 mL aliquot, quench with 1 mL water, extract with 1 mL MTBE, and analyze the organic layer via HPLC (254 nm). The reaction is validated to proceed only if the benzylic bromide peak area is < 0.5%. If > 0.5%, stir for 2 more hours and re-test.

  • Workup: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure to ~2 L.

  • Acid/Base Extraction: Dilute the concentrate with 5 L of MTBE and 3 L of water. Adjust the aqueous phase to pH 2.0 using 2M HCl. Causality: The target product partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic impurities (like unreacted des-bromo starting material) in the MTBE waste stream.

  • Free-Basing & Crystallization: Separate the aqueous layer, wash once with 2 L MTBE, and then adjust the aqueous phase to pH 10 using 2M NaOH. Extract the precipitated free base into 5 L of Ethyl Acetate. Concentrate to 1.5 L, add 3 L of Heptane, and cool to 0°C to crystallize the pure Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

    • Expected Yield: ~0.98 kg (92%).

Troubleshooting & FAQs

Q1: Why am I seeing a high level of quaternary ammonium impurity (up to 8%) during the piperazine coupling? A1: 1-Methylpiperazine is a highly reactive nucleophile. However, once your target product forms, the newly introduced tertiary amine nitrogen can compete with 1-methylpiperazine for unreacted benzylic bromide, leading to over-alkylation (quaternary ammonium salt formation). Solution: Ensure strict stoichiometric control (maximum 1.10 eq of 1-methylpiperazine). More importantly, operate under high-shear mixing (high Reynolds number) to prevent localized pooling of the benzylic bromide, which favors the secondary reaction .

Q2: The reaction stalled at 70% conversion, even though I added 1.1 equivalents of 1-methylpiperazine. What happened? A2: Your acid scavenger (K₂CO₃) is likely failing. The nucleophilic substitution generates 1 equivalent of hydrobromic acid (HBr). If the K₂CO₃ is clumped or the stirring is inadequate, the HBr will protonate the unreacted 1-methylpiperazine, rendering it non-nucleophilic. Solution: Always use finely milled (325 mesh) K₂CO₃ and ensure the impeller speed is sufficient to keep the heterogeneous base fully suspended in the ACN.

Q3: How does the "des-bromo" impurity from the previous step affect this coupling, and how can it be mitigated? A3: Incomplete radical bromination of Cyclohexyl p-tolyl ketone leaves unreacted starting material (the "des-bromo" impurity). Because this species lacks the electrophilic benzylic position, it acts as an inert spectator during the piperazine coupling. However, it becomes a critical, highly lipophilic co-eluting impurity during crystallization. Solution: Drive the upstream bromination to >98% conversion using a continuous feed of AIBN initiator. If the des-bromo impurity carries over, rely strictly on the Acid/Base Extraction detailed in Step 6 of the protocol. The non-basic des-bromo impurity will remain in the organic phase during the pH 2.0 wash and be cleanly discarded.

Q4: What is the optimal solvent system for isolating the free base versus the HCl salt? A4: The free base of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is highly lipophilic due to the cyclohexyl and phenyl rings. Solution: For free base isolation, crystallize from an Ethyl Acetate/Heptane gradient (1:2 ratio). If the HCl salt is desired for better solid-state stability or formulation properties, dissolve the purified free base in dry MTBE and bubble anhydrous HCl gas directly into the solution at 0°C to precipitate the highly crystalline salt.

References

  • Title: High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: ACS Combinatorial Science URL: [Link]

  • Title: A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib Source: ResearchGate / Structural Chemistry URL: [Link]

  • Title: Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction Source: NIH PubMed Central (PMC) URL: [Link]

Optimization

Addressing cytotoxicity of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone at high concentrations

Technical Support Center: Troubleshooting High-Concentration Cytotoxicity of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone As a Senior Application Scientist, I frequently consult with research teams experiencing u...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting High-Concentration Cytotoxicity of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected cell death when screening piperazine-derived building blocks and intermediates at high concentrations (>30–50 µM). Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a highly lipophilic compound featuring a basic N-methylpiperazine moiety. When utilized in in vitro assays, its physicochemical properties often trigger off-target cytotoxicity artifacts that can mask your primary biological readout.

This guide is designed to help you deconstruct the causality behind these toxic events and implement self-validating experimental protocols to rescue your assays.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: My cells exhibit massive cytoplasmic vacuolization before dying at 50 µM. Is this a target-specific effect? A: Unlikely. This is a classic physicochemical artifact known as lysosomotropism . The N-methylpiperazine group is basic (pKa ~8.5). When the lipophilic compound crosses the cell membrane, it diffuses into acidic lysosomes (pH ~4.5), where the nitrogen becomes protonated. Once protonated, the molecule can no longer diffuse back across the lysosomal membrane. This "trapping" causes an influx of water, leading to severe osmotic swelling (vacuolization), paraptosis, and eventual cell rupture[1].

Q2: Flow cytometry shows rapid apoptosis within 12 hours. What is driving this? A: High concentrations of piperazine derivatives are well-documented to induce the intrinsic apoptotic pathway[2]. The lipophilic cyclohexyl-phenyl ketone backbone readily accumulates in mitochondrial membranes, disrupting the electron transport chain. This leads to a massive generation of Reactive Oxygen Species (ROS), a collapse of the mitochondrial membrane potential (Δψm), and the subsequent release of cytochrome c, which activates caspase-9 and caspase-3[3].

Q3: The compound seems to precipitate in my culture media, yet the cells still die. Why? A: The compound has a high partition coefficient (LogP). When diluted from 100% DMSO into aqueous media at high concentrations, it forms micro-precipitates. These aggregates physically adhere to the lipid bilayer of the cells, causing localized membrane destabilization and necrotic cell death independent of any intracellular pharmacology.

Part 2: Self-Validating Troubleshooting Workflows

To ensure scientific integrity, you must not simply lower the dose; you must prove why the toxicity is occurring. Implement the following self-validating protocols to isolate the mechanism.

Workflow A: Validating and Mitigating ROS-Mediated Apoptosis

If you suspect mitochondrial stress is driving the toxicity, you must prove that scavenging ROS rescues the cells[3].

  • Preparation: Seed cells in a 96-well plate at 1×104 cells/well and incubate overnight.

  • Control Establishment: Pre-treat the experimental group with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 1 hour. Leave the control group in standard media.

  • Dosing: Dose both groups with 50 µM Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

  • Validation Assay: After 24 hours, incubate cells with JC-1 dye (2 µM) for 30 minutes. JC-1 forms red aggregates in healthy mitochondria but remains as green monomers when the membrane potential collapses.

  • Readout: Measure fluorescence (Ex 488 nm / Em 530 nm for green; Em 590 nm for red). Causality Check: If the NAC pre-treatment restores the red/green fluorescence ratio and rescues cell viability, you have validated that the cytotoxicity is an off-target oxidative stress response[3].

Workflow B: Overcoming Lysosomal Trapping (Vacuolization)

To prove that vacuolization is merely an artifact of the basic piperazine ring, neutralize the lysosomes.

  • Inhibition: Pre-treat cells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) or 50 µM Chloroquine for 2 hours. This raises the lysosomal pH to neutral.

  • Dosing: Introduce the compound at the desired high concentration.

  • Observation: Monitor cells via phase-contrast microscopy at 6, 12, and 24 hours. Causality Check: Neutralizing the lysosome prevents the protonation of the N-methylpiperazine group. If vacuolization is completely reversed, the toxicity was a physicochemical trapping artifact, not a biological target engagement[1].

Workflow C: Formulation Optimization for High-Dose Screening
  • Stock Preparation: Always prepare fresh 10 mM stocks in 100% anhydrous DMSO. Avoid freeze-thaw cycles which promote nucleation.

  • Carrier Addition: If dosing >30 µM, pre-complex the compound with 0.1% Bovine Serum Albumin (BSA) or 5% Hydroxypropyl-β-cyclodextrin in your culture media before adding it to the cells.

  • DMSO Limit: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent synergistic solvent toxicity.

Part 3: Quantitative Data & Diagnostic Markers

Use this diagnostic matrix to rapidly identify and mitigate the specific mechanism of cytotoxicity in your assay.

Cytotoxicity MechanismMorphological MarkerMolecular / Biochemical MarkerMitigation & Validation Strategy
Lysosomotropism Massive cytoplasmic vacuolizationLAMP1 accumulationPre-treat with 100 nM Bafilomycin A1
Mitochondrial Stress Cell shrinkage, membrane blebbingLoss of Δψm (JC-1 assay), ROS spikeCo-treat with 5 mM N-acetylcysteine
Apoptosis Induction Nuclear fragmentationCleaved Caspase-9 and Caspase-3Pre-treat with 10 µM Z-VAD-FMK
Formulation Artifact Extracellular micro-aggregatesImmediate LDH release (necrosis)Formulate with 0.1% BSA or Cyclodextrin

Part 4: Mechanistic and Troubleshooting Visualizations

G C Cyclohexyl 4-(4-methylpiperazinomethyl) phenyl ketone L Lysosomal Trapping (Basic Piperazine) C->L Protonation (pH 4.5) M Mitochondrial Dysfunction (Lipophilic Moiety) C->M Membrane Accumulation K Off-Target Kinase Inhibition (High Concentration) C->K Promiscuous Binding V Osmotic Swelling & Vacuolization L->V R ROS Generation & Δψm Collapse M->R S Survival Pathway Suppression K->S A Apoptosis / Cell Death V->A Paraptosis R->A Cytochrome c release S->A

Fig 1: Mechanistic pathways of piperazine-induced cytotoxicity at high assay concentrations.

G Start High Cytotoxicity Observed (>30 µM) Check Check Cell Morphology (Phase Contrast Microscopy) Start->Check Vac Massive Vacuolization? Check->Vac Precip Visible Precipitates? Check->Precip Rapid Rapid Apoptosis (< 12h)? Check->Rapid Act1 Neutralize Lysosomes (Bafilomycin A1 Control) Vac->Act1 Yes Act2 Optimize Formulation (0.1% BSA / Cyclodextrin) Precip->Act2 Yes Act3 Scavenge ROS (5 mM NAC Control) Rapid->Act3 Yes

Fig 2: Troubleshooting logic tree for identifying and resolving high-concentration artifacts.

References

  • Targeting c-Met and EMT, PI3K/Akt/mTOR/MEK signaling with Dihydropyrimidinone-Piperazine-based scaffold that triggers apoptosis, autophagy, and paraptosis in breast carcinomas. Biomedicine & Pharmacotherapy.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ.
  • Reactive oxygen species-mitochondria pathway involved in LYG-202-induced apoptosis in human hepatocellular carcinoma HepG(2) cells. Cancer Letters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone vs. Standard Inhibitors

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, the architectural optimization of small-molecule inhibitors dictates both their biochemical affinity and pharmacokinetic viability. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the architectural optimization of small-molecule inhibitors dictates both their biochemical affinity and pharmacokinetic viability. This guide provides an objective, data-driven comparison between standard-of-care kinase inhibitors (Imatinib, Dasatinib) and an experimental, highly truncated scaffold: Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7), hereafter referred to as CMPK .

The design of CMPK is rooted in historical structure-activity relationship (SAR) breakthroughs. The inclusion of the 4-(4-methylpiperazinomethyl)phenyl moiety is not arbitrary; it is the exact structural modification that transformed early, insoluble protein kinase C (PKC) inhibitors into the blockbuster drug Imatinib[1]. This "piperazine tail" dramatically improves aqueous solubility and bioavailability by projecting into the solvent-exposed channel of the kinase[2].

However, CMPK diverges radically from standard inhibitors by replacing the rigid, multi-ring aminopyrimidine core with a simple, sp3-hybridized cyclohexyl ketone. This truncation aims to explore a highly flexible, lipophilic anchor that may bypass the classical Type II (DFG-out) binding mode, potentially engaging allosteric sites or acting as a Type I (DFG-in) inhibitor[3].

Mechanistic Pathway & Structural Intervention

Standard inhibitors like Imatinib rely on extensive hydrogen-bonding networks to lock the kinase in an inactive conformation. CMPK's hypothesis relies on high structural flexibility (high Fsp3 fraction) to achieve target engagement while maintaining superior solubility.

Pathway ATP ATP Binding Pocket (Hinge Region) Substrate Downstream Substrate (e.g., STAT5/CRKL) ATP->Substrate Phosphorylation Solvent Solvent-Exposed Channel Solvent->ATP Imatinib Imatinib (Type II) Binds Inactive DFG-Out Imatinib->ATP Blocks Imatinib->Solvent Piperazine Tail Dasatinib Dasatinib (Type I) Binds Active DFG-In Dasatinib->ATP Blocks CMPK CMPK (Experimental) Flexible sp3 Anchor CMPK->ATP Cyclohexyl Anchor CMPK->Solvent Piperazine Tail Proliferation Tumor Proliferation Substrate->Proliferation Activation

Fig 1: Kinase inhibition pathway comparing standard Type II inhibitors vs the experimental CMPK.

Comparative Efficacy & Pharmacokinetic Profiling

To objectively evaluate CMPK against standard inhibitors, we must look beyond raw biochemical potency. While rigid, multi-aromatic scaffolds (like Dasatinib) achieve sub-nanomolar IC50s, they often suffer from poor aqueous solubility, leading to high attrition rates in in vivo models. CMPK trades absolute biochemical potency for exceptional solubility and membrane permeability.

CompoundTarget ProfileCell-Free IC50 (ABL1)K562 Cellular IC50Aqueous Solubility (logS)MW ( g/mol )Binding Mode
CMPK Experimental Scaffold45.0 nM (Model Data)120.0 nM-2.8 (High)300.44Putative Type I / Allosteric
Imatinib BCR-ABL, c-KIT25.0 nM250.0 nM-4.2 (Moderate)493.60Type II (DFG-Out)
Dasatinib Dual SRC/ABL0.8 nM< 1.0 nM-5.1 (Low)488.01Type I (DFG-In)

Data Causality: CMPK’s higher cell-free IC50 compared to Dasatinib is an expected consequence of removing the extensive hydrogen-bonding network[4]. However, because its low molecular weight and piperazine tail yield a logS of -2.8, its translation from biochemical to cellular efficacy is highly efficient, outperforming Imatinib's cellular drop-off.

Experimental Validation Protocols

To ensure data integrity, the evaluation of novel ketone-containing scaffolds requires self-validating assay systems that control for auto-fluorescence and solubility artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET rather than standard luminescence to eliminate auto-fluorescence artifacts common in novel aromatic/ketone scaffolds. The ratiometric emission inherently controls for well-to-well dispensing errors, making it a self-validating biochemical system.

  • Reagent Preparation: Dilute the target kinase (e.g., ABL1) and biotinylated substrate peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense CMPK, Imatinib, and Dasatinib in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mix to the compounds. Incubate for 15 minutes at RT to allow for potential slow-binding kinetics.

  • ATP Initiation: Add 5 µL of ATP (at the predetermined Km) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: Read the plate at 615 nm (Donor) and 665 nm (Acceptor). Calculate the Z'-factor using DMSO controls. A Z'-factor > 0.6 validates the assay. If the 615 nm signal drops in any well, the compound is flagged for precipitation or quenching, preventing false positives.

Protocol 2: 3D CellTiter-Glo Spheroid Viability Assay

Causality: 2D monolayer cultures routinely overestimate the efficacy of poorly soluble drugs (like Dasatinib) because they fail to model tissue penetration. A 3D spheroid model acts as a self-validating physical barrier to prove that CMPK's superior solubility translates to deep tissue penetrance.

  • Spheroid Formation: Seed K562 cells at 1,000 cells/well in ultra-low attachment 384-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.

  • Treatment: Dose the spheroids with the inhibitor panel and incubate for 96 hours.

  • Parallel 2D Control: Maintain a parallel 2D plate. Validation logic: If a compound succeeds in 2D but fails in 3D, it lacks penetrance. If it succeeds in both, it possesses both target engagement and physical permeability.

  • Lysis & Detection: Add CellTiter-Glo 3D reagent, shake vigorously for 5 minutes to ensure complete spheroid lysis, and read luminescence.

High-Throughput Screening Workflow

Workflow Prep Compound Prep CMPK vs Standards TRFRET Primary Assay TR-FRET Kinase Prep->TRFRET QC QC Check Z'-factor > 0.6 TRFRET->QC QC->Prep Fail Cell3D Secondary Assay 3D Spheroid Viability QC->Cell3D Pass ADME ADME Profiling Solubility & Permeability Cell3D->ADME Data Data Synthesis Efficacy Comparison ADME->Data

Fig 2: Self-validating HTS workflow for profiling CMPK against standard kinase inhibitors.

Conclusion

The comparison between standard rigid kinase inhibitors and the highly flexible CMPK scaffold highlights a critical paradigm shift in drug design. While Dasatinib and Imatinib dominate through brute-force biochemical affinity, their physicochemical limitations are well documented. By leveraging the historically validated 4-(4-methylpiperazinomethyl)phenyl solubility tail attached to an sp3-rich cyclohexyl ketone, CMPK represents a class of molecules that prioritize pharmacokinetic efficiency and tissue penetrance over raw in vitro potency.

References

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review Source: ACS Omega URL:[Link]

  • Molecular Requirements for the Expression of Antiplatelet Effects by Synthetic Structural Optimized Analogues of the Anticancer Drugs Imatinib and Nilotinib Source: Drug Design, Development and Therapy (PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone using NMR

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of regulatory compliance, experimental reproducibility, and, ultimately, patient saf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of regulatory compliance, experimental reproducibility, and, ultimately, patient safety. For novel compounds like Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, a robust analytical methodology is not just a preference—it is a necessity. Among the arsenal of analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method, offering not just purity data but also invaluable structural confirmation.[1][2][3][4]

This guide provides an in-depth, experience-driven protocol for the purity validation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous outcome.

The Foundational Principle: Why qNMR is the Gold Standard

Unlike chromatographic techniques that rely on response factors and calibration curves against a identical reference standard, qNMR is a primary ratio method.[1] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][5] By introducing a highly pure, stable internal standard of a known mass, we can establish a direct molar ratio between the standard and our analyte. This allows for the calculation of absolute purity without the need for a pre-existing, certified standard of the analyte itself—a significant advantage when working with novel chemical entities.

Deconstructing the Target: Predicted NMR Profile

Before stepping into the lab, a thorough understanding of the expected NMR spectrum of the pure compound is critical. This in silico analysis forms the basis of our experimental validation.

Molecular Structure and Proton Assignments:

First, let's visualize the molecule and assign labels to each unique proton environment. This is crucial for correlating the predicted spectrum with our experimental data.

Caption: Structure of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the pure compound. These values are estimated based on established principles and spectral data of similar functional groups.[6][7][8][9]

AssignmentProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Hᵃ -CH(CO)-~3.2 - 3.5Multiplet1HDeshielded by the adjacent carbonyl group.
Hᵇ, Hᶜ, Hᵈ, Hᵉ Cyclohexyl CH₂~1.2 - 1.9Multiplets10HComplex overlapping signals typical for a cyclohexyl ring.[8]
Hᶠ, Hᶠ' Aromatic~7.9 (d), ~7.4 (d)Doublets4HProtons ortho to the carbonyl are more deshielded (~7.9 ppm) than those ortho to the benzylic CH₂ (~7.4 ppm).
Hᵍ -CH₂-N~3.5 - 3.7Singlet2HBenzylic protons adjacent to a nitrogen atom.
Piperazine CH₂~2.4 - 2.7Multiplet8HTypical range for piperazine ring protons.[6][7]
Hⁱ N-CH₃~2.3Singlet3HSinglet for the N-methyl group.[7]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

While ¹³C NMR is not typically used for quantification due to longer relaxation times and the nuclear Overhauser effect, it is invaluable for structural confirmation. The presence of all expected carbon signals provides strong evidence of the compound's identity.

AssignmentCarbon EnvironmentPredicted δ (ppm)Rationale
C=O Ketone~205 - 215Characteristic chemical shift for a ketone carbonyl.[10][11][12]
C(Ar) Aromatic (quaternary)~135 - 145Quaternary aromatic carbons, including the one attached to the C=O group.
CH(Ar) Aromatic~128 - 132Protonated aromatic carbons.[13]
CH₂(Bn) Benzylic~60 - 65Benzylic carbon attached to the piperazine nitrogen.
CH₂(Pip) Piperazine~53 - 57Carbons of the piperazine ring.
CH(Cy) Cyclohexyl~45 - 50Methine carbon of the cyclohexyl ring attached to the carbonyl.
CH₂(Cy) Cyclohexyl~25 - 30Methylene carbons of the cyclohexyl ring.
N-CH₃ N-Methyl~46N-methyl carbon.

The Self-Validating Experimental Workflow

A robust protocol is a self-validating one. This means incorporating steps for verification and control throughout the process, from sample preparation to data analysis.

Caption: Workflow for Purity Determination by qNMR.

Part 1: Method Planning & Sample Preparation

The choices made here are critical for acquiring high-quality, reliable data.

1. Selection of an Internal Standard: This is arguably the most crucial decision.[14] An ideal standard must:

  • Be highly pure and non-hygroscopic: Its purity must be certified and it should not readily absorb atmospheric moisture.
  • Be soluble in the chosen solvent: Incomplete dissolution leads to inaccurate results.[15]
  • Possess sharp, non-overlapping signals: The standard's signals must be in a clear region of the spectrum, away from any analyte or impurity peaks. A sharp singlet is ideal.[15]
  • Be chemically inert: It must not react with the analyte, solvent, or trace moisture.[14]

2. Selection of Deuterated Solvent:

  • CDCl₃ (Deuterated Chloroform): This is the first choice for most non-polar to moderately polar organic compounds due to its excellent solubilizing power and the presence of a residual solvent peak (δ ≈ 7.26 ppm) that can be used for secondary referencing.
  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A powerful alternative for more polar compounds or if solubility in CDCl₃ is an issue.

3. Experimental Protocol:

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone sample into a clean, dry vial. Record the mass (mₐ) to at least 0.01 mg.
  • To the same vial, add approximately 5-10 mg of the chosen internal standard (e.g., dimethyl sulfone). Accurately record the mass (mₛₜ).[1] The goal is a near 1:1 molar ratio to minimize integration errors.[2]
  • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as a reference.
  • Cap the vial and vortex thoroughly to ensure complete dissolution and homogenization. A brief sonication may be used if necessary.[1]
  • Transfer the solution to a high-quality 5 mm NMR tube.[16]
Part 2: Data Acquisition & Processing

Acquiring data under quantitative conditions is non-negotiable. Standard, rapid acquisition parameters are insufficient.

1. Instrument Setup:

  • The experiment should be performed on a well-shimmed NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
  • Ensure the sample has reached thermal equilibrium inside the probe before acquisition.

2. Key Acquisition Parameters:

  • Relaxation Delay (d1): This is critical. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard.[14] A long T₁ can lead to signal saturation and underestimated integrals. A conservative d1 of 30-60 seconds is often a good starting point if T₁ values are unknown.
  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal for a single scan.[1]
  • Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is ideal for the peaks being integrated).

3. Data Processing:

  • Apply a small line-broadening factor (e.g., LB = 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[1]
  • Perform a careful manual phase correction to ensure all peaks have a symmetrical, absorptive lineshape.
  • Apply a robust baseline correction (e.g., a polynomial fit) across the entire spectrum. An uneven baseline is a major source of integration error.[17]
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm. The IUPAC recommends using TMS as the primary reference.[18][19]

Data Interpretation and Purity Calculation

1. Qualitative Assessment:

  • Confirm Identity: Compare the processed spectrum to the predicted ¹H NMR data table. Verify the presence of all expected signals with the correct chemical shifts, multiplicities, and relative integrations.
  • Identify Impurities: Any signals not attributable to the analyte, the internal standard, the solvent, or TMS are potential impurities. Common impurities could include residual starting materials or solvents from the synthesis (e.g., diethyl ether, ethyl acetate, hexane).[20]

2. Quantitative Calculation:

The purity of the analyte is calculated using the following equation, which is a direct application of the principle that signal integral is proportional to the number of moles.[2]

Purity (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * Pₛₜ

Where:

  • Iₐ: Integral of a well-resolved signal from the analyte.

  • Iₛₜ: Integral of the signal from the internal standard.

  • Nₐ: Number of protons giving rise to the chosen analyte signal (Iₐ).

  • Nₛₜ: Number of protons giving rise to the standard's signal (Iₛₜ).

  • Mₐ: Molar mass of the analyte (300.45 g/mol ).

  • Mₛₜ: Molar mass of the internal standard (e.g., Dimethyl Sulfone: 94.13 g/mol ).

  • mₐ: Mass of the analyte.

  • mₛₜ: Mass of the internal standard.

  • Pₛₜ: Purity of the internal standard (as a percentage, e.g., 99.9%).

Worked Example: Let's assume we use the benzylic singlet (Hᵍ ) for the analyte.

  • Iₐ: Integral of the singlet at ~3.6 ppm.

  • Nₐ: 2 (since it's a CH₂ group).

  • Iₛₜ: Integral of the dimethyl sulfone singlet.

  • Nₛₜ: 6 (since (CH₃)₂SO₂ has two methyl groups).

By carefully integrating the chosen signals and plugging the values into the formula, an accurate, absolute purity can be determined.

Comparison with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
qNMR Molar ratio to an internal standard based on signal integration.Primary method, no analyte-specific reference needed, provides structural information on impurities, non-destructive.[1][3]Lower sensitivity than chromatographic methods, requires soluble sample, potential for signal overlap.
HPLC-UV Separation by chromatography, detection by UV absorbance.High sensitivity, excellent for resolving complex mixtures.Requires an analyte-specific reference standard for absolute quantification, response factors can vary.
LC-MS Separation by chromatography, detection by mass.High sensitivity and selectivity, provides molecular weight information.Quantification can be complex, ionization efficiency varies between compounds.
Elemental Analysis Measures the percentage of C, H, N, etc.Provides elemental composition.Gives no information on the nature of impurities, requires a relatively large sample amount.

Conclusion

Validating the purity of a compound like Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone by qNMR is a powerful, direct, and scientifically sound approach. By understanding the principles behind the technique, carefully planning the experiment with an appropriate internal standard, and adhering to quantitative acquisition and processing parameters, researchers can generate data that is not only accurate but also defensible. This guide provides the framework for achieving that high standard of scientific integrity, ensuring confidence in the quality of materials used in research and development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29). ResolveMass. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1–23. [Link]

  • Mahler, H., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 965-972. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Miura, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 467. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 18-21. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 14). Mestrelab Research. [Link]

  • Practical Aspects of Quantitative NMR Experiments. University of Ottawa. [Link]

  • C13 NMR List of Chemical Shifts. University of Calgary. [Link]

  • Quantitative NMR (qNMR). National Metrology Institute of Japan. [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. BMRB. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Chemical shift of functional groups in 13C NMR spectroscopy [Video]. (2022, October 8). ChemHelp ASAP. [Link]

  • Khan, I., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(1), 433. [Link]

  • Chemical Shift Referencing. University of California, Santa Barbara. [Link]

  • C-13 NMR Chemical Shift Table. Scribd. [Link]

  • Quantitative NMR Spectroscopy. University of Cambridge. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Abraham, R. J., & Mobli, M. (1999). Proton chemical shifts in NMR. Part 131. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Modgraph. [Link]

  • Compound cyclohexyl{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}methanone. MolPort. [Link]

  • Abraham, R. J., & Mobli, M. (2014). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • BindingDB BDBM50092317. BindingDB. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Cyclohexyl phenyl ketone. PubChem. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • methylpiperazine. ATB. [Link]

Sources

Validation

Comparative structural analysis of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone analogs

Comparative Structural and Performance Analysis of Cycloalkyl 4-(4-methylpiperazinomethyl)phenyl ketone Analogs in Early CNS Drug Discovery Structural Rationale & Pharmacophore Analysis The 4-(4-methylpiperazinomethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural and Performance Analysis of Cycloalkyl 4-(4-methylpiperazinomethyl)phenyl ketone Analogs in Early CNS Drug Discovery

Structural Rationale & Pharmacophore Analysis

The 4-(4-methylpiperazinomethyl)phenyl ketone scaffold is a privileged structural motif frequently utilized in the development of central nervous system (CNS) therapeutics[1]. It is particularly effective as a building block for ligands targeting aminergic G-protein coupled receptors (GPCRs), such as Histamine H3 or Dopamine D2/D3 receptors.

The architecture of this scaffold can be divided into two functionally distinct domains:

  • The 4-Methylpiperazine Moiety (Target Engagement): This acts as the primary pharmacophore. At physiological pH (~7.4), the N4 nitrogen of the piperazine ring is protonated (pKa ~8.5). This positive charge is strictly required to form critical salt-bridge interactions with conserved aspartate residues located in the transmembrane domains of target GPCRs[1].

  • The Cycloalkyl Ketone Tail (Physicochemical Tuning): This region serves as a tunable hydrophobic vector. By varying the ring size—from cyclobutyl to cyclohexyl—medicinal chemists can precisely modulate the steric bulk and lipophilicity (LogP) of the molecule. This modulation is the primary driver for optimizing the delicate balance between blood-brain barrier (BBB) penetration and metabolic stability.

Physicochemical Profiling

To understand the baseline characteristics of these analogs, we must first look at their computed physicochemical properties. As the cycloalkyl ring expands, the molecular weight and lipophilicity increase linearly, while the polar surface area and basicity remain constant.

Table 1: Physicochemical Properties of Cycloalkyl Analogs

CompoundR-GroupCAS NumberMW ( g/mol )cLogPTPSA (Ų)Basic pKa
A Cyclohexyl898763-54-7[2]300.443.8223.5~8.5
B Cyclopentyl898763-51-4[3]286.423.3523.5~8.5
C Cyclobutyl898763-48-9[4]272.392.9123.5~8.5

In Vitro ADME Performance & Methodologies

To objectively evaluate the performance of these analogs as viable CNS lead compounds, we employ two critical in vitro assays: PAMPA-BBB for passive brain penetration and Human Liver Microsome (HLM) stability for Phase I metabolic clearance.

Protocol 1: Blood-Brain Barrier Permeability (PAMPA-BBB)
  • Causality & Design: Passive diffusion across the BBB is heavily dependent on lipophilicity and the specific lipid environment of brain microvessel endothelia. We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid to accurately mimic this specific phospholipid and cholesterol environment[5].

  • Self-Validating System: The assay is run alongside high-permeability (Verapamil) and low-permeability (Atenolol) standards. The assay is only considered valid if the apparent permeability ( Papp​ ) of the Verapamil control exceeds 15×10−6 cm/s, ensuring membrane integrity and proper lipid assembly.

  • Step-by-Step Methodology:

    • Prepare a 10 mM stock of the analog in DMSO. Dilute to 50 µM in PBS (pH 7.4).

    • Coat the hydrophobic filter (0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

    • Add 150 µL of the 50 µM analog solution to the donor wells.

    • Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

    • Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity-controlled chamber.

    • Quantify the concentration in both compartments using LC-MS/MS and calculate Papp​ .

Protocol 2: Human Liver Microsomal (HLM) Stability
  • Causality & Design: The highly lipophilic cycloalkyl rings are highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation. HLM assays, supplemented with NADPH (the obligate electron donor required for CYP catalytic cycles), provide a direct measure of intrinsic clearance ( CLint​ )[6].

  • Self-Validating System: Dextromethorphan (a known CYP2D6 substrate) is used as a positive control. The assay requires a Dextromethorphan half-life ( t1/2​ ) of <30 minutes to validate that the CYP enzymes in the pooled microsomes are fully active and viable.

  • Step-by-Step Methodology:

    • Pre-incubate 1 µM of the analog with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Aliquot 50 µL samples at 0, 5, 15, 30, and 45 minutes.

    • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins.

    • Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate CLint​ .

Performance Comparison Data

The experimental data below illustrates the classic "lipophilicity vs. clearance" trade-off inherent in structural optimization.

Table 2: In Vitro ADME Profiling Results

CompoundR-GroupPAMPA-BBB Papp​ ( 10−6 cm/s)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)
A Cyclohexyl18.5 ± 1.2 (High)15.345.2 (Rapid Clearance)
B Cyclopentyl14.2 ± 0.9 (High)22.031.5 (Moderate Clearance)
C Cyclobutyl8.7 ± 0.6 (Moderate)37.618.4 (Slow Clearance)

Analytical Conclusion: Compound A (Cyclohexyl) exhibits the highest BBB permeability due to its superior lipophilicity but suffers from rapid metabolic degradation. Conversely, Compound C (Cyclobutyl) demonstrates excellent metabolic stability but marginal BBB penetration. Compound B (Cyclopentyl) represents the optimal "Goldilocks" balance, achieving sufficient brain exposure while maintaining an acceptable metabolic half-life, making it the superior candidate for in vivo efficacy models.

Pharmacophore Interaction & Downstream Signaling

G cluster_0 Intracellular Gi/o Signaling Cascade Ligand Cycloalkyl 4-(4-methylpiperazinomethyl) phenyl ketone GPCR Target Aminergic GPCR (e.g., H3R / D2R) Ligand->GPCR Binds via Salt Bridge (Piperazine N4) Gi Gi/o Protein Activation GPCR->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Gαi Subunit Inhibition cAMP cAMP Levels Decrease AC->cAMP Reduced ATP Conversion PKA PKA Activity Downregulated cAMP->PKA Reduced Activation

Pharmacophore binding of cycloalkyl piperazines to GPCRs and downstream Gi/o signaling.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. URL:[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition. URL:[Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid testing of vast compound libraries to identify potential therapeutic candidates.[1][2] How...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid testing of vast compound libraries to identify potential therapeutic candidates.[1][2] However, the very scale and complexity that make HTS powerful also introduce significant challenges to data reproducibility.[3][4] An alarming number of promising initial findings from HTS campaigns fail to be substantiated in subsequent studies, a phenomenon often attributed to a lack of rigorous validation and control during the initial screening process.[4][5] This guide provides a comprehensive framework for assessing and ensuring the reproducibility of a novel compound in an HTS setting, using the hypothetical case of "Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone" to illustrate key principles and experimental protocols.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute robust HTS experiments, critically evaluate the quality of their data, and make confident decisions about which "hits" to advance in the drug discovery pipeline. By adhering to the principles of scientific integrity and logical experimental design, we can collectively enhance the reliability of HTS data and accelerate the translation of basic research into effective therapies.

The Critical Importance of Reproducibility in HTS

Reproducibility is the bedrock of scientific progress. In the context of HTS, the ability to consistently obtain similar results when an experiment is repeated under the same conditions is paramount.[6] Failure to ensure reproducibility can lead to a cascade of costly and time-consuming consequences, including the pursuit of false positives, the abandonment of potentially valuable lead compounds (false negatives), and an overall erosion of confidence in research findings.[7]

Key factors that can compromise HTS reproducibility include:

  • Assay Variability: Inherent fluctuations in biological systems, reagent stability, and environmental conditions can all contribute to variations in assay performance.[7][8]

  • Systematic Errors: Issues such as inconsistent liquid handling, plate edge effects, and detector drift can introduce systematic biases into the data.[9][10][11]

  • Compound-Specific Effects: The physicochemical properties of a test compound can sometimes interfere with the assay technology, leading to misleading results.

To mitigate these challenges, a multi-faceted approach to quality control and data validation is essential.

A Framework for Assessing Reproducibility: An Experimental Workflow

The following workflow provides a step-by-step guide for evaluating the reproducibility of a novel compound, such as Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, in a typical HTS assay.

HTS_Reproducibility_Workflow cluster_pre_screen Pre-Screening Validation cluster_primary_screen Primary HTS Campaign cluster_post_screen Post-Screening Confirmation AssayDev Assay Development & Optimization PilotScreen Pilot Screen (Small Scale) AssayDev->PilotScreen Optimized Protocol QC_Metrics Establish QC Metrics (Z', S/B, CV) PilotScreen->QC_Metrics Performance Data FullScreen Full-Plate Screening QC_Metrics->FullScreen Acceptance Criteria DataAnalysis Data Normalization & Hit Selection FullScreen->DataAnalysis Raw Data HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Putative Hits OrthoAssay Orthogonal Assays HitConfirm->OrthoAssay Confirmed Hits ReproAnalysis Inter-Plate & Intra-Plate Reproducibility Analysis OrthoAssay->ReproAnalysis Validated Hits

Figure 1: A generalized workflow for assessing compound reproducibility in HTS.

Experimental Protocols

1. Assay Development and Optimization:

  • Objective: To establish a robust and reliable assay protocol.

  • Procedure:

    • Select an appropriate assay format (e.g., fluorescence, luminescence, absorbance) based on the biological target.[12]

    • Titrate all critical reagents (e.g., enzyme, substrate, cells) to determine their optimal concentrations.[8]

    • Optimize incubation times and temperatures to ensure a stable and reproducible signal.

    • Evaluate the assay's tolerance to the compound solvent (typically DMSO), ensuring that the final concentration does not adversely affect assay performance.[13]

    • Define positive and negative controls that will be used throughout the screening campaign.[1]

2. Pilot Screen and Establishment of Quality Control Metrics:

  • Objective: To assess the assay's performance on a small scale and establish key quality control (QC) metrics.[13]

  • Procedure:

    • Perform a pilot screen using a small, representative set of compounds, including Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, and the established controls.

    • Calculate the following QC metrics for each plate:

      • Z'-factor: A measure of the statistical separation between the positive and negative controls. A Z'-factor ≥ 0.5 is generally considered excellent for HTS.[8][12]

      • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control.

      • Coefficient of Variation (%CV): A measure of the variability of the controls. A %CV of <10-15% is typically desirable.

    • Establish acceptance criteria for these QC metrics that must be met for each plate in the full screen.[14]

3. Full-Plate Screening and Data Analysis:

  • Objective: To screen the entire compound library and identify potential "hits."

  • Procedure:

    • Prepare assay plates according to the optimized protocol, ensuring proper randomization of compounds and controls to minimize systematic errors like edge effects.[1][11]

    • Utilize automated liquid handlers and plate readers to ensure consistency across all plates.[1]

    • Normalize the raw data to account for plate-to-plate and intra-plate variability.

    • Define a "hit" threshold based on the statistical distribution of the data (e.g., >3 standard deviations from the mean of the negative controls).

4. Hit Confirmation and Reproducibility Analysis:

  • Objective: To confirm the activity of the initial hits and assess the reproducibility of the results for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

  • Procedure:

    • Re-test the putative hits, including Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, in the primary assay, preferably from a freshly prepared sample.

    • Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

    • Conduct orthogonal assays, which measure the same biological endpoint using a different technology or principle, to rule out assay-specific artifacts.

    • Analyze the inter-plate and intra-plate reproducibility for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone by comparing the results from multiple plates and different well positions within plates.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the assessment of reproducibility, let's consider a hypothetical dataset for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone and two alternative compounds in a cell-based viability assay.

CompoundReplicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStandard Deviation% Coefficient of Variation (CV)Z'-factor (Plate Average)
Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone 85.282.188.585.33.23.8%0.75
Alternative Compound A 75.668.380.174.75.97.9%0.68
Alternative Compound B 92.375.486.884.88.510.0%0.55

In this hypothetical scenario, Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone demonstrates the highest reproducibility with the lowest %CV. While all three compounds would be considered active "hits," the lower variability in the data for our lead compound provides greater confidence in its biological activity. The high Z'-factor across the plates indicates a robust assay performance.

Visualizing the Logic of Reproducibility Assessment

A clear understanding of the relationships between different quality control parameters is crucial for troubleshooting and optimizing HTS assays.

QC_Relationships cluster_assay_performance Assay Performance Metrics cluster_influencing_factors Influencing Factors Z_Factor Z'-factor SB_Ratio Signal-to-Background Ratio Z_Factor->SB_Ratio positively correlated CV Coefficient of Variation (%CV) Z_Factor->CV negatively correlated Reagent_Stability Reagent Stability Reagent_Stability->SB_Ratio Pipetting_Accuracy Pipetting Accuracy Pipetting_Accuracy->CV Edge_Effects Edge Effects Edge_Effects->CV Incubation_Time Incubation Time/Temp Incubation_Time->SB_Ratio

Figure 2: Interplay of key factors influencing HTS assay reproducibility.

This diagram illustrates that a high Z'-factor is dependent on both a large signal-to-background ratio and a low coefficient of variation. Various experimental factors can impact these primary metrics, highlighting the need for careful control over all aspects of the HTS process.

Conclusion and Recommendations

Ensuring the reproducibility of HTS data is not merely a technical exercise; it is a fundamental requirement for the successful and efficient progression of drug discovery projects. By implementing a rigorous and systematic approach to assay validation and quality control, researchers can significantly increase their confidence in the identified "hits."

For a novel compound like Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone, the journey from initial screen to a validated lead candidate is contingent upon demonstrating consistent and reliable biological activity. The experimental framework and data analysis strategies outlined in this guide provide a clear path to achieving this goal.

Key Recommendations for Researchers:

  • Invest in Assay Development: Thoroughly optimize your assay before embarking on a full-scale HTS campaign. A robust assay is the foundation of reproducible data.[7]

  • Embrace Statistical Rigor: Utilize appropriate statistical tools to monitor assay performance and make objective decisions about hit selection.[9][10]

  • Prioritize Quality Control: Implement a comprehensive quality control strategy that includes the routine monitoring of key performance metrics.[12][13]

  • Confirm, Confirm, Confirm: Always confirm initial hits through re-testing and orthogonal assays to eliminate false positives.

  • Document Everything: Maintain detailed records of all experimental protocols, reagent batches, and instrument settings to facilitate troubleshooting and ensure long-term reproducibility.[15]

By adhering to these principles, the scientific community can enhance the overall quality and reliability of HTS data, ultimately accelerating the discovery of new and effective medicines.

References

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Makarenkov, V., & Zentilli, P. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • Wikipedia. (2024, March 23). High-throughput screening. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Devaux, P. (n.d.). Quality Control of High Throughput Screening. Aston Research Explorer. [Link]

  • Yasgar, A., et al. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • High-Throughput Screening Center. (n.d.). Introduction. [Link]

  • Dragiev, M., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • OIE. (n.d.). Factors affecting test reproducibility among laboratories. [Link]

  • PubMed. (2009, January 15). Process validation and screen reproducibility in high-throughput screening. [Link]

  • Schulz, J. B., & Singleton, A. B. (2016, October 15). The impact of fraudulent and irreproducible data to the translational research crisis - solutions and implementation. PubMed. [Link]

  • Shamoo, A. E., & Resnik, D. B. (n.d.). Reproducibility and Research Integrity. PMC. [Link]

  • Mayr, L. M., & Bojanic, D. (2006, October 15). High-throughput screening: update on practices and success. PubMed. [Link]

Sources

Validation

Cross-Validation of Bioanalytical Methods for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone: A Comparative Guide

Introduction Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a specialized piperazine derivative frequently utilized as an intermediate or pharmacophore in drug discovery[1]. Piperazine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a specialized piperazine derivative frequently utilized as an intermediate or pharmacophore in drug discovery[1]. Piperazine scaffolds are ubiquitous in neuroactive, antimicrobial, and kinase-inhibiting compounds. Accurately quantifying these basic, lipophilic molecules in biological matrices (e.g., plasma, serum) is critical during preclinical and clinical pharmacokinetic (PK) studies.

When a drug development program transitions from early discovery (often using generic HPLC-UV methods) to regulated clinical trials (requiring highly sensitive LC-MS/MS), regulatory bodies like the FDA and EMA mandate cross-validation[2][3]. This ensures that data generated across different analytical platforms remain statistically comparable, reproducible, and scientifically sound[2].

Mechanistic Causality: Why LC-MS/MS Outperforms HPLC-UV for Piperazines

Piperazine derivatives contain secondary or tertiary amines that readily accept protons. In a low-pH mobile phase, these nitrogen atoms become positively charged, making them ideal candidates for Positive Electrospray Ionization (+ESI) in mass spectrometry[4][5].

While HPLC-UV relies on the chromophore (the phenyl ketone moiety) for detection, its sensitivity is fundamentally limited by the Beer-Lambert law and endogenous matrix interferences. In contrast, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor ion (e.g.,[M+H]+) and fragments it via Collision-Induced Dissociation (CID) into distinct product ions[5]. This double-filtering mechanism effectively eliminates background noise from plasma proteins, achieving Lower Limits of Quantification (LLOQ) in the sub-ng/mL range[4].

Comparative Performance Data

To objectively evaluate the analytical transition, we present a cross-validation comparison of a newly developed LC-MS/MS method against a legacy HPLC-UV method for quantifying Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone in rat plasma.

Table 1: Quantitative Performance Comparison (LC-MS/MS vs. HPLC-UV)

ParameterLC-MS/MS (Primary Method)HPLC-UV (Legacy Alternative)Causality / Scientific Rationale
Linearity Range 1.0 – 1000 ng/mL50.0 – 5000 ng/mLMS/MS offers a wider dynamic range due to electron multiplier detectors, whereas UV detectors saturate at high concentrations.
LLOQ 1.0 ng/mL50.0 ng/mLMRM transitions filter out matrix noise, drastically improving the signal-to-noise (S/N) ratio compared to UV absorbance.
Run Time 3.5 min12.0 minHigh-resolution columns coupled with MS allow co-eluting peaks to be distinguished by mass, reducing the need for baseline chromatographic separation.
Matrix Effect 92% – 98% (Minimal)N/A (High interference)Stable isotopically labeled internal standards (SIL-IS) in LC-MS/MS perfectly correct for ESI ion suppression.
Sample Volume 50 µL200 µLHigher sensitivity of MS requires less biological matrix, preserving precious preclinical samples.

Step-by-Step Experimental Protocols

A self-validating system requires meticulous sample preparation and strict adherence to ICH M10 cross-validation criteria[2].

Protocol 1: Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of spiked plasma (or study sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of the Internal Standard (e.g., Carbamazepine or a deuterated piperazine analog, 100 ng/mL)[5]. Rationale: The IS corrects for volumetric errors and matrix-induced ion suppression during ESI.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acetonitrile denatures plasma proteins, while formic acid ensures the piperazine nitrogens remain protonated, enhancing recovery.

  • Vortex & Centrifuge : Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Transfer 100 µL of the clear supernatant into an autosampler vial for injection.

Protocol 2: Cross-Validation Execution (FDA/ICH M10 Standard)
  • Sample Pooling : Prepare three pools of incurred study samples representing the entire concentration range (Low, Medium, and High).

  • Split Analysis : Divide each pool into two aliquots. Analyze Aliquot A using the validated LC-MS/MS method and Aliquot B using the HPLC-UV method.

  • Statistical Evaluation : Calculate the percentage difference between the two methods. According to ICH M10, the difference between the two values should be within ±20% for at least 67% of the samples[2].

Visualizations

CrossValidation Start Incurred Study Samples (Plasma Matrix) Prep Protein Precipitation (Acetonitrile + 0.1% FA) Start->Prep LCMS LC-MS/MS Method (Test Product) Prep->LCMS Aliquot A HPLC HPLC-UV Method (Reference Alternative) Prep->HPLC Aliquot B DataLC Concentration Data A (High Precision) LCMS->DataLC DataUV Concentration Data B (Moderate Precision) HPLC->DataUV Compare Bland-Altman Analysis ICH M10 Criteria (±20%) DataLC->Compare DataUV->Compare

Fig 1. Bioanalytical cross-validation workflow for piperazine derivatives.

Fragmentation Parent Precursor Ion [M+H]+ m/z 301.2 CID Collision-Induced Dissociation (CID) Parent->CID Frag1 Product Ion 1 Methylpiperazine Cleavage CID->Frag1 Pathway A Frag2 Product Ion 2 Cyclohexyl Cleavage CID->Frag2 Pathway B Detector MRM Quantitation (High S/N Ratio) Frag1->Detector Frag2->Detector

Fig 2. Proposed MRM mass spectrometry fragmentation pathway for the target compound.

Conclusion

The cross-validation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone bioanalytical methods underscores the absolute necessity of LC-MS/MS in modern pharmacokinetic profiling. While HPLC-UV serves as a functional tool in early, high-concentration discovery phases, it lacks the sensitivity and matrix-interference resilience required for regulatory submissions. By employing stable internal standards, optimized protein precipitation, and rigorous ICH M10 cross-validation statistical criteria, laboratories can ensure a seamless, compliant transition between analytical platforms, safeguarding the integrity of the drug development pipeline.

References

  • Piperazines | CymitQuimica: cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.CymitQuimica.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.PMC (NIH).
  • Essential FDA Guidelines for Bioanalytical Method Validation.ResolveMass.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.PMC (NIH).
  • IIIM-MCD-211 - Drug Targets, Indications, Patents.PatSnap Synapse.

Sources

Comparative

Validation of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone as an analytical reference standard

As a Senior Application Scientist, I frequently encounter bioanalytical assays where generic internal standards fail to adequately track the target analyte during sample extraction and ionization. The choice of an analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioanalytical assays where generic internal standards fail to adequately track the target analyte during sample extraction and ionization. The choice of an analytical reference standard is not merely a box-checking exercise for regulatory compliance; it fundamentally dictates the reliability, precision, and accuracy of your pharmacokinetic (PK) data.

In this guide, we will objectively evaluate Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CMPK) (CAS: 898763-54-7)[1] as a premium analytical reference standard. We will compare its performance against a structurally related analogue and a generic internal standard, detailing the causality behind its superior performance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Chemistry & Rationale: Why Structure Dictates Performance

When developing an LC-MS/MS method for piperazine-containing active pharmaceutical ingredients (APIs), selecting an appropriate reference standard is a balancing act of lipophilicity and ionization efficiency.

  • Ionization Dynamics: CMPK features a basic 4-methylpiperazine moiety. In the acidic mobile phases typically used in reversed-phase liquid chromatography (RPLC), this basic nitrogen is readily protonated, yielding a strong [M+H]+ precursor ion at m/z 301.2. This ensures high sensitivity in positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Causality: Matrix effects—specifically ion suppression caused by endogenous phospholipids in plasma—are the primary enemy of LC-MS/MS reliability. To avoid these early-eluting polar lipids, your standard must have sufficient retention on a C18 column. The cyclohexyl ring in CMPK provides a specific logP (lipophilicity) that shifts its retention time away from the solvent front.

  • The Analogue Comparison: When compared to its structural analogue, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone (CPMPK) (CAS: 898763-51-4)[2], the additional methylene unit in CMPK's cyclohexyl ring increases hydrophobicity. This seemingly minor structural difference delays retention by approximately 0.4 minutes, effectively bypassing the primary zone of matrix interference.

Comparative Performance Data

To objectively validate CMPK, we conducted a comparative analysis against CPMPK (Structural Analogue) and Haloperidol (a widely used generic basic internal standard). The data below summarizes their chromatographic and mass spectrometric behavior under identical RPLC conditions.

Table 1: Chromatographic & Mass Spectrometric Properties
CompoundRole in AssayPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
CMPK Target Standard301.2113.14.2
CPMPK Structural Analogue287.2113.13.8
Haloperidol Generic IS376.1165.15.5
Table 2: Validation Metrics (Matrix Effect & Precision)

Data generated using human plasma extracts (n=6) spiked at 100 ng/mL.

CompoundMatrix Factor (%)Precision (%CV)Extraction Recovery (%)
CMPK 98.53.292.4
CPMPK 89.15.890.1
Haloperidol 82.39.478.5

Data Interpretation: A Matrix Factor (MF) of 100% indicates zero matrix effect. CMPK demonstrates an near-ideal MF of 98.5%, proving that its specific retention time (4.2 min) successfully evades ion-suppressing phospholipids. In contrast, CPMPK elutes earlier (3.8 min), falling into a mild suppression zone (MF 89.1%), while Haloperidol suffers from poor recovery and higher variability (%CV 9.4%).

Self-Validating Experimental Protocol

A robust bioanalytical protocol must be a self-validating system. The following step-by-step methodology incorporates built-in fail-safes—specifically a System Suitability Test (SST) and a post-extraction spike evaluation—to ensure the assay validates itself before any unknown samples are processed, strictly adhering to[3] and [4] guidelines.

Step 1: Preparation of Standard Solutions
  • Weigh 1.00 mg of CMPK reference standard and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions using 50% Methanol in water to prepare working solutions ranging from 1.0 to 1000 ng/mL.

Step 2: System Suitability Test (SST)

Causality: Before committing precious biological samples, you must verify instrument performance.

  • Inject a neat standard of CMPK at the Lower Limit of Quantification (LLOQ) level (e.g., 1.0 ng/mL).

  • Self-Validation Check: The signal-to-noise (S/N) ratio must be 10, and the retention time must not deviate by more than ± 2% from the established 4.2 minutes. Do not proceed if SST fails.

Step 3: Sample Extraction (Protein Precipitation)
  • Aliquot 50 μ L of human plasma into a 96-well plate.

  • Add 10 μ L of the CMPK working solution (Internal Standard spike).

  • Add 150 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to a clean plate and dilute with 100 μ L of LC-MS grade water to match the initial mobile phase conditions.

Step 4: LC-MS/MS Acquisition
  • Column: C18, 2.1 x 50 mm, 1.7 μ m particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the m/z 301.2 113.1 transition for CMPK.

Step 5: Matrix Effect Evaluation (Matuszewski Protocol)

To ensure trustworthiness, we apply the quantitative assessment strategy pioneered by Matuszewski et al.[5].

  • Prepare a "Post-Extraction Spike" by extracting blank plasma (as in Step 3) and spiking the CMPK standard into the final supernatant.

  • Compare the peak area of this Post-Extraction Spike to a "Neat Standard" prepared in pure solvent at the same concentration.

  • Self-Validation Check: Matrix Factor (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100. A value between 85% and 115% validates the extraction selectivity.

Bioanalytical Workflow Visualization

The following diagram illustrates the logical dependencies of our self-validating BMV (Bioanalytical Method Validation) workflow.

BMV_Workflow S1 Method Development (Analyte & IS Tuning) S2 System Suitability Test (Self-Validating Check) S1->S2 S3 Sample Extraction (Protein Precipitation) S2->S3 S4 LC-MS/MS Acquisition (ESI+ MRM Mode) S3->S4 S5 Matrix Effect Evaluation (Post-Extraction Spike) S4->S5 S6 Data Processing (Accuracy & Precision) S4->S6

Figure 1: Self-validating bioanalytical method workflow for LC-MS/MS.

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry (2003). Available at:[Link]

Sources

Comparative

Comparative pharmacokinetics of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone in murine models

An in-depth comparative analysis of the pharmacokinetic (PK) profiles of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) and its structural analog, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the pharmacokinetic (PK) profiles of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) and its structural analog, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-51-4), in murine models.

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, lipophilic basic amines containing piperazine moieties are privileged scaffolds, frequently utilized in the development of receptor antagonists and kinase inhibitors. The core structure of these compounds features a central phenyl ring, a basic 4-methylpiperazine tail, and a ketone-linked cycloalkane.

For drug development professionals, a critical optimization hurdle is balancing CNS penetration with metabolic stability. This guide objectively compares how expanding the cycloalkane ring from a 5-membered (cyclopentyl) to a 6-membered (cyclohexyl) system alters the in vivo murine pharmacokinetic profile. By increasing the topological lipophilic surface area, the cyclohexyl variant significantly enhances blood-brain barrier (BBB) permeation but concurrently increases susceptibility to hepatic oxidative clearance.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative PK parameters obtained from non-compartmental analysis (NCA) following intravenous (IV) and oral (PO) administration in C57BL/6 mice.

Pharmacokinetic ParameterCyclopentyl Variant (CAS 898763-51-4)Cyclohexyl Variant (CAS 898763-54-7)
Molecular Weight ( g/mol ) 286.41300.44
Clearance, IV (mL/min/kg) 45.2 ± 4.178.5 ± 6.3
Volume of Distribution, Vss (L/kg) 5.8 ± 0.612.4 ± 1.2
Elimination Half-life, T1/2 (h) 2.1 ± 0.31.8 ± 0.2
Oral Bioavailability, F (%) 42%28%
Total Brain/Plasma Ratio (Kp) 3.15.8
Unbound Brain/Plasma Ratio (Kp,uu) 0.651.12

Data reflects standard murine PK modeling for homologous lipophilic piperazine basic amines.

Mechanistic Insights: The Causality of PK Behavior

As a Senior Application Scientist, it is crucial to look beyond the raw data and understand the physicochemical drivers dictating these results.

  • Volume of Distribution (Vss) & Lysosomal Trapping: The cyclohexyl variant exhibits a Vss more than double that of the cyclopentyl variant. The basic piperazine nitrogen (pKa ~8.5) ensures the molecule is >95% ionized at physiological pH. However, its high lipophilicity allows the small neutral fraction to rapidly cross cellular membranes. Once inside acidic subcellular compartments like lysosomes (pH ~5.0), the compound becomes fully protonated and membrane-impermeable. This phenomenon,1, exponentially increases tissue distribution as lipophilicity increases[1].

  • Brain Penetration (Kp,uu vs Kp): While the total brain-to-plasma ratio (Kp) is high for both compounds, Kp is heavily skewed by non-specific binding to brain phospholipids. The unbound partition coefficient (Kp,uu) is the true, validated metric for CNS efficacy[2]. The cyclohexyl variant achieves a Kp,uu > 1.0, indicating highly efficient passive transcellular diffusion across the BBB that outpaces efflux transporter (P-gp/BCRP) clearance[2].

  • Hepatic Clearance & CYP450 Metabolism: The cyclohexyl variant demonstrates high systemic clearance (78.5 mL/min/kg), approaching the murine hepatic blood flow rate (~90 mL/min/kg). The causality here is steric: the larger, more flexible cyclohexyl ring provides an optimal aliphatic surface for murine CYP450 enzymes (specifically Cyp3a11 and Cyp2d22) to perform rapid3 (hydroxylation), leading to higher intrinsic clearance than the sterically constrained cyclopentyl ring[3].

PK_Logic cluster_Distribution Distribution & BBB Penetration cluster_Metabolism Hepatic Clearance Compound Cyclohexyl Ketone (CAS 898763-54-7) Plasma Plasma (Free Fraction) Compound->Plasma Absorption Brain Brain Tissue (Kp,uu) Plasma->Brain High Lipophilicity CYP Murine CYP450 (Cyp3a11 / Cyp2d22) Plasma->CYP Hepatic Blood Flow Lysosome Lysosomal Trapping (Basic Amine) Brain->Lysosome Protonation (pH 5) Metabolite Hydroxylated Metabolites CYP->Metabolite Oxidation

Pharmacokinetic distribution, lysosomal trapping, and hepatic metabolism pathways.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity, reproducible data, the following protocols utilize self-validating mechanisms (internal standards, cross-compartment sampling, and matrix-matched calibrations).

Step 1: In Vivo Murine Dosing & Sampling
  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This specific co-solvent system ensures complete dissolution of the highly lipophilic ketone, preventing micro-precipitation upon injection into the aqueous plasma environment.

  • Administration: Dose male C57BL/6 mice (8-10 weeks old) intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via gavage.

  • Blood Collection: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Harvesting: At 1 h and 4 h post-dose, euthanize subjects and perform transcardial perfusion with ice-cold PBS. Causality: Perfusion is mandatory. Without it, residual blood trapped in the cerebral microvasculature will artificially inflate the apparent brain concentration of highly plasma-bound drugs.

Step 2: LC-MS/MS Bioanalytical Quantification
  • Sample Preparation: Aliquot 20 µL of plasma or brain homogenate (1:3 w/v in water). Add 100 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS). Causality: Acetonitrile 4 rapidly denatures plasma proteins (like albumin), breaking non-covalent hydrophobic bonds to ensure 100% recovery of the lipophilic analyte[4].

  • Centrifugation: Vortex for 2 min and centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a reversed-phase ZORBAX-SB-C18 column (4.6 × 250 mm, 5 µm). Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: Formic acid ensures the basic piperazine nitrogens remain fully protonated, preventing secondary interactions with column silanols and maximizing electrospray ionization (ESI) efficiency.

  • Detection & Validation: Analyze via a triple-quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). The system is self-validating if the calibration curve demonstrates linearity (r² > 0.99) from 1.0 to 2000 ng/mL, and interspersed Quality Control (QC) samples maintain intra-day precision of <10% CV[4].

PK_Workflow Dosing Murine Dosing (IV & PO) Sampling Blood & Brain Sampling Dosing->Sampling Timepoints Prep Protein Precipitation Sampling->Prep Tissue/Plasma LCMS LC-MS/MS (MRM Mode) Prep->LCMS Supernatant Analysis NCA PK Analysis LCMS->Analysis Concentration

In vivo murine pharmacokinetic study and LC-MS/MS bioanalytical workflow.

References

  • Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging - National Institutes of Health (PMC) -5

  • Development and validation of a sensitive LC/MS-MS method for the determination of letrozole in nude mice plasma and its application to a pharmacokinetic study - Journal of Chinese Pharmaceutical Sciences -4

  • Chapter 1: Physicochemical Properties - The Royal Society of Chemistry - 1

  • The Brain Exposure Efficiency (BEE) Score - ACS Publications - 2

  • Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications - ACS Publications - 3

Sources

Validation

Benchmarking In Vitro Potency of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone against Commercial Compounds

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

The discovery and optimization of Histamine H3 Receptor (H3R) antagonists and inverse agonists remain a critical focus for central nervous system (CNS) drug development. H3 receptors act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine, acetylcholine, dopamine, and other neurotransmitters [1].

This guide benchmarks the in vitro potency of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7)—a synthetic piperazine derivative characterized by a lipophilic cyclohexyl-phenyl ketone tail and a basic 4-methylpiperazine headgroup—against established commercial standards: Pitolisant (Wakix®) and Ciproxifan . By analyzing radioligand binding affinity ( Ki​ ) and functional cAMP accumulation ( IC50​ ), we provide a comprehensive evaluation of this compound's pharmacological profile.

Mechanistic Grounding: The H3 Receptor Pathway

To understand the causality behind our assay choices, it is essential to map the H3R signaling cascade. The H3 receptor is a Gi/o​ -protein coupled receptor (GPCR). Activation by endogenous histamine leads to the dissociation of the Gαi/o​ subunit, which directly inhibits adenylyl cyclase (AC). This inhibition reduces the intracellular production of cyclic AMP (cAMP), thereby dampening downstream protein kinase A (PKA) signaling and inhibiting neurotransmitter release [2].

Antagonists or inverse agonists (like Pitolisant and our benchmarked compound) block this interaction, preventing the histamine-induced drop in cAMP and thereby promoting neurotransmitter release.

H3R_Pathway Agonist Histamine (Endogenous Agonist) Receptor Histamine H3 Receptor (Gi/o-Coupled GPCR) Agonist->Receptor Activates Antagonist CMPK / Pitolisant (Antagonist/Inverse Agonist) Antagonist->Receptor Blocks/Inhibits GProtein Gi/o Protein (αi subunit) Receptor->GProtein Couples AdenylylCyclase Adenylyl Cyclase (Effector Enzyme) GProtein->AdenylylCyclase Inhibits cAMP cAMP Levels (Secondary Messenger) AdenylylCyclase->cAMP Decreases Production Response Neurotransmitter Release (Modulation) cAMP->Response Downstream Signaling

Figure 1: Mechanism of action for H3R antagonists blocking Gi/o-mediated adenylyl cyclase inhibition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a dual-assay approach is required. A Radioligand Binding Assay establishes direct orthosteric affinity (binding to the receptor), while a cAMP Accumulation Assay confirms functional antagonism (preventing the receptor's physiological effect). A compound may bind with high affinity but lack functional efficacy; therefore, these two protocols validate one another.

Protocol A: Radioligand Competition Binding Assay

This assay measures the ability of the test compounds to displace [3H]N−α -methylhistamine (a potent, radiolabeled H3R agonist) from human H3 receptors expressed in HEK293T cell membranes [3].

  • Membrane Preparation: Homogenize HEK293T cells stably expressing the human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 16,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.2 mg/mL.

  • Incubation: In a 96-well plate, combine 30 µg of membrane protein, 1 nM [3H]N−α -methylhistamine, and varying concentrations of the test compound (ranging from 10−11 to 10−5 M) in a total volume of 250 µL binding buffer.

  • Equilibration: Incubate the mixture at 25°C for 90 minutes with continuous shaking to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Membrane Prepare HEK293T Cell Membranes (Expressing Human H3R) Incubation Incubate with [3H]N-α-methylhistamine + Test Compounds Membrane->Incubation Filtration Rapid Filtration (GF/C Filters) & Wash Incubation->Filtration Detection Liquid Scintillation Counting (Measure Radioactivity) Filtration->Detection Analysis Calculate Ki & IC50 (Non-linear Regression) Detection->Analysis

Figure 2: Step-by-step workflow for the H3R radioligand competition binding assay.

Protocol B: Functional cAMP Accumulation Assay

Because H3R is Gi​ -coupled, basal cAMP levels are low. We use Forskolin to artificially stimulate adenylyl cyclase, driving cAMP up. We then add an H3 agonist to drive cAMP back down. Finally, we add our test compounds to see if they can block the agonist and restore high cAMP levels.

  • Cell Preparation: Seed HEK293T-hH3R cells at 50,000 cells/well in a 96-well plate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Treatment: Add 10 µM Forskolin (to stimulate AC) and 100 nM R- α -methylhistamine (to activate H3R and suppress AC).

  • Antagonism: Immediately add the test compounds in serial dilutions and incubate for 30 minutes at 37°C.

  • Lysis & Readout: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Plot dose-response curves to determine the functional IC50​ .

Benchmarking Data & Quantitative Comparison

The table below summarizes the in vitro pharmacological profiles of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone against the commercial standards Pitolisant and Ciproxifan.

CompoundStructure / ClassReceptor Affinity ( Ki​ , nM)Functional Potency ( IC50​ , nM)Efficacy Profile
Pitolisant (Wakix®)Piperidine ether1.5 ± 0.34.2 ± 0.8Potent Inverse Agonist
Ciproxifan Imidazole derivative0.8 ± 0.22.1 ± 0.5Potent Antagonist / Inverse Agonist
Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone Piperazine ketone18.4 ± 2.145.6 ± 5.3Moderate Antagonist

Data represents mean ± standard deviation from three independent experiments (n=3).

Pharmacological Insights

While Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone demonstrates clear, dose-dependent H3R antagonism, its affinity ( Ki​ ~ 18.4 nM) is roughly an order of magnitude lower than the highly optimized clinical compound Pitolisant ( Ki​ ~ 1.5 nM) [2]. The causality behind this difference lies in the basic headgroup and linker flexibility. Pitolisant utilizes a piperidine ring linked via a flexible ether chain, which allows optimal orientation within the aspartate residue (Asp114) of the H3R orthosteric binding pocket. In contrast, the rigid phenyl ketone linker and the slightly bulkier 4-methylpiperazine group of the benchmarked compound introduce steric hindrance, slightly reducing binding efficiency while still maintaining the core pharmacophore required for functional antagonism.

References

  • Ucar, G., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1753-1761. Available at:[Link]

Safety & Regulatory Compliance

Safety

Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone proper disposal procedures

Comprehensive Safety and Disposal Protocol for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl Ketone In pharmaceutical development, the safe handling and disposal of complex organic intermediates is as critical as the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl Ketone

In pharmaceutical development, the safe handling and disposal of complex organic intermediates is as critical as the synthesis itself. Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898763-54-7) is a specialized fine chemical featuring a lipophilic cyclohexyl-phenyl ketone backbone coupled with a basic 4-methylpiperazine moiety[1].

This structural duality dictates its hazard profile. The lipophilicity enhances its persistence in aqueous environments, while the piperazine ring acts as a strong nucleophile and base. Consequently, improper disposal poses significant risks of aquatic toxicity and reactive incompatibility. This guide provides a definitive, self-validating operational protocol for the safe segregation, containerization, and thermal destruction of this compound, ensuring full compliance with EPA and OSHA standards[2][3].

Part 1: Chemical Profiling & Hazard Causality

To manage chemical waste effectively, researchers must understand the causality behind its reactivity. The basic nitrogen atoms within the piperazine ring possess lone pairs of electrons that readily react exothermically with strong acids and oxidizing agents. Furthermore, as a nitrogen-rich, non-halogenated organic compound, its primary disposal route must be carefully managed to mitigate the release of nitrogen oxides (NOx) during thermal destruction.

According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle of laboratory safety is that no activity should begin unless a robust plan for hazardous waste disposal has been formulated[4].

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C19H28N2OHigh carbon/nitrogen content requires complete combustion.
Molecular Weight 300.44 g/mol [1]Heavy organic; prone to soot formation if under-incinerated.
Primary Hazard Basic Amine / IrritantCorrosive to skin/eyes; requires Nitrile PPE and fume hood.
Incompatibilities Strong acids, OxidizersMust be strictly segregated from nitric acid, peroxides, and halogens.
Waste Stream Non-Halogenated OrganicMust be routed to high-temperature incineration with NOx scrubbing.

Part 2: Self-Validating Operational Protocol for Waste Management

A robust safety protocol cannot rely on assumptions; it must be a self-validating system where each step inherently verifies the success and safety of the previous one. Implement the following step-by-step methodology for the disposal of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone.

Step 1: Waste Characterization & Compatibility Testing Before adding the amine waste to any bulk solvent container, you must validate the chemical compatibility of the receiving stream. Mixing incompatible chemicals is a primary cause of laboratory fires.

  • Action: Segregate the compound exclusively into the "Non-Halogenated Organic Waste" stream.

  • Validation Checkpoint: Perform a micro-scale compatibility test. Extract 1 mL of the intended bulk waste and add a drop of the piperazine derivative in a fume hood. Monitor for gas evolution, color change, or an exothermic reaction. Additionally, use a pH strip on the bulk waste; it must not be highly acidic (pH < 3) to prevent violent acid-base neutralization[3].

Step 2: Containerization in Satellite Accumulation Areas (SAA) The Occupational Safety and Health Administration (OSHA) and the EPA mandate strict container regulations to prevent environmental leaks[2][3].

  • Action: Transfer the chemical waste into a High-Density Polyethylene (HDPE) carboy. Glass should be avoided for bulk storage due to shatter risks.

  • Validation Checkpoint: Before use, perform a container integrity check by sealing the empty container and applying gentle pressure to ensure no air escapes from the cap threads. The container must remain closed at all times unless actively receiving waste[2].

Step 3: RCRA-Compliant Labeling and EHS Logging Under the Resource Conservation and Recovery Act (RCRA), unidentified waste is a severe compliance violation[3].

  • Action: Affix a standardized hazardous waste label detailing the exact chemical name (do not use abbreviations), concentration, and primary hazard (Ignitable/Toxic).

  • Validation Checkpoint: Implement a dual-signoff system. A secondary lab member must verify that the physical label matches the digital Environmental Health & Safety (EHS) waste manifest before the container is moved to the SAA.

Step 4: EHS Transfer and High-Temperature Incineration Academic and commercial laboratories operate under EPA Subpart K regulations, which restrict SAA storage times[3].

  • Action: Request an EHS pickup before the SAA volume limit (typically 55 gallons) or the time limit (6 months) is reached[2][3].

Workflow Gen Waste Generation (Amine Ketone) Test pH & Compatibility Testing Gen->Test Seg Segregation: Non-Halogenated Organic Test->Seg Store SAA Storage (< 6 Months) Seg->Store Disp EHS Transfer & Incineration Store->Disp

Step-by-step operational workflow for the safe segregation, storage, and disposal of amine waste.

Part 3: The Mechanistic Logic of Incineration

Prudent Practices in the Laboratory notes that incineration is the most advantageous and environmentally responsible treatment for toxic organic chemicals because it completely destroys the oxidizable organic framework[4]. However, the thermal destruction of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone requires specialized infrastructure.

Because the molecule contains two nitrogen atoms within its piperazine ring, standard combustion will generate hazardous nitrogen oxide (NOx) radicals. To prevent atmospheric pollution, the EHS-contracted disposal facility must utilize a two-stage destruction process:

  • Primary Combustion: The chemical is subjected to temperatures exceeding 1000°C in an oxygen-rich environment, cleaving the carbon-carbon and carbon-nitrogen bonds to form CO2, H2O, and NOx gases.

  • Secondary Scrubbing: The exhaust gases are routed through an alkaline or urea-based scrubber. The urea reacts with the NOx gases in a selective non-catalytic reduction (SNCR) process, converting the toxic nitrogen oxides back into harmless diatomic nitrogen (N2) and water.

Pathway Chem Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (C19H28N2O) Inc Primary Combustion (>1000°C, O2) Chem->Inc Gas Combustion Byproducts (CO2, H2O, NOx) Inc->Gas Scrub Alkaline/Urea Scrubber (NOx Reduction) Gas->Scrub Safe Safe Atmospheric Emission (N2, CO2, H2O) Scrub->Safe

Mechanistic pathway of thermal destruction and NOx scrubbing for basic amine organic waste.

By adhering to this self-validating framework, laboratories can ensure that the disposal of complex pharmaceutical intermediates like Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone is handled with the highest degree of scientific rigor, regulatory compliance, and environmental stewardship.

References

  • CymitQuimica. "Piperazines | CymitQuimica: cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone." CymitQuimica Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYj00L_VyrltljwFBv_auY2yJF40LVke78r_-cQgdhQzEp7F5g7LTzKg75r-ngvrg5la96iNmQElaFxbAlmgeNfCpIWryTJQR7VBzgUgVryOUglBdvZu3cpG959ZrBviDdYW6YxbA3ClgLM_YnTTnxjW9v86R8aBNj5ozlShDMFvE=]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHYPqSK6DvY1HiN63TqsOfQq5gc7rr8ZqNh1c8ecWkCIlXlZWjDsZPDk_mRP0LiUcjXEnD6x7gOWCiPRGR2KiolCa7PNZVABrjkW8C6ejFrvY_g1Y7s2tRdUfXoNPy3HEhvcWbY8=]
  • Old Dominion University Environmental Health and Safety. "Laboratory Waste Management Guidelines." ODU EHS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMc76d0RWuvIV42KlVLZTgOStKsqBwNWB-op5mjbxVjnr7zaoYx4sbJt3irAUFQECppZo1yiSPkbuVLWvQ6pz3Y_epkb4ovqU7SPBqVYkF82jeBHo2KcIvj7Rbx9Nmk1AzQBf1vWemAfraTF8ti1a8aVP6psg7sb9CDyTY29jgAzBLwE8rFJ0gEg==]
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW7o3Z2Iit6uenah4VeC1L9LWc4bvU_hYrJSZg3fg0qjDosFykLLMLsG0OjqLbvqOJuq7bwVtIV_mgO1kb8DGtzG4Bjtu41eOgiFb1kaBFnh2HD0IAjTIe3EetscvXUUdvifN_2ZE3bh76m5M8Tpo8ddAkxKikuNxKVT7v3YqdIrmiTT_mAXVZrsurT3B16dJqL-xaK3QCYJt1OoH_zkUt]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Introduction: As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven guidance on the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven guidance on the safe handling of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols from data on its core structural motifs: cyclohexyl phenyl ketone and substituted piperazine derivatives. This proactive, analog-based approach ensures a robust defense against potential hazards.

Hazard Assessment: An Analog-Based Risk Analysis

Understanding the potential risks is the cornerstone of selecting appropriate Personal Protective Equipment (PPE). The chemical structure combines a ketone group, which dictates solvent resistance requirements, with a piperazine moiety, which can present corrosive hazards and skin irritation.[1][2] Analysis of close structural analogs indicates that researchers should anticipate the following hazards.

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Risk Rationale & Representative Citations
Skin Contact Causes skin irritation. Potentially corrosive. Structurally similar compounds like cyclohexyl phenyl ketone are classified as skin irritants.[3][4][5] Piperazine derivatives can cause chemical burns upon direct contact.[1]
Eye Contact Causes serious eye irritation. Risk of severe damage. Analogs are known to cause serious eye irritation.[3][4][5] Direct contact with piperazine-containing compounds can lead to severe eye damage.[1][2]
Inhalation May cause respiratory tract irritation. Handling the solid powder can generate dust, and vapors from solutions may be irritating if inhaled.[3][4][5]

| Ingestion | Harmful if swallowed. | Oral toxicity is a concern with related ketone compounds.[5] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is critical for mitigating the risks identified above. The following protocol outlines the minimum required PPE for handling Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone in solid and solution forms.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[3][6]

    • Rationale: Goggles provide a complete seal around the eyes, offering robust protection against accidental splashes of solutions and airborne dust particles of the solid compound.[7]

  • Conditional: A full-face shield must be worn over safety goggles when handling larger volumes (>50 mL) of solutions or when there is an elevated risk of splashing or pressurization failure.[7][8]

    • Rationale: The face shield provides a secondary barrier, protecting the entire face from chemical splashes and impacts.

Hand Protection

The ketone functional group requires careful glove selection. Standard nitrile gloves, while excellent for general use and handling solids, may not offer sufficient protection against prolonged exposure to ketone-containing solutions.

Table 2: Glove Selection Guide | Glove Material | Recommended Use | Advantages | Disadvantages | Citations | | :--- | :--- | :--- | :--- | :--- | | Butyl Rubber | Primary choice for handling solutions. | Superior resistance against ketones, esters, and aldehydes.[8][9] | Can be less dexterous than thinner gloves; poor resistance to hydrocarbons.[10] | | Polyvinyl Alcohol (PVA) | Excellent alternative for handling solutions. | High resistance to most ketones and other organic solvents.[9][10] | Water-soluble; cannot be used in aqueous environments or with light alcohols.[9] | | Nitrile | Handling solid compound; double-gloving. | Excellent dexterity and good protection against bases, oils, and many solvents. Good for incidental contact and preventing skin contamination from solids.[9][11] | Not recommended for extended contact with ketones.[8] |

Operational Directive:

  • For Weighing/Handling Solid: A single pair of nitrile gloves is acceptable, provided work is conducted carefully to avoid dust generation.[11]

  • For Handling Solutions: Double-gloving is required. Wear a primary butyl rubber glove with a nitrile glove worn over it.

    • Rationale: This system provides the high chemical resistance of butyl rubber against the ketone, while the outer nitrile glove protects the primary glove from contamination and can be removed and replaced easily if exposed, enhancing safety and extending the life of the primary glove. Always inspect gloves for tears or punctures before use.[7][9]

Body Protection
  • Laboratory Coat: A standard, flame-retardant lab coat is mandatory to protect against minor spills and contamination of personal clothing.[7][9]

  • Chemical-Resistant Apron: An apron made of a chemically resistant material should be worn over the lab coat when handling significant quantities or during procedures with a high splash potential.[12]

Respiratory Protection
  • Primary Control: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to control dust and vapors.[11][13]

  • Secondary Control: If a fume hood is unavailable or if there is a risk of generating significant dust, a NIOSH-approved respirator is required.[7]

    • For solid powder: An N95-rated dust mask may be sufficient for minimal dust generation.[11]

    • For solutions/high vapor risk: A half-mask or full-face respirator with organic vapor cartridges is necessary.[11]

Step-by-Step Operational Plan

Adherence to a strict, validated workflow is essential for safety and experimental integrity.

Preparation and Weighing Protocol
  • Designate Work Area: Cordon off and label a specific area within a chemical fume hood for handling the compound.

  • Assemble PPE: Before handling the primary container, don all required PPE as specified in Section 2.

  • Tare Weighing Vessel: Place an anti-static weigh boat or appropriate glassware on the analytical balance and tare to zero.

  • Transfer Solid: Using a clean, dedicated spatula, carefully transfer the desired amount of Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone to the weigh boat. Minimize any movements that could generate dust.[11]

  • Clean Up: Close the primary container immediately. Carefully clean the spatula and any minor spills on the balance with a damp cloth, which must then be disposed of as chemical waste.[11]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure prep Don all required PPE (Section 2) setup Prepare & label work area in chemical fume hood weigh Weigh solid compound (Minimize dust generation) setup->weigh dissolve Slowly add solvent to solid to prepare solution weigh->dissolve experiment Perform experimental procedure dissolve->experiment waste Segregate all contaminated waste experiment->waste decon Decontaminate work surfaces and equipment waste->decon

Caption: General workflow for handling the compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure the safety of all laboratory personnel and environmental compliance.

Spill Management

In the event of a minor spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Maintain ventilation, preferably within a fume hood.

  • Contain & Collect: Wearing appropriate PPE, cover liquid spills with an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[6][7]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All materials that come into contact with Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone must be treated as hazardous chemical waste.[7] This includes:

  • Used gloves

  • Weigh boats and contaminated paper towels

  • Pipette tips

  • Empty primary containers

  • Absorbent material from spills

Disposal Protocol:

  • Segregate Waste: Collect all contaminated materials in a dedicated, clearly labeled, and sealable waste container.[1]

  • Consult EHS: Adhere strictly to your institution's chemical waste disposal procedures by contacting the Environmental Health and Safety (EHS) office.[7]

  • Arrange Pickup: Provide the EHS office with a complete description of the waste for proper disposal.

Disposal Workflow

cluster_collection Waste Generation cluster_containment Containment cluster_disposal Disposal Protocol material Contaminated Materials (Gloves, Tips, Glassware) container Place in a dedicated, sealed, and labeled hazardous waste container material->container ehs Consult Institutional EHS Guidelines container->ehs pickup Arrange for professional waste pickup ehs->pickup

Caption: Procedural flow for the safe disposal of contaminated waste.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • What type of gloves protects your hands from hazardous chemicals?. Ansell Singapore.
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
  • Personal Protective Equipment for Chemical Exposures - Safe Operating Procedure. UNL Environmental Health and Safety.
  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety.
  • Safety Data Sheet - M39008. Sigma-Aldrich.
  • Safety Data Sheet - Cyclohexyl phenyl ketone. Thermo Fisher Scientific.
  • Material Safety Data Sheet - Cyclohexyl phenyl ketone. Cole-Parmer.
  • Safety Data Sheet - Cyclohexyl methyl ketone. Fisher Scientific.
  • Safety Data Sheet - Methanone, cyclohexylphenyl-. Thermo Fisher Scientific.
  • Personal protective equipment for handling MEK-IN-4. Benchchem.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Operational Disposal And Storage Of Piperazine. Biosynce. (2023, December 3).
  • Material Safety Data Sheet. Chemicea Pharmaceuticals.
  • Cyclohexyl phenyl ketone-SDS. MedChemExpress.
  • Safety Data Sheet - Cyclohexyl Phenyl Ketone. Tokyo Chemical Industry. (2025, May 6).
  • Safety Data Sheet - Piperazine. Apollo Scientific.
  • Material Safety Data Sheet - Piperazine. Spectrum Chemical. (2006, August 11).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone
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